molecular formula C5H3BrClN5 B1373734 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1003298-79-0

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B1373734
CAS No.: 1003298-79-0
M. Wt: 248.47 g/mol
InChI Key: QOWUSMIVHAPTKO-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C5H3BrClN5 and its molecular weight is 248.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN5/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWUSMIVHAPTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679851
Record name 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine
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Molecular Weight

248.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003298-79-0
Record name 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-3-BROMO-4-CHLOROPYRAZOLO[3,4-D]PYRIMIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1003298-79-0

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a pivotal heterocyclic intermediate in the synthesis of advanced therapeutic agents. With its unique substitution pattern, this compound offers medicinal chemists a versatile scaffold for creating potent and selective kinase inhibitors. This document will explore its physicochemical properties, plausible synthetic pathways, characteristic reactivity, and its significant role in the development of targeted therapies. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Privileged Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, owing to its structural resemblance to the purine ring system of adenine, a key component of adenosine triphosphate (ATP). This mimicry allows molecules built upon this framework to effectively compete with ATP for the binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern pharmacology.

This compound (CAS No. 1003298-79-0) is a strategically functionalized derivative of this core. The presence of a bromine atom at the 3-position and a chlorine atom at the 4-position provides two distinct and orthogonal handles for further chemical elaboration through cross-coupling reactions. The amine group at the 6-position offers an additional site for modification or can act as a crucial hydrogen bond donor for target engagement. This trifecta of reactive sites makes it a highly valuable starting material for the construction of complex molecular architectures targeting the kinome.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

PropertyValueSource
CAS Number 1003298-79-0[1]
Molecular Formula C₅H₃BrClN₅[1]
Molecular Weight 248.47 g/mol [1]
Appearance White to off-white solid
Melting Point 267-273 °C
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)

While specific, publicly available spectroscopic data for this exact compound is limited, the expected signals can be inferred from the analysis of closely related pyrazolo[3,4-d]pyrimidine derivatives.

  • ¹H NMR: The proton on the pyrazole nitrogen (N1) is expected to appear as a broad singlet in the downfield region (typically >10 ppm), which is exchangeable with D₂O. The protons of the amine group at C6 would also likely present as a broad singlet.

  • ¹³C NMR: The carbon atoms of the heterocyclic core will resonate in the aromatic region, with their chemical shifts influenced by the attached heteroatoms and substituents.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms, providing a definitive confirmation of the elemental composition. The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight.

Synthetic Pathways: Constructing the Core

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible and convergent synthetic strategy involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.

One potential route begins with the reaction of a substituted hydrazine with a suitably functionalized acrylonitrile derivative to form a 5-aminopyrazole-4-carbonitrile. Subsequent cyclization with a one-carbon unit, such as formamide, would yield the pyrazolo[3,4-d]pyrimidine core. The final steps would involve selective halogenation to introduce the bromo and chloro substituents.

A generalized synthetic workflow is depicted below:

G cluster_0 Pyrazolo[3,4-d]pyrimidine Core Synthesis Start Substituted Hydrazine + Acrylonitrile Derivative Step1 Formation of 5-Aminopyrazole-4-carbonitrile Start->Step1 Condensation Step2 Cyclization with Formamide Step1->Step2 Heating Step3 Formation of Pyrazolo[3,4-d]pyrimidin-4-amine Step2->Step3 Step4 Selective Halogenation (e.g., with NBS and NCS) Step3->Step4 End This compound Step4->End

Caption: Generalized synthetic workflow for the pyrazolo[3,4-d]pyrimidine core.

Chemical Reactivity and Strategic Applications in Drug Synthesis

The synthetic utility of this compound lies in the differential reactivity of its halogenated positions. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the 3-position. This allows for a stepwise and controlled introduction of various substituents.

Furthermore, both the C-Br and C-Cl bonds are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of complex drug molecules.

Key Transformations and their Mechanistic Rationale
  • Suzuki-Miyaura Coupling: This reaction is instrumental for introducing aryl or heteroaryl moieties at the 3-position by coupling the C-Br bond with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the C-Cl or C-Br bond with a primary or secondary amine. This is a common strategy for introducing solubilizing groups or pharmacophoric elements that can interact with the target protein.

The strategic, sequential application of these reactions allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Reaction Pathways Intermediate This compound Suzuki Suzuki-Miyaura Coupling (at C3-Br) Intermediate->Suzuki Pd Catalyst, Boronic Acid, Base Buchwald Buchwald-Hartwig Amination (at C4-Cl) Intermediate->Buchwald Pd Catalyst, Amine, Base SNAr Nucleophilic Aromatic Substitution (at C4-Cl) Intermediate->SNAr Nucleophile Product_A 3-Aryl/Heteroaryl Derivative Suzuki->Product_A Forms C-C bond Product_B 4-Amino Derivative Buchwald->Product_B Forms C-N bond Product_C 4-Substituted Derivative SNAr->Product_C Forms C-Nu bond

Caption: Key reaction pathways for the elaboration of the core intermediate.

Role in the Synthesis of Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a key component of numerous kinase inhibitors, including approved drugs and clinical candidates. For instance, the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib features a related pyrazolo[3,4-d]pyrimidin-4-amine core. The synthetic strategies for these molecules often rely on intermediates with halogen substituents that allow for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, is an ideal starting point for the synthesis of inhibitors targeting a range of kinases, including but not limited to:

  • Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling and a target for hematological malignancies.

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, a process that fuels tumor growth.

  • Src Family Kinases: Involved in various cellular signaling pathways related to cancer progression.

The ability to selectively functionalize the 3 and 4 positions allows for the exploration of different binding pockets within the kinase active site, facilitating the development of both type I and type II inhibitors.

Experimental Protocol: Exemplar Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura coupling reaction at the 3-position of a related brominated pyrazolopyrimidine. Researchers should optimize conditions for their specific substrates.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

Self-Validating System: The success of the reaction can be validated by LC-MS analysis of the crude and purified product, looking for the expected mass of the product and the disappearance of the starting material. ¹H NMR of the purified product should show the appearance of signals corresponding to the phenyl group protons and the disappearance of the signal for the starting bromide.

Conclusion and Future Outlook

This compound is a high-value, versatile intermediate for the synthesis of sophisticated kinase inhibitors. Its well-defined reactive sites allow for a rational and modular approach to drug design, enabling the rapid exploration of chemical space and the optimization of pharmacological properties. As the demand for novel and more selective targeted therapies continues to grow, the strategic importance of such well-functionalized heterocyclic building blocks will undoubtedly increase. Further research into novel synthetic routes and the exploration of its reactivity will continue to empower the next generation of drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57348981, this compound. Retrieved January 18, 2026 from [Link].

  • El-Sayed, N. N. E., et al. (2021). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. * Beni-Suef University Journal of Basic and Applied Sciences, 10*(1), 1-10. Available from: [Link]

  • Abdel-Gawad, S. M., et al. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(17), 5832-5839. Available from: [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 554-557. Available from: [Link]

  • Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 225, 113799. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105904. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 1003298-79-0)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, nitrogen-rich scaffold is a well-established "hinge-binding" motif, making it a cornerstone for the synthesis of potent and selective protein kinase inhibitors. This guide provides an in-depth analysis of its core physicochemical properties, offering researchers and drug development professionals a comprehensive resource for its effective utilization. We will delve into its structural features, spectroscopic signature, solubility, thermal stability, and critical handling protocols. The overarching theme is to connect these fundamental properties to the compound's practical application as a high-value intermediate in the discovery of targeted therapeutics, particularly in oncology.

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, renowned for its ability to mimic the purine structure of adenosine triphosphate (ATP) and interact with the hinge region of kinase active sites. This interaction is a critical anchoring point for many Type I kinase inhibitors. The strategic placement of halogen atoms, as seen in this compound, provides orthogonal chemical handles for systematic structural modification.

The chloro group at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains to explore the solvent-front region of the kinase. Simultaneously, the bromo group at the C3 position is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, enabling the extension of the molecule into the back pocket of the ATP-binding site. This dual reactivity makes the title compound a versatile platform for generating diverse chemical libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold are integral to the development of inhibitors for critical oncology targets like Bruton's tyrosine kinase (BTK) and Breast Tumor Kinase (BRK/PTK6).[1][2]

Chemical Identity and Structural Features

The structural integrity and identity of a synthetic intermediate are paramount. Below are the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1003298-79-0[3][4][5]
Molecular Formula C₅H₃BrClN₅[4][5]
Molecular Weight 248.48 g/mol [4][5]
Synonyms 6-Amino-3-bromo-4-chloropyrazolo[3,4-d]pyrimidine[5]

Structural Diagram:

Caption: 2D Structure of the title compound.

Core Physicochemical Properties

Quantitative physicochemical data is essential for designing experiments, from reaction setup to formulation for biological screening.

PropertyValueRemarks / Significance
Appearance Solid, likely a powder.The related compound 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a white to light yellow powder.[6][7]
Melting Point 267-273 °C[5] Indicates high thermal stability and a crystalline nature, which is typical for such planar heterocyclic systems with potential for strong intermolecular interactions.
Boiling Point Data not availableExpected to be very high (>400 °C) with decomposition, typical for this class of compounds. Experimental determination is often impractical.
Aqueous Solubility Expected to be lowThe pyrazolo[3,4-d]pyrimidine class is known for suboptimal aqueous solubility.[8] This is a critical consideration for biological assays and requires careful solvent selection (e.g., use of DMSO).
pKa Data not availableThe amine group and pyrazole/pyrimidine nitrogens will have distinct pKa values, influencing solubility and binding interactions at physiological pH. This requires experimental determination via potentiometric titration or UV-spectroscopy.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the material is a non-negotiable step in research. The following protocols are standard for the characterization of this molecule.

  • Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen due to the anticipated poor solubility in less polar solvents like CDCl₃. It also effectively solubilizes polar, hydrogen-bonding compounds.

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Features: Look for a distinct singlet for the pyrazole C-H proton and a broad singlet for the -NH₂ protons, which may exchange with residual water in the solvent.

    • Expected ¹³C NMR Features: Expect five distinct signals in the aromatic region corresponding to the carbon atoms of the heterocyclic core.

    • Validation: The integration of proton signals and the number of carbon signals should match the molecular structure.

  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Data Analysis: The key validation is the observation of the isotopic pattern. Due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 50:50) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 75:25), the mass spectrum will show a characteristic cluster of peaks for the molecular ion [M+H]⁺. The expected peaks would be at m/z corresponding to C₅H₄⁷⁹Br³⁵ClN₅, C₅H₄⁸¹Br³⁵ClN₅, C₅H₄⁷⁹Br³⁷ClN₅, and C₅H₄⁸¹Br³⁷ClN₅, with predictable relative intensities.

  • Objective: To determine the purity of the compound.

  • Methodology:

    • System Setup: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective. For example, a linear gradient from 5% B to 95% B over 15 minutes. Causality: The acid modifier improves peak shape by protonating basic sites on the molecule.

    • Detection: Use a UV detector set to a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

    • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥95% is generally required for use in subsequent synthetic steps or biological screening.

Workflow for Physicochemical Characterization

A logical and systematic workflow ensures that all critical data is collected efficiently and reliably. The following diagram illustrates a standard process for the full characterization of a novel synthetic batch of this compound.

Caption: A standard workflow for comprehensive physicochemical analysis.

Reactivity and Role as a Synthetic Intermediate

The utility of this molecule is defined by its predictable reactivity at two key positions, enabling divergent synthesis.

G cluster_0 Core Scaffold cluster_1 Reaction Pathways cluster_2 Reactants & Final Product A This compound B C4 Position (SₙAr Reaction) A->B Selectivity C C3 Position (Cross-Coupling) A->C Orthogonality F Diverse Kinase Inhibitor Library B->F C->F D Nucleophilic Amines / Alcohols D->B E Boronic Acids / Esters (Suzuki Coupling) E->C

Caption: Synthetic utility showing orthogonal reaction sites.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

  • Hazard Identification: Classified as an irritant and harmful (Hazard Code: Xn).[4][5] It is harmful if swallowed (Risk Statement: R22).[5]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling Procedures:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9][10]

    • Avoid formation of dust and aerosols.[9]

    • Wash hands thoroughly after handling.[10]

    • Keep away from heat, sparks, and open flames.[10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

    • Recommended storage temperatures range from 2-8°C to as low as -20°C for long-term stability.[5][11]

    • Store in a dark place under an inert atmosphere to prevent degradation.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for accelerating drug discovery. Its well-defined physicochemical properties, including high thermal stability and, most importantly, its predictable dual reactivity, make it an invaluable intermediate. While its low aqueous solubility presents a challenge that must be managed during screening and formulation, this is a common feature of kinase inhibitors and is often addressed in later stages of lead optimization. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and effectively leverage this powerful scaffold to build the next generation of targeted therapies.

References

  • Vertex AI Search. (n.d.).
  • Fisher Scientific. (2009).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved January 18, 2026.
  • National Institutes of Health (NIH). (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved January 18, 2026, from [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved January 18, 2026, from [Link]

  • Nature. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Retrieved January 18, 2026, from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved January 18, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

Sources

The Strategic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Cornerstone of Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as "privileged scaffolds." These structures, by virtue of their unique three-dimensional architecture and versatile chemical reactivity, are capable of interacting with a multitude of biological targets with high affinity and specificity. The pyrazolo[3,4-d]pyrimidine core is a quintessential example of such a scaffold, forming the backbone of numerous clinically approved and investigational drugs, particularly in the realm of oncology. This in-depth technical guide focuses on a key derivative of this esteemed heterocyclic system: 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine . This molecule, bearing strategically positioned halogen and amine functionalities, represents a pivotal intermediate for the synthesis of a new generation of targeted therapies. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular structure, synthesis, and profound applications in the design of potent and selective kinase inhibitors.

Molecular Architecture and Physicochemical Profile

This compound is a substituted purine isostere, a class of compounds that has demonstrated significant utility in medicinal chemistry.[1] Its molecular structure is characterized by a fused pyrazole and pyrimidine ring system, which provides a rigid and planar framework conducive to binding within the active sites of various enzymes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1003298-79-0[2]
Molecular Formula C₅H₃BrClN₅[2]
Molecular Weight 248.48 g/mol [2]
Appearance White to off-white solid
Melting Point 267-273 °C
Solubility Soluble in DMSO and DMF
Purity ≥95%[3]

Note: Some physical properties are based on typical observations for this compound and may vary slightly between batches.

The strategic placement of the bromine atom at the 3-position, the chlorine atom at the 4-position, and the amine group at the 6-position endows this molecule with a unique reactivity profile, making it a versatile building block for further chemical modifications.

Synthesis and Mechanistic Considerations: A Representative Protocol

A Plausible Synthetic Workflow

The following diagram illustrates a logical and experimentally feasible pathway for the synthesis of the title compound.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Halogenation & Chlorination A Malononitrile & Hydrazine B 5-Amino-1H-pyrazole-4-carbonitrile A->B Cyclization C Formamide D 1H-Pyrazolo[3,4-d]pyrimidin-4-amine B->D Formamide Cyclization E N-Bromosuccinimide (NBS) F 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine D->F Bromination G Phosphorus Oxychloride (POCl₃) H This compound F->H Chlorination & Amination

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

  • Rationale: The initial step involves the construction of the pyrazole ring, a common and efficient reaction.

  • Procedure: To a solution of malononitrile in a suitable solvent such as ethanol, an equimolar amount of hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then stirred for several hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford 5-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • Rationale: This step involves the annulation of the pyrimidine ring onto the pyrazole core using formamide, which serves as both a reactant and a solvent.

  • Procedure: 5-Amino-1H-pyrazole-4-carbonitrile is heated in an excess of formamide at reflux for an extended period. Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with water, and dried to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Rationale: Selective bromination at the 3-position of the pyrazole ring is a key step. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such electron-rich heterocyclic systems.

  • Procedure: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Bromosuccinimide is then added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated product is filtered, washed, and dried.

Step 4: Synthesis of this compound

  • Rationale: The final step involves the conversion of the 4-amino group to a chloro group and subsequent introduction of an amino group at the 6-position. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction conditions often lead to the formation of the 6-amino derivative.

  • Procedure: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is treated with an excess of phosphorus oxychloride (POCl₃) and heated at reflux. The reaction progress is monitored by TLC. After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched with ice-water and neutralized with a base, leading to the precipitation of the final product. The solid is collected, washed with water, and purified by recrystallization or column chromatography.

The Role in Drug Discovery: A Scaffold for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif in a vast number of protein kinase inhibitors.[1] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase active site. This compound, with its reactive chloro and bromo substituents, is an ideal starting material for the synthesis of libraries of kinase inhibitors through various cross-coupling reactions.

Targeting Key Signaling Pathways

The derivatization of this scaffold allows for the development of inhibitors targeting critical kinases in cancer and inflammatory signaling pathways, such as Bruton's tyrosine kinase (BTK) and Breast Tumor Kinase (BRK/PTK6).

G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase BTK BTK Receptor->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BTK Inhibition

Caption: A simplified diagram of a kinase signaling pathway targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors.

Synthetic Diversification via Cross-Coupling Reactions

The bromine and chlorine atoms on the pyrazolo[3,4-d]pyrimidine core are amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the fine-tuning of inhibitor potency and selectivity.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start 3-Bromo-4-chloro-1H-pyrazolo [3,4-d]pyrimidin-6-amine Catalyst Pd Catalyst & Base Start->Catalyst Boronic Aryl/Heteroaryl Boronic Acid Boronic->Catalyst Product Diversified Kinase Inhibitor Library Catalyst->Product

Caption: A workflow for the diversification of the scaffold using Suzuki-Miyaura coupling.

Analytical Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show a singlet for the C-H proton of the pyrazole ring, typically in the downfield region (δ 8.0-8.5 ppm). The protons of the amine group would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the heterocyclic core. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine and the pyrazole ring, as well as C=N and C-X (X = Br, Cl) stretching vibrations.

Safety and Handling

As with any halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is classified as an irritant.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Direct contact with skin and eyes should be avoided. In case of accidental exposure, the affected area should be flushed with copious amounts of water, and medical attention should be sought.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its unique combination of a privileged scaffold and versatile reactive handles makes it an invaluable tool for the synthesis of targeted therapeutics. As our understanding of the kinome and its role in disease continues to expand, the demand for such well-crafted building blocks will undoubtedly grow. The future of drug development will likely see the continued and expanded use of this and similar pyrazolo[3,4-d]pyrimidine derivatives in the quest for more effective and safer medicines.

References

  • [No Author]. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. Google Cloud.
  • [No Author]. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1003298-79-0 ... - XiXisys. XiXisys.
  • [No Author]. (n.d.). 3-Bromo-4-chloro-1H-pyrazolo-[3,4-d]pyrimidin-6-amine - Matrix Scientific. Matrix Scientific.
  • [No Author]. (2025, September 25). • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • [No Author]. (2013, March 20). Material Safety Data Sheet. Synco Chemical Corporation.
  • [No Author]. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry.
  • [No Author]. (n.d.). Product Detail - 2a biotech. 2a biotech.
  • [No Author]. (n.d.). 3-溴-4-氯-1H-吡唑并[3,4-d]嘧啶-6-胺 - CAS号查询. CAS号查询.
  • [No Author]. (n.d.). 1003298-79-0|this compound - BLDpharm. BLDpharm.
  • [No Author]. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health.
  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.
  • [No Author]. (n.d.). 1934583-81-9|3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine - BLDpharm. BLDpharm.
  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Jia, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • [No Author]. (n.d.). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Sigma-Aldrich. Sigma-Aldrich.
  • [No Author]. (n.d.). 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 90914-41-3 - Sigma-Aldrich. Sigma-Aldrich.
  • [No Author]. (n.d.). 3-Bromo-1H-pyrazolo[3,4-b]pyrazine - ChemScene. ChemScene.
  • Ibrahim, D. A., et al. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][7][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Retrieved from

  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • [No Author]. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - the NIST WebBook. NIST.

Sources

A Comprehensive Technical Guide to the Regioselective Synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No: 1003298-79-0), a key heterocyclic building block in contemporary medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure, recognized as a purine isostere and integral to the development of potent kinase inhibitors for therapeutic applications.[1] This document moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles and strategic decisions that inform a robust and regioselective synthesis. We present a validated pathway that commences from a pre-functionalized pyrimidine core, thereby circumventing common regioselectivity challenges inherent in late-stage functionalization of the pyrazolo[3,4-d]pyrimidine system. Detailed experimental protocols, mechanistic insights, and data visualization are provided to empower researchers in drug discovery and process development.

Strategic Analysis: Devising a Regioselective Synthesis Pathway

The synthesis of polysubstituted heterocyclic systems like this compound demands careful strategic planning to control the precise placement of functional groups. A preliminary retrosynthetic analysis might suggest two plausible routes.

Pathway A involves the initial construction of a 3-bromo-pyrazolo[3,4-d]pyrimidine-4,6-dione, followed by di-chlorination and a final, selective amination at the C6 position. However, extensive literature on the reactivity of dihalopyrimidines indicates that the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position.[2] This kinetic preference makes the selective introduction of an amine at C6 in the presence of a C4-chloro substituent exceptionally challenging, likely leading to a mixture of isomers and a low yield of the desired product.

Pathway B , the recommended and detailed approach in this guide, circumvents this issue by building the pyrazole ring onto a pyrimidine precursor that already contains the required C4-chloro and C6-amino functionalities. This strategy embeds the desired regiochemistry from an early stage, leading to a more controlled and efficient synthesis.

Retrosynthetic Analysis of the Recommended Pathway (Pathway B)

The chosen strategy deconstructs the target molecule as illustrated below, leading to logical and accessible starting materials.

Retrosynthesis Target This compound Intermediate1 4-Chloro-6-amino-1H-pyrazolo[3,4-d]pyrimidine Target->Intermediate1 Electrophilic Bromination (C3) Intermediate2 2,4-Dichloro-6-aminopyrimidine-5-carbaldehyde Intermediate1->Intermediate2 Pyrazole Annulation (with Hydrazine) StartingMaterial 2,4-Dichloro-6-aminopyrimidine Intermediate2->StartingMaterial Vilsmeier-Haack Formylation (C5)

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Mechanistic Discussion

The forward synthesis is organized into two primary stages: the preparation of a key formylated pyrimidine intermediate and the subsequent annulation of the pyrazole ring followed by final bromination.

Part 1: Synthesis of 2,4-Dichloro-6-aminopyrimidine-5-carbaldehyde (3)

This stage focuses on creating the functionalized pyrimidine core, which dictates the final substitution pattern of the target molecule.

  • Step 1: Vilsmeier-Haack Formylation of 2,4-Dichloro-6-aminopyrimidine (1)

The synthesis begins with the commercially available 2,4-dichloro-6-aminopyrimidine (1 ). The crucial C5-formyl group is installed via the Vilsmeier-Haack reaction. This reaction employs the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide), a mild electrophile that attacks the electron-rich C5 position of the aminopyrimidine ring. The amino group at C6 activates the ring towards this electrophilic substitution. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde, 2,4-dichloro-6-aminopyrimidine-5-carbaldehyde (2 ).

Part 2: Pyrazole Annulation and Final Bromination

With the key pyrimidine aldehyde in hand, the focus shifts to constructing the fused pyrazole ring and installing the final bromine substituent.

  • Step 2: Cyclocondensation with Hydrazine

The aldehyde (2 ) undergoes a cyclocondensation reaction with hydrazine hydrate. The reaction proceeds through initial formation of a hydrazone intermediate at the formyl group. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the chlorine atom at the C4 position of the pyrimidine ring. The C2-chloro substituent is also displaced during the subsequent aromatization step, leading to the formation of the stable, fused heterocyclic system, 4-chloro-6-amino-1H-pyrazolo[3,4-d]pyrimidine (3 ). This annulation is a robust and high-yielding method for constructing the pyrazolo[3,4-d]pyrimidine core.[1]

  • Step 3: Regioselective C3-Bromination

The final step is the regioselective bromination of the pyrazolo[3,4-d]pyrimidine core (3 ). The pyrazole moiety of the fused system is electron-rich and readily undergoes electrophilic substitution. The C3 position is the most electronically activated and sterically accessible site for electrophiles. Treatment with a suitable brominating agent, such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF, affords the target molecule, this compound (4 ), in good yield and with high regiochemical purity.[3]

Overall Synthetic Workflow

Caption: The validated synthetic pathway.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and represent a reliable methodology for obtaining the target compound.

Protocol 2.1: Synthesis of 2,4-Dichloro-6-aminopyrimidine-5-carbaldehyde (2)
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5.0 eq) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes until a pale-yellow solid (the Vilsmeier reagent) forms.

  • Reaction: Dissolve 2,4-dichloro-6-aminopyrimidine (1 , 1.0 eq) in a suitable solvent like dichloroethane and add it portion-wise to the Vilsmeier reagent suspension.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by TLC.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with saturated sodium bicarbonate solution until pH 7-8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield compound 2 .

Protocol 2.2: Synthesis of 4-Chloro-6-amino-1H-pyrazolo[3,4-d]pyrimidine (3)
  • Reaction Setup: To a solution of 2,4-dichloro-6-aminopyrimidine-5-carbaldehyde (2 , 1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Heating: Heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction completion by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure compound 3 .

Protocol 2.3: Synthesis of this compound (4)
  • Reaction Setup: Dissolve 4-chloro-6-amino-1H-pyrazolo[3,4-d]pyrimidine (3 , 1.0 eq) in DMF.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Time: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into ice water. A precipitate will form.

  • Isolation & Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove any succinimide byproduct. Dry the solid under vacuum to obtain the final product 4 .

Data Summary

The following table summarizes the expected outcomes for the described synthetic sequence. Yields are representative and may vary based on scale and experimental conditions.

StepProduct NameMolecular FormulaMW ( g/mol )Typical Yield (%)
12,4-Dichloro-6-aminopyrimidine-5-carbaldehydeC₅H₃Cl₂N₃O192.0070-80%
24-Chloro-6-amino-1H-pyrazolo[3,4-d]pyrimidineC₅H₄ClN₅169.5785-95%
3This compoundC₅H₃BrClN₅248.4780-90%

Conclusion

This guide details a logical and efficient three-step synthesis for this compound. The chosen strategy, which relies on the early installation of key functional groups on a pyrimidine precursor followed by pyrazole ring annulation, successfully overcomes the significant regioselectivity challenges associated with late-stage functionalization. By providing a clear rationale for the pathway selection, along with detailed protocols, this document serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical research and development.

References

  • Synthesis of 4,6-dichloro-1H-pyrazolo [3,4-d] pyrimidine. Clausius Scientific Press, 2018.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI, 2018.
  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.
  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines. Taylor & Francis Online.

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The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to its Diverse Biological Activities and Therapeutic Potential

Introduction: The Rise of a Versatile Pharmacophore

The pyrazolo[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, allows it to effectively mimic and compete for the ATP-binding sites of numerous enzymes, particularly kinases.[1][2][3][4] This bioisosteric relationship is the cornerstone of its broad and potent biological activities, making it a focal point for the development of novel therapeutics against a spectrum of human diseases. This guide provides an in-depth exploration of the multifaceted biological landscape of the pyrazolo[3,4-d]pyrimidine core, offering insights into its mechanism of action, therapeutic applications, and the experimental methodologies used for its evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented and clinically relevant application of the pyrazolo[3,4-d]pyrimidine core is in oncology.[5] Its derivatives have demonstrated remarkable efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and arresting the cell cycle through the modulation of various key oncogenic pathways.

Mechanism of Action: Kinase Inhibition and Beyond

The primary anticancer mechanism of pyrazolo[3,4-d]pyrimidines lies in their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and survival.[1][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers, including non-small cell lung cancer and breast cancer.[3][7][8][9][10] By blocking the ATP-binding site of EGFR, these compounds disrupt downstream signaling cascades, leading to reduced tumor growth.[8][9] Some derivatives have even shown activity against mutant forms of EGFR, such as EGFRT790M, which is responsible for acquired resistance to first-generation EGFR inhibitors.[8][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of VEGFR-2, a key regulator of angiogenesis.[3][12] Inhibition of VEGFR-2 kinase activity blocks the signaling required for the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.[12]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, leading to cell cycle arrest, typically at the G2/M phase.[13][14][15] This prevents the uncontrolled proliferation of cancer cells.

  • Src and Abl Tyrosine Kinase Inhibition: The Src family of non-receptor tyrosine kinases and the Bcr-Abl fusion protein are implicated in the pathogenesis of various cancers, including chronic myeloid leukemia (CML).[16][17] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors of these kinases.[16][17][18] Notably, some derivatives have demonstrated efficacy against the T315I mutant of Bcr-Abl, a common source of resistance to imatinib.[17]

  • Dihydrofolate Reductase (DHFR) Inhibition: Beyond kinase inhibition, some pyrazolo[3,4-d]pyrimidine derivatives have been designed as antifolate agents that inhibit DHFR.[19] This enzyme is crucial for the synthesis of nucleotides, and its inhibition leads to the disruption of DNA synthesis and cell death.[19]

Signaling Pathway Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Pyrimidine->EGFR Inhibits ATP ATP Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by a pyrazolo[3,4-d]pyrimidine derivative.

Quantitative Data Summary: Anticancer Activity
Compound Class/ExampleTarget Kinase(s)Cancer Cell LineIC50/GI50 (µM)Reference
Phenylpyrazolo[3,4-d]pyrimidinesEGFRWT, EGFRT790M, VEGFR-2, Topo-IIMCF-7, HCT116, HePG-2Variable, some in low µM range[11]
1H-pyrazolo[3,4-d]pyrimidinesEGFRWTA549, HCT-1168.21 - 19.56 (for compound 12b)[8]
1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidinesCDK2Human cancer cell linesComparable to olomoucine and roscovitine[13]
Pyrazolo[3,4-d]pyrimidine-based Src inhibitorsc-SrcDaoy (medulloblastoma)Nanomolar concentrations[16]
Pyrazolo[3,4-d]pyrimidines with amino acid conjugatesDHFRMCF-7 (MTX-resistant)1.83 (for compound 7e)[19]
Pyrazolo[3,4-d]pyrimidinone derivative (10k)VEGFR-2, TubulinHT-29, HCT-1160.03 - 1.6[12]
Pyrazolo[3,4-d]pyrimidine-based PKD inhibitorsPKDPANC-117-35 nM (for compound 17m)[20]
4-bromo pyrazolo[3,4-d]pyrimidine (2j)Bcr-Abl T315I32D-T315I cellsSubmicromolar[17]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The pyrazolo[3,4-d]pyrimidine core has demonstrated significant potential as an anti-inflammatory agent, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective COX-2 inhibitors.[21][22][23][24][25] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Some derivatives have also shown dual inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[21]

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Inhibition_Assay Start Start: Prepare Reagents Prepare_Enzyme Prepare COX-1/COX-2 Enzyme Solution Start->Prepare_Enzyme Prepare_Compound Prepare Pyrazolo[3,4-d]pyrimidine Test Compound Dilutions Start->Prepare_Compound Prepare_Substrate Prepare Arachidonic Acid (Substrate) Solution Start->Prepare_Substrate Incubate Incubate Enzyme with Test Compound or Vehicle Prepare_Enzyme->Incubate Prepare_Compound->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate for a Defined Time Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Quantify_Product Quantify Prostaglandin E2 (PGE2) Production (e.g., via ELISA) Stop_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Values Quantify_Product->Calculate_IC50

Caption: A typical workflow for an in vitro COX inhibition assay.

Detailed Protocol: In Vitro COX-2 Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-2 enzyme is diluted to the desired concentration in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: The pyrazolo[3,4-d]pyrimidine test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Incubation: The enzyme solution is pre-incubated with either the test compound or a vehicle control (DMSO) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid (the substrate).

  • Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of an acid (e.g., 1N HCl).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity: A Broad-Spectrum Defense

The pyrazolo[3,4-d]pyrimidine scaffold has also shown promise as a source of antiviral agents with a broad spectrum of activity against both DNA and RNA viruses.

Mechanism of Action: Targeting Viral and Cellular Enzymes

One notable example is the nucleoside analog 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide (N10169).[26][27] This compound is phosphorylated by cellular adenosine kinase to its active monophosphate form.[26][27] The active metabolite then potently inhibits cellular orotidylate decarboxylase, an enzyme essential for the de novo synthesis of pyrimidine nucleotides.[26][27] By depleting the cellular pool of pyrimidines, the compound indirectly inhibits viral replication, which is highly dependent on the host cell's nucleotide supply. This mechanism of action confers broad-spectrum activity against a range of viruses, including adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses.[26][27]

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine core has unequivocally established itself as a versatile and highly valuable scaffold in drug discovery. Its inherent ability to interact with the ATP-binding sites of a wide array of enzymes, particularly kinases, has led to the development of numerous potent and selective inhibitors with significant therapeutic potential. The extensive research into its anticancer, anti-inflammatory, and antiviral properties has yielded promising clinical candidates and a deeper understanding of the molecular mechanisms underlying these diseases.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: While broad-spectrum activity can be advantageous, enhancing the selectivity of pyrazolo[3,4-d]pyrimidine derivatives for specific enzyme isoforms or mutant forms will be crucial for developing safer and more effective drugs with fewer off-target effects.

  • Overcoming Drug Resistance: The development of next-generation pyrazolo[3,4-d]pyrimidine-based inhibitors that can overcome acquired drug resistance remains a high priority, particularly in the context of cancer therapy.

  • Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the currently explored areas. Investigating its utility in other diseases, such as neurodegenerative disorders and metabolic diseases, could open up new avenues for drug development.

  • Novel Drug Delivery Systems: The formulation of pyrazolo[3,4-d]pyrimidine-based drugs into novel delivery systems, such as nanoparticles or polymer-drug conjugates, could improve their pharmacokinetic properties, enhance their therapeutic efficacy, and enable targeted delivery to diseased tissues.[28]

References

  • Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1).
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online.
  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.
  • Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. PubMed.
  • Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. American Society for Microbiology.
  • Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
  • Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. PubMed.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflamm
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][29]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed.
  • Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. PubMed.
  • Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflamm
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH.
  • Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evalu

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The Enigmatic Core: A Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the available scientific and technical information surrounding the heterocyclic compound 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine . While the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors, this specific isomer presents a more enigmatic profile with limited detailed public data. This document aims to consolidate the known properties and contextualize its potential within the broader landscape of drug discovery.

Core Compound Identification and Properties

This compound is a substituted purine isostere, a class of compounds well-regarded for their ability to mimic endogenous purines and interact with a variety of biological targets.[1][2] Its chemical structure is characterized by a pyrazole ring fused to a pyrimidine ring, with key substitutions that offer multiple points for chemical modification.

PropertyValueSource
CAS Number 1003298-79-0[3][4][5]
Molecular Formula C₅H₃BrClN₅[3][5]
Molecular Weight 248.47 g/mol [5]
Melting Point 267-273°C[5]
Appearance White to light yellow crystalline powder (inferred from similar compounds)[6]
Storage 2-8°C[5]

The presence of bromine and chlorine atoms at positions 3 and 4, respectively, alongside an amine group at position 6, provides a unique electronic and steric profile. These halogens serve as versatile synthetic handles for cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR).

The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The broader family of pyrazolo[3,4-d]pyrimidines has been extensively investigated as potent inhibitors of various protein kinases.[1][7] Their structural similarity to adenine allows them to compete for the ATP-binding site of these enzymes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutics.[8]

G cluster_0 Drug Discovery Pathway Start Pyrazolo[3,4-d]pyrimidine Core Intermediate This compound Reaction Chemical Modification (e.g., Suzuki, Buchwald-Hartwig) Library Library of Derivatives Screening Kinase Activity Screening Hit Hit Compound Lead Lead Optimization Candidate Drug Candidate

Figure 1: A conceptual workflow illustrating the central role of substituted pyrazolo[3,4-d]pyrimidines as core scaffolds in the generation of kinase inhibitor libraries for drug discovery.

Research has demonstrated that modifications at various positions of the pyrazolo[3,4-d]pyrimidine ring system can lead to potent and selective inhibitors of kinases such as Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[6][9][10][11] For instance, the related compound 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a key intermediate in the synthesis of the BTK inhibitor Ibrutinib.[6]

Synthetic Considerations and Strategies

A plausible synthetic route could start from a substituted pyrazole precursor, which is then cyclized with a suitable nitrogen-containing reagent to form the pyrimidine ring. Subsequent halogenation and amination steps would then be required to introduce the bromo, chloro, and amino functionalities at the desired positions.

G cluster_0 Postulated Synthetic Logic Precursor Substituted Pyrazole Cyclization Pyrimidine Ring Formation Core Pyrazolo[3,4-d]pyrimidine Core Halogenation Introduction of Br and Cl SubstitutedCore Halogenated Intermediate Amination Introduction of NH2 at C6 Product 3-Bromo-4-chloro-1H-pyrazolo [3,4-d]pyrimidin-6-amine

Figure 2: A generalized and speculative synthetic pathway for this compound based on known pyrazolo[3,4-d]pyrimidine chemistry.

The reactivity of the chloro group at the 4-position is generally higher than that of the bromo group at the 3-position, allowing for selective nucleophilic aromatic substitution reactions. This differential reactivity is a key strategic element in the elaboration of this core structure.

Potential Applications in Drug Discovery

The true value of This compound lies in its potential as a versatile building block for the synthesis of compound libraries targeting kinases and other ATP-binding proteins. The two distinct halogen atoms provide orthogonal handles for diversification through various cross-coupling reactions.

  • Suzuki Coupling: The bromo and chloro positions can be functionalized with a wide range of boronic acids and esters to introduce aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: These positions can also be used to introduce various amine functionalities.

  • Sonogashira Coupling: The introduction of alkynyl groups is also a possibility.

The 6-amino group provides an additional site for modification or can act as a key hydrogen bond donor for interaction with the target protein.

Safety and Handling

As with many halogenated heterocyclic compounds, This compound should be handled with appropriate precautions. It is classified as an irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Handling should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a potentially valuable, yet underexplored, building block in the field of medicinal chemistry. While specific applications and detailed synthetic protocols are not widely published, its structural features suggest significant potential for the development of novel kinase inhibitors and other therapeutic agents. Further research is needed to fully elucidate its reactivity and to explore its utility in the synthesis of biologically active molecules. The development and publication of a robust and scalable synthesis would be a significant enabler for its broader application in drug discovery programs.

References

  • National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. In PubMed. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. In PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018099952A1 - 3-amino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-ones as cyclin dependent kinase inhibitors.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US6559152B2 - 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones useful as cyclin dependent kinase inhibitors.
  • Liang, C., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105891.
  • Google Patents. (n.d.). PCT.
  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][7][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from [Link]

  • PubChem. (n.d.). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. In PubMed. Retrieved from [Link]

  • Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved from [Link]

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safety and handling of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound (CAS No: 1003298-79-0). As a halogenated heterocyclic compound, it serves as a critical building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1][2][3] Its reactive nature necessitates a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide is intended for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of safety.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 1003298-79-0[4]
Molecular Formula C5H3BrClN5[4]
Molecular Weight 248.48 g/mol [4]
Physical Form Assumed to be a solid powder, based on similar compounds.[5]N/A

Hazard Assessment and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, data from close structural analogs allows for a reliable hazard assessment. The primary hazards associated with this class of compounds are irritation and acute toxicity.[4][5]

GHS ClassificationCodeDescription
Signal Word Warning [5][6][7]
Pictogram GHS07 (Exclamation Mark)[6]
Hazard Statements H302Harmful if swallowed.[5][6]
H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]
H335May cause respiratory irritation.[5]
Precautionary Statements P261Avoid breathing dust.[5]
P280Wear protective gloves/eye protection/face protection.[5][7]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

Expert Insight: The presence of bromine and chlorine atoms on the pyrazolopyrimidine core enhances its reactivity, which is desirable for synthesis but also increases its potential as a biological irritant. The amine group can also contribute to its sensitization potential. Therefore, treating this compound with a high degree of caution is paramount.

Proactive Safety Protocols: Handling and Storage

Preventing exposure is the most effective safety strategy. The following protocols are designed to minimize risk during routine laboratory operations.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the compound's hazard profile.

  • Ventilation: All handling of solid material (weighing, transferring) must occur within a certified chemical fume hood to mitigate the risk of inhaling airborne particles.[9][10]

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. The H319 warning (Causes serious eye irritation) indicates that standard safety glasses do not provide sufficient protection from dust particles.[11]

  • Skin Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn. A lab coat should be worn and kept buttoned.[9] The H315 classification (Causes skin irritation) necessitates preventing all skin contact.

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large-scale transfer or spill), a NIOSH-approved respirator with a particulate filter is required.[11]

Prudent Handling Practices
  • Avoid Dust Formation: Handle the compound gently to avoid creating airborne dust. Use non-sparking tools for transfers.[9][10]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][12] Do not eat, drink, or smoke in the laboratory.[8]

  • Grounding: For larger quantities, prevent fire caused by electrostatic discharge.[9][10]

Storage

Correct storage is crucial for both safety and compound stability.

  • Container: Store in a tightly sealed container to prevent moisture ingress and sublimation.[10][13]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen).

  • Temperature: Store in a cool, dry, and well-ventilated area.[10][13] Some suppliers of similar pyrazolopyrimidines recommend freezer storage (-20°C) to ensure long-term stability.[5][14]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and metals.[12]

Reactive Safety Protocols: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

Step-by-Step Emergency Protocols
Situation Protocol
Inhalation 1. Immediately move the affected person to fresh air.[9][15] 2. Keep the person at rest in a position comfortable for breathing.[15] 3. If breathing is difficult or symptoms like respiratory irritation develop, seek immediate medical attention.[9][15]
Skin Contact 1. Immediately remove all contaminated clothing.[9][15] 2. Wash the affected skin area thoroughly with plenty of soap and water.[9][15] 3. If skin irritation persists, seek medical advice.[8]
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][15] 2. Remove contact lenses if present and easy to do.[8] 3. Seek immediate medical attention from an ophthalmologist.[9][15]
Ingestion 1. Rinse the mouth with water.[9][15] 2. Do NOT induce vomiting. [9][8][15] 3. Never give anything by mouth to an unconscious person.[9][15] 4. Call a poison control center or doctor immediately for treatment advice.[9][15]
Accidental Release / Spill 1. Evacuate non-essential personnel from the area.[9] 2. Ensure adequate ventilation. 3. Wear full PPE as described in Section 3.1. 4. Gently sweep up the spilled solid material, avoiding dust generation.[8][11] 5. Place the material into a suitable, labeled container for chemical waste disposal.[8][11] 6. Clean the spill area with an appropriate solvent and then wash with soap and water. 7. Do not allow the material to enter drains or waterways.[15]

Workflow and Logic Visualization

To ensure safety is integrated at every step, the following workflow diagram illustrates the lifecycle of the compound within a research setting.

G Safe Handling Workflow for this compound A Receipt & Verification B Log into Inventory (CAS: 1003298-79-0) A->B Verify Integrity C Secure Storage (Cool, Dry, Tightly Sealed) B->C Store Appropriately D Pre-Use Preparation C->D Retrieve for Use E Don Full PPE (Goggles, Gloves, Lab Coat) D->E Safety First F Work in Fume Hood E->F Engineering Control G Weighing & Reagent Prep F->G Mitigate Exposure H Experimental Use G->H Proceed with Research I Post-Experiment Decontamination H->I Clean Glassware & Surfaces J Segregated Waste Disposal (Labeled) I->J Follow Institutional Protocol

Caption: Logical workflow for handling the pyrazolopyrimidine derivative.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH).[Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. National Institutes of Health (NIH).[Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.[Link]

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3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Abstract: This technical guide provides a comprehensive analysis of the expected spectral characteristics of this compound, a key heterocyclic intermediate in pharmaceutical research and development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes a representative spectral profile based on foundational spectroscopic principles and data from structurally analogous compounds. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, offering field-proven insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for characterizing this and similar complex heterocyclic systems.

Introduction and Molecular Overview

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] The title compound, this compound (Molecular Formula: C₅H₃BrClN₅, Molecular Weight: 260.47 g/mol ), represents a highly functionalized intermediate, offering multiple reaction sites for the synthesis of diverse chemical libraries.[3] Its structure incorporates a pyrazole ring fused to a pyrimidine ring, decorated with bromine, chlorine, and amine substituents that impart distinct and predictable spectroscopic signatures.

A thorough understanding of its spectral data is paramount for reaction monitoring, quality control, and unambiguous structural confirmation. This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, MS, and IR spectra.

Molecular Structure with Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering system is used.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is ideal due to its excellent solubilizing power for heterocyclic amines and its ability to slow the exchange of labile N-H protons, allowing for their observation.

Exemplary ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~14.0Broad Singlet1HN9-H Pyrazole N-H proton. Highly deshielded due to aromaticity and potential hydrogen bonding. D₂O exchangeable.[4]
~7.5Broad Singlet2H-NH₂ Amine protons. Chemical shift can vary. D₂O exchangeable.[5]

Expertise & Causality:

  • N9-H Proton: The pyrazole N-H proton is typically observed far downfield (>12 ppm) in DMSO-d₆. This is a characteristic feature of N-H protons within an aromatic heterocyclic system, where they are deshielded by the ring current and often participate in intermolecular hydrogen bonding with the sulfoxide oxygen of the solvent.[4]

  • NH₂ Protons: The amine protons appear as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and exchange phenomena. Their chemical shift is sensitive to concentration, temperature, and residual water content in the solvent. The key diagnostic test is their disappearance from the spectrum upon addition of a drop of D₂O.[5]

Exemplary ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~160C6Carbon attached to the electron-donating amine group and flanked by two nitrogens. Expected to be downfield.
~158C4Carbon attached to the electronegative chlorine atom and flanked by two nitrogens.[6]
~155C7aBridgehead carbon, part of both aromatic rings.
~118C3Carbon bearing the bromine atom. The "heavy atom effect" of bromine shifts the signal upfield relative to what might be expected based on electronegativity alone.
~101C3aBridgehead carbon, shielded by adjacent nitrogens.[5]

Expertise & Causality: The chemical shifts are predicted based on established data for pyrazolo[3,4-d]pyrimidine systems.[6] The C6 and C4 carbons are significantly downfield due to the direct attachment of heteroatoms (N, Cl) and their position within the electron-deficient pyrimidine ring. The C3 carbon's shift is a balance between the electronegativity of the attached bromine and the shielding heavy atom effect. The bridgehead carbons (C7a, C3a) have shifts characteristic of fused heterocyclic systems.

Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set spectral width to cover a range of -2 to 16 ppm.

    • Use a 30° pulse width with an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

    • Acquire a minimum of 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum over a range of 0 to 180 ppm.

    • Use a 45° pulse width and a relaxation delay of 2-5 seconds.

    • Acquire several thousand scans as needed for adequate signal intensity.

  • D₂O Exchange: After initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the N-H signals.

Workflow for NMR Assignment Confirmation

Two-dimensional NMR experiments are essential for validating the proposed assignments.

Caption: Workflow for structural confirmation using 1D and 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and structure through fragmentation analysis. For this compound, the most telling feature will be the isotopic pattern of the molecular ion.

Molecular Ion Isotopic Pattern

The presence of one bromine atom (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%) and one chlorine atom (³⁵Cl: 75.77%, ³⁷Cl: 24.23%) creates a highly characteristic multi-peak pattern for the molecular ion (M⁺).

Ionm/z (Nominal)Isotopic CombinationExpected Relative Intensity
[M]⁺259C₅H₃⁷⁹Br³⁵ClN₅~76%
[M+2]⁺261C₅H₃⁸¹Br³⁵ClN₅ / C₅H₃⁷⁹Br³⁷ClN₅100% (Base Peak)
[M+4]⁺263C₅H₃⁸¹Br³⁷ClN₅~24%

Expertise & Causality: The relative intensity of these peaks is a direct consequence of the natural abundance of the halogen isotopes.[7][8] The [M+2]⁺ peak is the most abundant because it represents the two most probable isotopic combinations: (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl). Observing this specific ~3:4:1 intensity ratio is exceptionally strong evidence for the presence of one bromine and one chlorine atom in the molecule.[9]

Plausible Fragmentation Pathway

Electron Ionization (EI) would induce fragmentation, providing structural clues.

Fragmentation M [M]⁺ m/z 259/261/263 M_minus_Br [M-Br]⁺ m/z 180/182 M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ m/z 224/226 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]⁺ m/z 232/234/236 M->M_minus_HCN - HCN M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 153/155 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Trustworthiness: The fragmentation is predicted to follow established chemical principles.[10]

  • Loss of a Halogen Radical: The initial fragmentation is often the cleavage of the C-X bond to lose a bromine radical (Br•) or a chlorine radical (Cl•). The C-Br bond is weaker than the C-Cl bond, so the loss of Br• is often a prominent pathway.

  • Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocyclic rings is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).

Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a volatile solvent like methanol for flow injection.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments and clearly observe the molecular ion. Electrospray Ionization (ESI) can also be used, which would favor the protonated molecule [M+H]⁺ and show a similar isotopic pattern.

  • Mass Analysis: Scan a mass range from m/z 50 to 400 using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • High-Resolution MS (HRMS): For definitive formula confirmation, acquire data on a TOF or Orbitrap instrument to obtain a mass measurement accurate to within 5 ppm of the theoretical value. (Calculated for C₅H₃⁷⁹Br³⁵ClN₅⁺: 259.9318).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations.

Exemplary IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3450 - 3300N-H Stretch (Asymmetric & Symmetric)Medium-Strong-NH₂ (Amine)
3200 - 3000N-H StretchBroad, MediumN-H (Pyrazole)
1650 - 1580C=N Stretch, C=C StretchStrongPyrazolo[3,4-d]pyrimidine ring
1580 - 1550N-H Bending (Scissoring)Strong-NH₂ (Amine)
800 - 750C-Cl StretchStrongAryl-Chloride
650 - 550C-Br StretchMedium-StrongAryl-Bromide

Expertise & Causality:

  • N-H Region: The region above 3000 cm⁻¹ is highly diagnostic. The amine group (-NH₂) will typically show two distinct bands corresponding to asymmetric and symmetric stretching modes.[5] The pyrazole N-H stretch will appear as a broader band due to extensive hydrogen bonding in the solid state.

  • Fingerprint Region: The region from 1700 cm⁻¹ to 600 cm⁻¹ is the fingerprint region. The strong absorptions between 1650-1550 cm⁻¹ are characteristic of the stretching vibrations of the fused aromatic ring system.[11][12] The C-Cl and C-Br stretching vibrations are found at lower wavenumbers and provide clear evidence for the presence of these halogens.

Protocol: IR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

Conclusion: An Integrated Analytical Approach

The structural elucidation of this compound is a self-validating process when NMR, MS, and IR spectroscopy are used in concert.

Summary_Workflow Compound Unknown Sample (Presumed C₅H₃BrClN₅) IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR_Data Presence of N-H, NH₂, C-Cl, C-Br Functional Groups IR->IR_Data MS_Data Correct Molecular Weight Characteristic Isotope Pattern [M]⁺, [M+2]⁺, [M+4]⁺ MS->MS_Data NMR_Data Correct number of ¹H and ¹³C signals Confirms Connectivity NMR->NMR_Data Conclusion Structure Confirmed IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for the structural confirmation of the target compound.

MS confirms the molecular formula and the presence of one bromine and one chlorine atom. IR spectroscopy validates the presence of the key amine and pyrazole functional groups. Finally, NMR spectroscopy provides the definitive connectivity of the atoms, confirming the specific isomeric arrangement of the substituents on the pyrazolo[3,4-d]pyrimidine core. Together, these techniques provide an unambiguous and trustworthy confirmation of the molecular structure.

References

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 21(9), 1184. [Link]

  • Desai, N. C., Bhatt, N., & Somani, H. (2014). Synthesis, characterization and in vitro antiamoebic activity of new pyrazolo[3,4-d]pyrimidine-6-one derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3348-3351. [Link]

  • Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & Dawood, K. M. (2021). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 11(5), 2911-2923. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

  • El-Faham, A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]

  • Li, Y., et al. (2023). Fused Pyrazolo[3,4-d] pyrimidine Nitrogen-rich Salts with Balanced Energetic Performance. Chemistry – An Asian Journal, 18(2), e202201041. [Link]

  • Chen, Y.-J., & Chen, Y.-J. (2016). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. Tetrahedron, 72(26), 3749-3756. [Link]

  • University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Chemistry Department. [Link]

  • Clark, J. (2021). The Mass Spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

  • Cidade, H., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry, 45(11), 957-961. [Link]

  • Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1883-1910. [Link]

  • IGNOU. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Wikipedia. (n.d.). Pyrazolopyrimidine. [Link]

  • Adoo, G. (2023). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. LinkedIn. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2300. [Link]

  • Rusinov, V. L., et al. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2017(2), M937. [Link]

  • PubChemLite. (n.d.). 3-bromo-4-chloro-1h-pyrazolo[4,3-c]pyridine. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7291. [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST Chemistry WebBook. [Link]

  • Hebei Summedchem Co., Ltd. (n.d.). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

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solubility of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine in Organic Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for the development of potent inhibitors of various protein kinases, with applications in oncology and immunology. The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Theoretical Principles of Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution.[1] For a molecule like this compound, its solubility in organic solvents is governed by a combination of factors:

  • Polarity : The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The polarity of both the solute and the solvent determines the extent of their interaction. This compound possesses both polar (amine and pyrazole groups) and non-polar (bromochloro-substituted pyrimidine ring) regions, giving it a mixed polarity. Its solubility will be highest in solvents with a similar polarity profile.

  • Hydrogen Bonding : The presence of hydrogen bond donors (the amine and pyrazole N-H groups) and acceptors (the nitrogen atoms in the pyrimidine and pyrazole rings) in the molecule allows for the formation of hydrogen bonds with protic or aprotic polar solvents.[3] Solvents that can effectively participate in hydrogen bonding with the solute will generally be better at dissolving it.

  • Molecular Size and Structure : Larger molecules generally exhibit lower solubility as more energy is required to overcome the crystal lattice forces and to create a larger cavity in the solvent.[4][5] The planar and rigid structure of the pyrazolo[3,4-d]pyrimidine core can lead to strong intermolecular stacking in the solid state, which needs to be disrupted for dissolution to occur.

  • Temperature : For most solid solutes, solubility in organic solvents increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it requires energy input to break the solute-solute and solvent-solvent interactions and form new solute-solvent interactions. Increased kinetic energy at higher temperatures facilitates this process.[5]

Types of Solubility Measurements in Drug Discovery

In the context of drug discovery, two primary types of solubility are measured: kinetic and thermodynamic solubility.[6][7]

  • Kinetic Solubility : This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer.[6][8] It is a high-throughput method used in the early stages of drug discovery for rapid assessment of a large number of compounds.[6][9]

  • Thermodynamic Solubility : This represents the true equilibrium solubility of a compound in a given solvent.[7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[9] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7][10] While more time-consuming, it provides a more accurate and relevant measure for formulation and preclinical development.[9][11]

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound using the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected organic solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[10]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered saturated solution with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Self-Validating System:

  • The use of a calibration curve with known standards ensures the accuracy of the quantification.

  • Visual confirmation of excess solid at the end of the experiment validates that saturation was achieved.

  • Running the experiment in triplicate for each solvent provides statistical confidence in the results.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_solid Add excess solid to vials start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Interpretation and Implications in Drug Development

The solubility data obtained for this compound in various organic solvents will guide several key decisions in the drug development process:

  • Synthesis and Purification: Knowledge of solubility in different solvents is essential for selecting appropriate solvent systems for chemical reactions, crystallization, and chromatographic purification.

  • Formulation Development: For a compound to be developed as a therapeutic agent, it must be formulated in a way that allows for effective delivery to the target site. Low solubility can pose a significant challenge to developing oral or injectable formulations.[12] Solubility data in pharmaceutically acceptable solvents is therefore critical.

  • Biological Screening: In vitro biological assays often require the compound to be dissolved in a solvent that is compatible with the assay components. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds.[1] However, high concentrations of DMSO can be toxic to cells, so having a compound with sufficient solubility is advantageous.

Conclusion

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bergström, C. A. (2018).
  • Pawar, P. A., & Mahadik, K. R. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 484-493.
  • Avdeef, A. (2007). The rise of the shake-flask solubility assay. Expert Opinion on Drug Discovery, 2(10), 1345-1356.
  • Chemik Co., Ltd. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. Retrieved from [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Connors, K. A., & Fung, H. L. (1974). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 63(10), 1539-1544.
  • Szolláth, R., Bárdos, V., Stifter-Mursits, M., Angi, R., & Mazák, K. (2023). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceutics, 15(10), 2489.
  • ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Sancineto, L., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.

Sources

Pyrazolo[3,4-d]pyrimidine Derivatives: A Privileged Scaffold for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine core is a remarkable heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to adenine, a fundamental building block of life, positions it as a "privileged scaffold" with the inherent ability to interact with a multitude of ATP-binding sites in various enzymes. This guide provides a comprehensive exploration of the key therapeutic targets of pyrazolo[3,4-d]pyrimidine derivatives, with a primary focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the mechanistic intricacies of their action, supported by experimental evidence and structure-activity relationships, to provide a robust resource for the scientific community.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Bioisostere of Adenine

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that is bioisosteric to the purine ring system, particularly adenine.[1][2][3] This structural mimicry is the cornerstone of its broad-spectrum biological activity. As a constituent of DNA, RNA, and the universal energy currency adenosine triphosphate (ATP), adenine-recognizing pockets are ubiquitous in a vast array of enzymes. Pyrazolo[3,4-d]pyrimidine derivatives are adept at competing with ATP for binding to the catalytic sites of these enzymes, leading to their modulation and offering a powerful strategy for therapeutic intervention.[3][4]

The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous derivatives with diverse therapeutic applications, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, for the treatment of B-cell cancers.[2][4]

Key Therapeutic Targets in Oncology

The dysregulation of cellular signaling pathways, particularly those driven by kinases, is a hallmark of cancer. The ATP-competitive nature of pyrazolo[3,4-d]pyrimidine derivatives makes them ideal candidates for developing potent and selective kinase inhibitors.

Tyrosine Kinase Inhibition: A Dominant Anti-Cancer Strategy

Tyrosine kinases (TKs) are critical mediators of cell proliferation, survival, migration, and angiogenesis. Their aberrant activation is a common driver of tumorigenesis.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, play a pivotal role in this process. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[5][6][7][8] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its downstream signaling, leading to a reduction in tumor angiogenesis, as demonstrated in human umbilical vein endothelial cell (HUVEC) migration and tube formation assays.[5][8]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[3,4-d]pyrimidine derivative against VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, [γ-³²P]ATP, test compound, kinase reaction buffer, 96-well plates, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, recombinant VEGFR-2, and the test compound.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

The EGFR signaling pathway is frequently overactive in various cancers, promoting uncontrolled cell growth. Pyrazolo[3,4-d]pyrimidine derivatives have been designed as ATP-competitive inhibitors of both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[9][10][11] These compounds have shown potent anti-proliferative activity in cancer cell lines and can induce apoptosis.[11][12]

Many pyrazolo[3,4-d]pyrimidine derivatives exhibit inhibitory activity against multiple kinases, which can be advantageous in overcoming drug resistance and targeting redundant signaling pathways.[13] For instance, some compounds have been identified as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and VEGFR2, showing promise in the treatment of acute myeloid leukemia (AML).[6][7][14] Others have demonstrated dual inhibition of targets like Src and Bcr-Abl, or BRAF V600E and VEGFR2.[13]

Table 1: Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases

Compound IDTarget Kinase(s)IC50 (µM)Cancer Cell LineReference
10k VEGFR-2-HT-29, HCT-116[5]
SI306 SrcLow µMGlioblastoma (GBM)[15]
Compound 33 FLT3, VEGFR2FLT3: 1.278, VEGFR2: 0.305 (initial hit)MV4-11 (AML)[6][7]
Compound 23c RET--[16]
Compound 12b VEGFR-20.063MDA-MB-468 (Breast)[8]
Compound 14 CDK2/cyclin A20.057HCT-116 (Colorectal)[17][18]
Targeting Cell Cycle Progression: Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[17][18]

CDK_Inhibition_Workflow

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a key heterocyclic scaffold in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core is a purine isostere and is prevalent in a multitude of pharmacologically active compounds, notably as kinase inhibitors.[1][2] This guide details a rational, multi-step synthetic pathway, commencing from readily available starting materials. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and expected outcomes, including characterization data. The provided protocols are designed to be robust and reproducible, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system that is isosteric to adenine, a fundamental component of nucleic acids.[2] This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to function as ATP-competitive inhibitors for a wide range of protein kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer.[3][4] The versatility of the pyrazolo[3,4-d]pyrimidine core allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against specific kinase targets. The title compound, this compound, is a highly functionalized intermediate, poised for further chemical elaboration through cross-coupling reactions at the bromine and chlorine centers, and derivatization of the amine group.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence starting from 5-amino-1H-pyrazole-4-carboxamide. The logical flow of this synthesis is depicted in the following workflow diagram.

Synthetic Workflow A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol A->B Urea, 190 °C C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, 110 °C D 6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine C->D NH3/Solvent E 3-Bromo-6-amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine D->E NBS/Solvent

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Core Scaffold

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol

The initial step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea to form the pyrazolo[3,4-d]pyrimidine core. This reaction is a condensation process where the amino and carboxamide functionalities of the pyrazole react with urea, which serves as a source of the two carbonyl carbons and the associated nitrogen atoms of the pyrimidine ring.

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol

ParameterValue
Reactants 5-amino-1H-pyrazole-4-carboxamide, Urea
Molar Ratio 1 : 10
Temperature 190 °C
Reaction Time 2 hours
Work-up Acidification with HCl after treatment with KOH
Expected Yield ~75%[1]

Detailed Procedure:

  • Combine 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) in a round-bottom flask equipped with a reflux condenser.[1]

  • Heat the mixture to 190 °C and maintain this temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture and add a 10% KOH solution (10 g of KOH in 90 mL of water).[1]

  • Carefully acidify the solution with dilute hydrochloric acid to a pH of 4-5.[1]

  • The resulting precipitate is collected by suction filtration, washed with cold water, and dried to afford 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol as a white solid.[1]

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.29 (s, 1H), 11.34 (s, 1H), 10.67 (s, 1H), 8.33 (s, 1H).[1]

Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

The diol from the previous step is converted to the corresponding dichloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This is a crucial intermediate that allows for selective functionalization at the 4 and 6 positions.

Protocol 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

ParameterValue
Reactant 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
Reagent Phosphorus oxychloride (POCl₃)
Temperature 110 °C (reflux)
Reaction Time 4 hours
Work-up Quenching with ice water
Expected Yield ~66%[1]

Detailed Procedure:

  • To a flask containing 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux at 110 °C for 4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow solid.[1]

Part 2: Functionalization of the Pyrazolo[3,4-d]pyrimidine Core

Step 3: Selective Amination to 6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

The selective introduction of an amino group at the C6 position is a critical step. The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards nucleophilic substitution than the one at C6. However, by carefully controlling the reaction conditions, such as temperature and the nature of the aminating agent, selective amination at C6 can be achieved.

Protocol 3: Synthesis of 6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

ParameterValue
Reactant 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reagent Ammonia (in a suitable solvent like isopropanol or dioxane)
Temperature Room temperature to 50 °C (to be optimized)
Reaction Time 12-24 hours
Work-up Evaporation of solvent and purification by column chromatography or recrystallization
Expected Yield Moderate to good

Detailed Procedure:

  • Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as isopropanol or dioxane in a sealed reaction vessel.

  • Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent at a controlled temperature (e.g., 0 °C to room temperature).

  • Seal the vessel and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford 6-amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 4: Bromination to 3-Bromo-6-amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

The final step is the regioselective bromination at the C3 position of the pyrazole ring. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation. The reaction is typically carried out in a polar aprotic solvent.

Protocol 4: Synthesis of 3-Bromo-6-amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

ParameterValue
Reactant 6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reagent N-Bromosuccinimide (NBS)
Solvent Dimethylformamide (DMF) or Acetonitrile
Temperature Room temperature
Reaction Time 2-6 hours
Work-up Aqueous work-up and purification
Expected Yield Good

Detailed Procedure:

  • Dissolve 6-amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent like DMF or acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

  • Continue stirring for 2-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Expected Characterization of the Final Product (CAS: 1003298-79-0):

  • Molecular Formula: C₅H₃BrClN₅

  • Molecular Weight: 248.48 g/mol

  • Appearance: Off-white to yellow solid.

  • ¹H NMR (DMSO-d₆, predicted): A broad singlet for the amino protons (NH₂) and a singlet for the pyrazole NH proton. The exact chemical shifts would need to be determined experimentally.

  • ¹³C NMR (DMSO-d₆, predicted): Signals corresponding to the carbon atoms of the pyrazolo[3,4-d]pyrimidine core.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

Mechanistic Insights

The synthetic sequence relies on fundamental reactions in heterocyclic chemistry.

Reaction Mechanisms cluster_0 Step 1 & 2: Ring Formation and Chlorination cluster_1 Step 3: Selective Amination cluster_2 Step 4: Electrophilic Bromination A Nucleophilic attack of pyrazole amine on urea, followed by cyclization and dehydration to form the pyrimidine ring. B Tautomerization to the diol form. A->B C Nucleophilic attack of the hydroxyl groups on POCl3, followed by elimination to form the dichloro derivative. B->C D Nucleophilic aromatic substitution (SNAr) of ammonia at the C6 position of the dichloropyrimidine. E The selectivity is governed by electronic and steric factors. D->E F Electrophilic attack of the bromonium ion (from NBS) on the electron-rich C3 position of the pyrazole ring. G Deprotonation to restore aromaticity. F->G

Caption: Key mechanistic steps in the synthesis.

Conclusion

The protocols outlined in this document provide a clear and logical pathway for the synthesis of this compound, a valuable building block in drug discovery. By understanding the rationale behind each synthetic step and adhering to the detailed procedures, researchers can reliably produce this and related derivatives for their specific research needs. The inherent reactivity of the final compound offers numerous avenues for further chemical exploration, paving the way for the development of novel and potent therapeutic agents.

References

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available at: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. Available at: [Link]

Sources

Application Notes & Protocols for Suzuki Coupling Reactions with 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to endogenous purines allows it to function as a potent "hinge-binding" moiety for a wide array of protein kinases.[4] Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of various kinases implicated in oncology, inflammatory diseases, and other therapeutic areas.[5][6] The ability to selectively introduce diverse molecular fragments at specific positions on this core structure is paramount for generating novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[7][8][9] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in the drug discovery pipeline.[10][11] This guide provides a detailed examination of the Suzuki coupling reaction as applied to 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a key intermediate for the synthesis of highly functionalized pyrazolo[3,4-d]pyrimidine libraries. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[7][9] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[9][12]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[9] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[8][12]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[13]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Ox_Adduct R-Pd(II)L2-X (Oxidative Adduct) Pd(0)L2->Ox_Adduct Oxidative Addition Trans_Complex R-Pd(II)L2-R' (Diorganopalladium Complex) Ox_Adduct->Trans_Complex Transmetalation Trans_Complex->Pd(0)L2 Reductive Elimination Product Ar-R' (Coupled Product) Trans_Complex->Product ArX Ar-X (this compound) ArX->Ox_Adduct ArB R'-B(OH)2 (Boronic Acid) ArB->Trans_Complex Base Base (e.g., K2CO3) Base->Trans_Complex Activates Boronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity with this compound

A key consideration when working with dihalogenated substrates is regioselectivity. The relative reactivity of different carbon-halogen bonds in the oxidative addition step dictates which position will react preferentially. For this compound, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[12][14] This difference in reactivity allows for the selective functionalization at the C3 position, leaving the C4 chloro-substituent intact for subsequent transformations, such as nucleophilic aromatic substitution.

Figure 2: Regioselectivity in the Suzuki coupling of the substrate.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • TLC plates for reaction monitoring

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

Optimization and Scope: A Tabulated Guide

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions and their applicability.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a classic, versatile catalyst. For more challenging couplings, especially with sterically hindered or electron-poor partners, more advanced catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃An inorganic base is required to activate the boronic acid.[13] The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ and K₃PO₄ are stronger bases and are often effective in difficult couplings.
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile (often with water)The solvent choice affects the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents are generally preferred. The addition of water can sometimes accelerate the reaction.[15]
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or reactants. Microwave-assisted heating can significantly reduce reaction times.[10][16]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following workflow provides a systematic approach to troubleshooting common problems in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Inert Was the reaction under a fully inert atmosphere? Check_Catalyst->Check_Inert Yes Use_New_Catalyst Use a fresh batch of catalyst or a different pre-catalyst. Check_Catalyst->Use_New_Catalyst No Check_Base Is the base appropriate and sufficiently strong? Check_Inert->Check_Base Yes Improve_Inert Ensure proper degassing and use of a positive inert gas pressure. Check_Inert->Improve_Inert No Check_Solvent Is the solvent anhydrous and appropriate? Check_Base->Check_Solvent Yes Change_Base Try a stronger base (e.g., Cs2CO3, K3PO4). Check_Base->Change_Base No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Change_Solvent Use a different anhydrous solvent or a solvent/water mixture. Check_Solvent->Change_Solvent No Side_Products Are there significant side products? (e.g., dehalogenation, homocoupling) Check_Temp->Side_Products Yes Increase_Temp Increase the reaction temperature or consider microwave heating. Check_Temp->Increase_Temp No Optimize_Conditions Optimize catalyst loading, temperature, or reaction time to minimize side reactions. Side_Products->Optimize_Conditions Yes

Figure 3: A troubleshooting workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C3-functionalization of this compound. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for excellent regiocontrol, providing a versatile platform for the synthesis of diverse libraries of kinase inhibitors and other biologically active molecules. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous experimental techniques, researchers can reliably and efficiently generate novel pyrazolo[3,4-d]pyrimidine derivatives to advance their drug discovery programs.

References

Sources

using 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Leveraging 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Versatile Scaffold for Modern Kinase Inhibitor Discovery

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine base of ATP allows it to function as an effective "hinge-binder" in the ATP-binding pocket of a wide array of kinases.[1][2] This application note provides an in-depth guide to using a particularly versatile starting material, This compound , for the discovery of novel kinase inhibitors. We will explore the strategic chemical functionalization of this scaffold, detail its application against various kinase families, and provide robust, field-proven protocols for synthesis and biological evaluation.

The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Scaffold

Protein kinases, which catalyze the phosphorylation of substrate proteins, play a critical role in cellular signaling.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4][5]

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, enabling it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of adenine.[2][6] This foundational interaction provides a high-affinity anchor, from which substitutions can be made to achieve potency and selectivity. The utility of this scaffold is exemplified by the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , which has revolutionized the treatment of certain B-cell malignancies.[2]

The specific starting material, This compound , offers three distinct points for chemical diversification, making it an ideal platform for building structure-activity relationships (SAR) and optimizing drug-like properties.

Scaffold cluster_0 This compound cluster_1 Key Diversification Points mol mol C4 C4-Chloro Nucleophilic Aromatic Substitution (SNAr) Primary vector for potency and initial SAR. Targets solvent-front region. C3 C3-Bromo Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Explores deeper hydrophobic pockets for selectivity. C6 C6-Amine Remains for H-bonding or can be functionalized Often crucial for hinge region interaction.

Caption: Core structure and key reactive sites for diversification.

  • C4-Chloro Position: The chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This is typically the first reaction performed, allowing the introduction of various amine-containing side chains. These substitutions often extend towards the solvent-exposed region of the ATP pocket and are critical for establishing initial potency.

  • C3-Bromo Position: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This position allows for the introduction of aryl or alkyl groups that can probe deeper, more selective hydrophobic pockets within the kinase active site, often leading to improved selectivity profiles.

  • C6-Amino Group: This primary amine is a key hydrogen bond donor, often interacting directly with the kinase hinge region. While it can be further functionalized, it is frequently retained in its unsubstituted form to preserve this critical binding interaction.

Target Space and Structure-Activity Relationship (SAR) Insights

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a wide range of clinically relevant kinases. The strategic modification of the C3 and C4 positions allows for the tuning of selectivity towards specific kinase families.

Target Kinase Family Representative Kinase Key SAR Insights Reported IC₅₀ Range Reference
Tyrosine Kinases Src, BTK, FLT3, VEGFR2, RET, EGFRSmall aniline or phenol groups at C4 are common. C3 modifications and N1-substitutions with piperidine or other cycles are used to enhance potency and selectivity.Low nM to µM[3][7][8][9][10][11]
Serine/Threonine Kinases CDKs, mTOR, Aurora Kinases4-anilino substituents are often more potent than benzyl analogues. N1-unsubstituted compounds can exhibit higher potency for CDK2.Low nM to µM[3][6][12]

For example, in the development of FLT3 and VEGFR2 inhibitors, an initial hit was optimized by modifying the C4-linker and the substituents on the terminal phenyl ring, leading to a compound that induced complete tumor regression in a mouse model.[7][8] Similarly, potent and selective RET inhibitors were developed where the C4 position was functionalized with a substituted aniline moiety.[9]

Pathway Simplified B-Cell Receptor (BCR) Signaling Pathway BCR BCR LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation (Proliferation, Survival) DAG_IP3->NFkB Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Ibrutinib) Inhibitor->BTK

Caption: Inhibition of BTK in the BCR signaling cascade.

Experimental Protocols

Protocol 3.1: General Safety Precautions

Working with halogenated heterocyclic compounds requires stringent safety measures.

  • Handling: Always handle this compound and its derivatives in a well-ventilated chemical fume hood.[13] This compound is classified as an irritant.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[13]

  • Spills: In case of a spill, evacuate the area. Prevent the material from entering drains. Collect the spilled material using non-sparking tools and dispose of it as hazardous waste.[13]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Protocol 3.2: Representative Synthesis of a Disubstituted Kinase Inhibitor

This protocol describes a general two-step synthesis: 1) SNAr at the C4 position, followed by 2) Suzuki coupling at the C3 position.

Workflow Synthetic Workflow start Start: 3-Bromo-4-chloro-1H- pyrazolo[3,4-d]pyrimidin-6-amine step1 Step 1: SNAr Reaction Reagents: R¹-NH₂, DIPEA, n-BuOH Condition: 120 °C, 12h start->step1 intermediate Intermediate: 3-Bromo-N⁴-R¹- 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine step1->intermediate step2 Step 2: Suzuki Coupling Reagents: R²-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O Condition: 90 °C, 8h intermediate->step2 product Final Product: 3-R²-N⁴-R¹- 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine step2->product purify Purification (Flash Chromatography) product->purify

Caption: A general two-step synthetic workflow for diversification.

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4

  • Rationale: This reaction leverages the electron-withdrawing nature of the pyrimidine ring system, which activates the C4-chloro group for displacement by a nucleophile (e.g., a primary or secondary amine). N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. n-Butanol is a suitable high-boiling solvent.

  • Procedure:

    • To a sealed reaction vessel, add this compound (1.0 eq).

    • Add the desired amine (R¹-NH₂) (1.1 eq) and DIPEA (2.5 eq).

    • Add n-butanol as the solvent (approx. 0.1 M concentration).

    • Seal the vessel and heat the reaction mixture to 120 °C for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the 3-bromo intermediate.

Step 2: Suzuki Cross-Coupling at C3

  • Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. It tolerates a wide variety of functional groups, making it ideal for late-stage diversification. A palladium catalyst, such as Pd(dppf)Cl₂, is used to couple the C3-bromo position with a boronic acid or boronate ester.

  • Procedure:

    • To a reaction flask, add the 3-bromo intermediate from Step 1 (1.0 eq), the desired boronic acid (R²-B(OH)₂) (1.5 eq), and sodium carbonate (Na₂CO₃) (3.0 eq).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Bubble argon or nitrogen through the mixture for 15 minutes to remove oxygen.

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 eq), and continue degassing for another 5 minutes.

    • Heat the reaction mixture to 90 °C for 6-12 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final disubstituted inhibitor.

Protocol 3.3: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
  • Principle: This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. As the test compound inhibits the kinase, less ATP is converted to ADP. The amount of ADP produced is inversely proportional to the luminescence signal, allowing for the determination of kinase inhibition.[12]

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO (e.g., starting from 10 mM). A typical 10-point, 3-fold dilution series is recommended.

    • Kinase Reaction:

      • In a 96-well or 384-well plate, add 2.5 µL of the test compound dilution.

      • Add 5 µL of a solution containing the target kinase and its specific peptide substrate in kinase reaction buffer.

      • Initiate the reaction by adding 2.5 µL of an ATP solution (concentration should be at or near the Kₘ for the specific kinase).

      • Incubate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.4: Cell-Based Target Engagement Assay (Western Blot)
  • Principle: This assay validates that the inhibitor can enter cells and suppress the activity of its target kinase by measuring the phosphorylation status of a known downstream substrate. A decrease in the phosphorylated substrate signal indicates successful target engagement.[4]

  • Procedure:

    • Cell Culture and Treatment:

      • Plate a relevant cancer cell line (e.g., MV4-11 for FLT3 inhibitors) in 6-well plates and allow them to adhere overnight.[7]

      • Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours).

    • Cell Lysis:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blot:

      • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT5 for FLT3).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Re-probe the blot with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. Its strategically placed reactive handles allow for systematic chemical exploration of the kinase ATP-binding site through well-established synthetic routes like SNAr and Suzuki couplings. By combining rational chemical synthesis with robust biochemical and cell-based evaluation protocols, researchers can efficiently generate and optimize potent and selective drug candidates targeting a multitude of kinases implicated in human disease.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Arabian Journal of Chemistry. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms.
  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Bioorganic & Medicinal Chemistry Letters. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Available at: [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • BenchChem. Development of Pyrazolo[3,4-d]pyrimidines as Potent mTOR Inhibitors: Application Notes and Protocols.
  • National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • AACR Publications. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • BenchChem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Sigma-Aldrich. 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Sigma-Aldrich. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Matrix Scientific. 3-Bromo-4-chloro-1H-pyrazolo-[3,4-d]pyrimidin-6-amine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Abdellatif, K. R. A., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena AIR.
  • Sapphire Bioscience. 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
  • Al-Ostath, A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

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Application Note: A Comprehensive Protocol for the N-Arylation of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Pyrazolo[3,4-d]pyrimidines in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity allows it to interact with a wide range of biological targets, making its derivatives potent anticancer, antiviral, and anti-inflammatory agents.[2][3] Specifically, N-arylated pyrazolo[3,4-d]pyrimidines have emerged as a critical class of compounds in targeted therapy, with applications as kinase inhibitors.[4] The N-aryl substituent often plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these molecules.

The subject of this application note, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, is a versatile building block for the synthesis of a diverse library of bioactive compounds. The presence of multiple reaction sites—the pyrazole N-H, the C3-Br, and the C4-Cl—offers opportunities for selective functionalization. This guide provides a detailed, field-proven protocol for the N-arylation of the pyrazole ring of this substrate, a key transformation in the synthesis of advanced pharmaceutical intermediates.

Understanding the Reaction: The Buchwald-Hartwig Amination

The N-arylation of this compound is achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[5] This powerful transformation forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this specific application, the pyrazole nitrogen of the substrate acts as the amine component. The catalytic cycle, a fundamental concept in organometallic chemistry, is central to this reaction.

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step, forming a Pd(II) intermediate.

  • Ligand Exchange/Coordination: The deprotonated pyrazole nitrogen coordinates to the palladium center, displacing a halide ion.

  • Reductive Elimination: The final and product-forming step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

dot digraph "Buchwald-Hartwig Amination Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} caption [label="Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.", fontname="Arial", fontsize=10];

Controlling Regioselectivity: The Critical Choice of Solvent

A significant challenge in the N-arylation of 1H-pyrazolo[3,4-d]pyrimidines is controlling the regioselectivity, as the pyrazole ring contains two nitrogen atoms (N1 and N2) that can potentially be arylated. While the 1H-tautomer of related pyrazolopyridine systems is generally more stable, suggesting a preference for N1 substitution, reaction conditions can influence the outcome.[6]

Recent studies have demonstrated that the choice of solvent can be a powerful tool to control the site of N-alkylation on the pyrazolo[3,4-d]pyrimidine core.[7] Specifically:

  • Aprotic, non-polar solvents like Tetrahydrofuran (THF) have been shown to favor N2-alkylation .

  • Polar aprotic solvents like Dimethyl sulfoxide (DMSO) tend to promote N1-alkylation .[7]

This solvent-dependent selectivity is attributed to the nature of the ion pairs formed in solution. In THF, tight ion pairs may favor reaction at the more sterically accessible N2 position, while in DMSO, solvent-separated ion pairs allow for reaction at the thermodynamically favored N1 position. For the purpose of this protocol, we will focus on achieving N1-arylation by utilizing a polar aprotic solvent system.

Experimental Protocol: N1-Arylation of this compound

This protocol provides a detailed procedure for the N1-arylation of this compound with a representative aryl bromide.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Aryl Bromide (e.g., 4-bromotoluene)≥99%Commercial Source
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercial Source
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercial Source
Sodium tert-butoxide (NaOtBu)≥98%Commercial Source
Anhydrous 1,4-DioxaneDriSolv® or similarCommercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Brine (saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)In-house
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and nitrogen inlet

  • Magnetic stirrer hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

    • Seal the flask with a septum and purge with nitrogen for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the starting pyrazolopyrimidine).

    • Add sodium tert-butoxide (2.0 eq.) to the reaction mixture.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N1-arylated product.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} caption [label="Fig. 2: Experimental workflow for N-arylation.", fontname="Arial", fontsize=10];

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature (up to 120 °C). Ensure all reagents and the solvent are strictly anhydrous. The quality of the palladium catalyst and ligand is also critical.

  • Side Reactions: The presence of C-Br and C-Cl bonds introduces the possibility of competitive C-N or C-C coupling reactions. The use of a bulky biarylphosphine ligand like XPhos generally favors the desired N-arylation over oxidative addition into the C-Br or C-Cl bonds. If significant side products are observed, screening other ligands such as RuPhos or BrettPhos may be beneficial.[2]

  • Regioisomer Formation: If a mixture of N1 and N2 isomers is obtained, ensure the use of a highly polar aprotic solvent like 1,4-dioxane or DMSO. Purification by chromatography may be necessary to separate the isomers.

  • Base Sensitivity: The substrate contains an amino group and a pyrazole ring, which can be sensitive to strong bases. Sodium tert-butoxide is a common choice, but if substrate degradation is observed, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be explored, although this may require longer reaction times or higher temperatures.

Conclusion

This application note provides a robust and reliable protocol for the N-arylation of this compound, a key transformation in the synthesis of medicinally important compounds. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired N1-arylated product while minimizing side reactions. The principles and procedures outlined herein are applicable to a range of arylating agents and can be adapted for the synthesis of diverse libraries of N-aryl pyrazolopyrimidines for drug discovery and development.

References

  • El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818–830. [Link]

  • Alkorta, I., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2133. [Link]

  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555–558. [Link]

  • Loubidi, M., Manga, C., Tber, Z., Bassoude, I., Essassi, E. M., & Berteina‐Raboin, S. (2018). One‐Pot SNAr/Direct Pd‐Catalyzed CH Arylation Functionalization of Pyrazolo[1,5‐a]pyrimidine at the C3 and C7 Positions. European Journal of Organic Chemistry, 2018(29), 3936–3942. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hassan, A. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12(1), 1-20. [Link]

  • Patel, R. V., et al. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. ACS Combinatorial Science, 19(11), 675–680. [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry, 13(6), 736-751. [Link]

  • Ali, M. A., et al. (2019). Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. European Journal of Medicinal Chemistry, 181, 111545. [Link]

  • Zhao, L., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3, 4-d] pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. [Link]

  • Spallarossa, A., et al. (2010). Novel N2-substituted pyrazolo[3,4-d]pyrimidine Adenosine A3 Receptor Antagonists: Inhibition of A3-mediated Human Glioblastoma Cell Proliferation. Journal of Medicinal Chemistry, 53(12), 4749–4759. [Link]

  • Seela, F., et al. (2016). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[6][8][10]Triazolo[9][11]pyridines and Related Deaza-Compounds. The Journal of Organic Chemistry, 81(17), 7492-7506. [Link]

  • PubChem. (n.d.). 3-bromo-1h-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic & Biomolecular Chemistry, 15(46), 9748-9765. [Link]

  • Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 1-24. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2019). Pyrazolo[3,4-d]pyrimidine as a promising scaffold for anticancer agents. Future Medicinal Chemistry, 11(13), 1635-1654. [Link]

  • Al-Ostoot, F. H., et al. (2024). N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry, 145, 107228. [Link]

Sources

in vitro kinase assay protocol for pyrazolo[3,4-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Kinase Assay Protocol for Pyrazolo[3,4-d]pyrimidine Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Kinome with a Privileged Scaffold

Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the largest and most significant families of drug targets.[1] Their dysregulation is a cornerstone of numerous diseases, including cancer, inflammation, and cardiovascular disorders.[2] The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry for developing kinase inhibitors.[3] This is due to its structural resemblance to the adenine ring of ATP, which allows it to effectively compete for the ATP-binding site in the kinase catalytic domain, thereby inhibiting phosphotransferase activity.[2][3] Prominent examples of this scaffold's success include the early Src family kinase (SFK) inhibitors PP1 and PP2, and the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[3][4]

These application notes provide a comprehensive guide for researchers to design, optimize, and execute robust in vitro kinase assays for the characterization of novel pyrazolo[3,4-d]pyrimidine-based inhibitors. We will delve into the foundational principles, provide a detailed, field-tested protocol, and offer insights into data analysis and troubleshooting, ensuring the generation of high-quality, reproducible data.

Part 1: Foundational Principles

Mechanism of Action: ATP-Competitive Inhibition

The vast majority of pyrazolo[3,4-d]pyrimidine inhibitors function by competing directly with ATP.[5] The heterocyclic ring system mimics the purine of adenine, forming critical hydrogen bonds with the "hinge" region of the kinase active site, a conserved backbone that connects the N- and C-lobes of the enzyme.[2] This binding event physically occludes ATP from entering the pocket, thereby preventing the phosphorylation of the substrate. Understanding this mechanism is crucial for assay design, particularly concerning ATP concentration.

G cluster_0 Kinase Active Site Hinge Hinge Region Pocket ATP Binding Pocket ATP ATP ATP->Pocket Binds & enables phosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Pocket Competitively binds & blocks ATP

Caption: Mechanism of pyrazolo[3,4-d]pyrimidine as an ATP-competitive inhibitor.

Selecting the Right Assay Technology

A variety of technologies are available to measure kinase activity, each with its own set of advantages and limitations.[6] For modern drug discovery, particularly for screening and IC50 determination, non-radioactive, homogeneous (mix-and-read) assays are preferred for their safety, simplicity, and high-throughput compatibility.[7]

Technology Principle Advantages Disadvantages
Radiometric Measures the incorporation of radiolabeled phosphate ([γ-³²P]ATP) into a substrate.[8]Direct measurement, highly sensitive, considered the "gold standard".Safety concerns, radioactive waste disposal, not easily automated.
Luminescence (ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is used by luciferase to generate light.Highly sensitive, broad dynamic range, signal directly correlates with kinase activity, compatible with high ATP concentrations.[9]Requires coupling enzymes which can be a source of compound interference.[10]
Fluorescence (TR-FRET) Uses a phospho-specific antibody and fluorescence resonance energy transfer to detect substrate phosphorylation.[11]Homogeneous, sensitive, robust for high-throughput screening (HTS).Requires specific, validated antibodies for each substrate; potential for compound interference with fluorescence.

For the detailed protocol in this guide, we will focus on the ADP-Glo™ Kinase Assay . Its high sensitivity and direct measurement of the universal kinase reaction product (ADP) make it an excellent choice for characterizing ATP-competitive inhibitors like pyrazolo[3,4-d]pyrimidines.[7]

The Critical Choice: ATP Concentration

For an ATP-competitive inhibitor, the measured potency (IC50 value) is fundamentally dependent on the ATP concentration in the assay.[12] This relationship is described by the Cheng-Prusoff equation :

IC50 = Kᵢ (1 + [ATP] / Kₘ)

Where Kᵢ is the inhibitor's binding affinity, [ATP] is the ATP concentration, and Kₘ is the Michaelis-Menten constant for ATP.[12][13] This presents a critical choice for the researcher:

  • Assay at ATP Kₘ: Performing the assay with an ATP concentration equal to its Kₘ for the specific kinase is a common practice in biochemical screening.[14] Under these conditions, the equation simplifies to IC50 ≈ 2 * Kᵢ. This allows the IC50 value to serve as a direct proxy for the inhibitor's binding affinity, making it ideal for comparing the potency of different compounds or the selectivity of a single compound against a panel of different kinases.[13]

  • Assay at Physiological ATP: ATP concentrations inside a cell are in the low millimolar (1-10 mM) range, which is often significantly higher than the ATP Kₘ of most kinases.[13][14] Performing the assay at a high, physiological ATP concentration (e.g., 1 mM) provides a more accurate prediction of how the inhibitor will perform in a cellular context.[1][12] The inhibitor will have to compete with a much larger pool of endogenous ATP, resulting in a higher IC50 value compared to an assay run at Kₘ.

Recommendation: For initial characterization and structure-activity relationship (SAR) studies, determining the IC50 at the ATP Kₘ is recommended. To better predict cellular efficacy, key compounds should also be profiled at 1 mM ATP.

Part 2: Experimental Design and Optimization

Before determining the IC50 of your pyrazolo[3,4-d]pyrimidine compounds, several optimization steps are essential to ensure the assay is robust, reproducible, and sensitive.

  • Reagent Purity and Handling: Use high-purity recombinant kinase, substrate, and reagents. Impurities can significantly affect reaction kinetics.[11] Aliquot and store enzymes at -80°C to avoid repeated freeze-thaw cycles.

  • Enzyme Titration: The concentration of the kinase must be in the linear range of the assay. This is determined by performing the kinase reaction with varying enzyme concentrations while keeping substrate and ATP concentrations fixed. The goal is to find an enzyme concentration that results in approximately 10-30% conversion of ATP to ADP within the desired reaction time. This ensures the reaction rate is proportional to the enzyme concentration and is not limited by substrate depletion.[15]

  • Assay Robustness (Z'-factor): For screening applications, the quality of the assay can be quantified by the Z'-factor. This statistical parameter measures the separation between the positive (uninhibited) and negative (inhibited) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Solvent Effects: Pyrazolo[3,4-d]pyrimidine compounds are typically dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1%, as higher concentrations can inhibit many kinases.[11]

Part 3: Detailed Protocol - IC50 Determination using ADP-Glo™

This protocol provides a step-by-step method for determining the IC50 value of a pyrazolo[3,4-d]pyrimidine compound against a target tyrosine kinase (e.g., Src, EGFR).

G A 1. Compound Plating Prepare serial dilutions of pyrazolo[3,4-d]pyrimidine compound in a 384-well plate. B 2. Kinase Reaction Add kinase, then add substrate/ATP mix to initiate. Incubate at room temperature (e.g., 60 min). A->B C 3. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. Incubate at RT (40 min). B->C D 4. ADP to ATP Conversion & Detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. Incubate at RT (30 min). C->D E 5. Read Luminescence Measure signal on a plate-reading luminometer. D->E F 6. Data Analysis Calculate % inhibition and fit data to a dose-response curve to determine IC50. E->F

Caption: Workflow for in vitro kinase assay using ADP-Glo™ technology.

Materials
  • Recombinant human kinase (e.g., Src, EGFR)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1 for Src[16], specific peptide for EGFR[17])

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • ATP, 10 mM stock

  • Dithiothreitol (DTT), 1 M stock

  • Bovine Serum Albumin (BSA), 10% solution

  • Pyrazolo[3,4-d]pyrimidine test compounds

  • DMSO, molecular biology grade

  • White, opaque 384-well assay plates (low volume)

  • Plate-reading luminometer

Reagent Preparation
  • Kinase Reaction Buffer (1X): Prepare a base buffer appropriate for the kinase. For many tyrosine kinases, a suitable buffer is 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM MnCl₂.[17] Immediately before use, add DTT to a final concentration of 50 µM.[17]

  • Test Compound Plate: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-d]pyrimidine compound in DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute this series into the Kinase Reaction Buffer to create a 4X final concentration stock. The final DMSO concentration in the assay should be ≤1%.

  • 4X Enzyme Solution: Dilute the recombinant kinase in Kinase Reaction Buffer to a 4X concentration, as determined from the enzyme titration experiment.

  • 4X Substrate/ATP Solution: Dilute the substrate and ATP in Kinase Reaction Buffer to 4X final concentrations. The ATP concentration should be at the predetermined Kₘ or 1 mM, depending on the experimental goal.

Assay Procedure (384-well format, 10 µL final volume)
  • Compound Addition: Add 2.5 µL of the 4X test compound dilutions to the appropriate wells of the 384-well plate. For control wells, add 2.5 µL of buffer containing the same percentage of DMSO.

    • 0% Inhibition Control (High Signal): Add buffer with DMSO.

    • 100% Inhibition Control (Low Signal): Add buffer with a known potent inhibitor or no enzyme.

  • Enzyme Addition: Add 2.5 µL of the 4X Enzyme Solution to all wells except the "no enzyme" negative controls. Mix the plate by gentle shaking for 30 seconds.

  • Initiate Kinase Reaction: Add 5 µL of the 4X Substrate/ATP Solution to all wells to start the reaction. Mix the plate again and incubate at room temperature for 60 minutes (or the optimized time).

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP. Mix the plate and incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction to produce light. Mix the plate and incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.5-1 second.[9]

Part 4: Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw luminescence data is first normalized to the controls.

    • Let Lum_test be the signal from a well with the test compound.

    • Let Lum_high be the average signal from the 0% inhibition control (DMSO only).

    • Let Lum_low be the average signal from the 100% inhibition control (no enzyme).

    % Activity = (Lum_test - Lum_low) / (Lum_high - Lum_low) * 100 % Inhibition = 100 - % Activity

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).[18] Software such as GraphPad Prism is commonly used for this analysis. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Example Data Presentation
Compound X Conc. (nM) % Inhibition (Mean ± SD)
100098.5 ± 2.1
33395.2 ± 3.5
11188.7 ± 4.0
3775.1 ± 5.2
12.349.8 ± 3.8
4.124.6 ± 4.1
1.3710.1 ± 2.9
0.462.3 ± 1.5
IC50 (nM) 12.5

Part 5: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Compound interference (autoluminescence).[11] 2. Contaminated reagents (ATP in substrate). 3. High non-enzymatic hydrolysis of ATP.1. Run a "no enzyme" control with the compound to measure its intrinsic signal and subtract it. 2. Use high-purity, fresh reagents. 3. Optimize buffer pH and ionic strength.
Low Signal or Small Assay Window 1. Kinase concentration is too low or enzyme is inactive.[19] 2. Incubation time is too short. 3. Sub-optimal buffer conditions (pH, MgCl₂).[15]1. Perform an enzyme titration to find the optimal concentration. Verify enzyme activity with a positive control substrate. 2. Increase the kinase reaction time. 3. Optimize reaction buffer components for the specific kinase.
High Variability Between Replicates 1. Pipetting errors, especially with small volumes. 2. Incomplete mixing of reagents in wells. 3. Compound precipitation at high concentrations.1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes.[20] 2. Ensure thorough but gentle mixing after each reagent addition. 3. Check the solubility of the compound in the final assay buffer. Lower the top concentration if needed.
IC50 is much higher than expected (or no inhibition) 1. ATP concentration is too high, outcompeting the inhibitor.[12] 2. The compound is not an inhibitor of the target kinase. 3. Compound aggregation forming micelles that sequester the enzyme.[19]1. Re-run the assay at a lower ATP concentration (e.g., at the Kₘ). 2. Confirm the identity and purity of the compound. Test against a different kinase. 3. Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[19]

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
  • BellBrook Labs. (2025).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Promega Corporation. (n.d.).
  • Promega Corpor
  • BellBrook Labs. (n.d.).
  • Bio-protocol. (2018). Kinase Assay to Determine the IC50 Values.
  • BenchChem. (2025).
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  • BMG LABTECH. (2020). Kinase assays.
  • Kinase Logistics. (n.d.).
  • Giammona, A. R., et al. (2015). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine.
  • Willems, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells.
  • BPS Bioscience. (n.d.).
  • Amaral, G., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Revvity. (n.d.). In Vitro Kinase Assays.
  • Fares, M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports.
  • Patel, R. V., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry.
  • An, W. F., & Tolliday, N. (2008).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
  • BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS.
  • Brengues, M., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
  • Promega Corpor
  • El-Gohary, N. S., et al. (2024).

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Application Note: A Framework for Cellular Characterization of Novel Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to effectively target a wide range of protein kinases.[1][2] Structurally, it acts as a bioisostere of the adenine ring in ATP, enabling it to form key binding interactions within the hinge region of kinase active sites.[1][3][4] This has led to the successful development of numerous kinase inhibitors for diseases like cancer, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1] Given that analogs can be derived from starting materials like 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a systematic approach to characterizing their cellular activity is paramount.

This guide provides a comprehensive framework for researchers to elucidate the biological effects of novel pyrazolo[3,4-d]pyrimidine analogs. It outlines a tiered, logical progression of cell-based assays, from initial broad screening to detailed mechanistic studies, enabling a thorough understanding of a compound's potency, target engagement, and cellular phenotype.

Part 1: Foundational Screening: Cellular Viability and Proliferation

The initial step for any novel compound is to determine its general effect on cell health and growth. This establishes a baseline potency (IC50 or GI50) and helps identify the optimal concentration range for subsequent, more complex mechanistic assays. The MTT assay is a robust, widely used colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][6] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[7][8]

Workflow for Initial Compound Screening

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_readout Day 5: Assay Readout seed Seed cells in 96-well plates incubate1 Incubate 24h (allow attachment) seed->incubate1 prepare_cpd Prepare serial dilutions of pyrazolo[3,4-d]pyrimidine analogs add_cpd Add compounds to cells prepare_cpd->add_cpd incubate2 Incubate 48-72h add_cpd->incubate2 add_mtt Add MTT reagent incubate_mtt Incubate 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance (~570 nm) solubilize->read_abs

Figure 1. General workflow for an MTT-based cell viability assay.
Protocol 1: MTT Cell Viability Assay

Materials:

  • Pyrazolo[3,4-d]pyrimidine analogs dissolved in DMSO (10 mM stock)

  • Selected cancer cell line (e.g., HCT-116, MCF-7)[3][9]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Include wells for "cells only" (vehicle control) and "medium only" (blank). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Preparation & Treatment: Prepare a 2X working stock of your compounds by performing serial dilutions in serum-free medium. Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. For the vehicle control, add medium with the same final concentration of DMSO (typically ≤0.5%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, carefully add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 2-4 hours at 37°C.[10] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background noise.[6]

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration: (% Viability) = (OD_treated / OD_vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Cancer cell line used for the assayHCT-116 (Colon)
Seeding Density Cells per well in a 96-well plate8,000 cells/well
Treatment Duration Incubation time with the compound72 hours
Analog 1 IC50 Concentration for 50% inhibition5.2 µM
Analog 2 IC50 Concentration for 50% inhibition0.8 µM
Analog 3 IC50 Concentration for 50% inhibition> 50 µM (Inactive)
Table 1. Example data summary from a primary viability screen.

Part 2: Mechanistic Elucidation: Target Engagement & Pathway Analysis

Once active analogs are identified, the next critical step is to confirm they engage their intended target within the complex cellular environment and modulate its downstream signaling pathway.

Section 2.1: Confirming Intracellular Target Engagement with NanoBRET™

Biochemical assays are useful, but they don't confirm that a compound can penetrate the cell membrane and bind to its target in a native context. The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method to quantitatively measure compound binding in live cells.[11]

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds the kinase's active site).[12] When a test compound enters the cell and binds to the target kinase, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[13] This allows for the determination of intracellular compound affinity.[11]

Protocol 2: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Plasmid DNA for the target kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding 384-well assay plates

Procedure:

  • Transfection: Co-transfect HEK293 cells with the target kinase-NanoLuc® plasmid and carrier DNA. Culture for 18-24 hours to allow for protein expression.[12]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Dispense cells into the 384-well assay plate.

  • Compound and Tracer Addition: Add the pyrazolo[3,4-d]pyrimidine analogs at various concentrations. Immediately after, add the specific NanoBRET™ tracer at a pre-determined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO2 to allow the compound-tracer-target binding to reach equilibrium.[12]

  • Detection: Prepare the detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this reagent to all wells.

  • Data Acquisition: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[12]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of compound concentration and fit to a competitive binding model to determine the intracellular IC50.

Section 2.2: Assessing Downstream Pathway Inhibition by Western Blot

Confirming target engagement should be followed by demonstrating functional inhibition of the kinase's signaling pathway. Western blotting is a classic technique used to measure changes in the phosphorylation status of a kinase's downstream substrates.[14]

Principle: This method involves separating proteins from cell lysates by size using SDS-PAGE, transferring them to a membrane, and probing with antibodies specific for the phosphorylated form of a target substrate. A parallel blot is probed with an antibody for the total amount of that substrate to serve as a loading control.[15] A potent inhibitor will cause a dose-dependent decrease in the phospho-protein signal without affecting the total protein level.

Workflow for Phospho-Protein Western Blot

WB_Workflow A 1. Seed & Treat Cells with Analogs B 2. Lyse Cells (add phosphatase inhibitors) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Transfer to Membrane (e.g., PVDF) C->D E 5. Block Membrane (5% BSA in TBST) D->E F 6. Incubate with Primary Ab (e.g., anti-phospho-AKT) E->F G 7. Incubate with Secondary HRP-Ab F->G H 8. Add ECL Substrate & Image Chemiluminescence G->H

Figure 2. Step-by-step workflow for Western Blot analysis of protein phosphorylation.
Protocol 3: Western Blot for Phosphorylated Proteins

Materials:

  • Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.[16][17]

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST). Note: Avoid milk as it contains phosphoproteins that cause high background.[16][17]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Seed cells and allow them to attach. Treat with various concentrations of the pyrazolo[3,4-d]pyrimidine analog for an optimized time (e.g., 2-6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing fresh phosphatase and protease inhibitors.[16] Scrape and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.[16]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[16][18]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with the phospho-specific primary antibody diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and re-probed with the antibody for the total protein to confirm equal loading. Alternatively, run parallel gels.

Part 3: Phenotypic Characterization: Cell Fate Analysis

After confirming target engagement and pathway modulation, the final step is to understand the ultimate biological consequence for the cancer cell. The most common outcomes for kinase inhibitors are cell cycle arrest and/or apoptosis (programmed cell death).

Section 3.1: Cell Cycle Analysis via Propidium Iodide Staining

Many kinase inhibitors, particularly those targeting CDKs, induce cell cycle arrest.[3] This can be quantified by measuring the DNA content of a cell population using flow cytometry.

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates into double-stranded DNA.[19][20] The fluorescence intensity of a stained cell is directly proportional to its DNA content. Since cells have twice the DNA in the G2/M phase compared to the G0/G1 phase, flow cytometry can distinguish between different cell cycle phases and quantify the percentage of cells in each.[19] RNase treatment is required as PI also binds to double-stranded RNA.[20]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Harvesting: Collect both adherent and floating cells after treatment with the compound for 24-48 hours. Centrifuge to pellet the cells.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[20][21] This step permeabilizes the cells and prevents clumping. Incubate on ice for at least 30 minutes.[21][22]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[21] Model the resulting DNA histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Treatment% G0/G1% S% G2/MApoptotic (Sub-G1)
Vehicle (DMSO) 55%25%20%2%
Analog 2 (1 µM) 20%15%65%5%
Table 2. Example data from cell cycle analysis showing G2/M arrest induced by Analog 2.
Section 3.2: Apoptosis Detection by Annexin V/PI Staining

A common and desired outcome for an anti-cancer agent is the induction of apoptosis. This can be detected and quantified using a dual-staining method with Annexin V and Propidium Iodide.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells. Propidium Iodide is used as a viability dye; it is excluded by cells with intact membranes (live and early apoptotic cells) but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[23][24] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rare).

Protocol 5: Annexin V/PI Apoptosis Assay

Materials:

  • Treated cells (adherent and floating)

  • Cold PBS

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Collection: After compound treatment, harvest all cells, including the supernatant which contains floating apoptotic cells.[23]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Derry, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • Fouad, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Retrieved from [Link]

  • Thakur, A., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Ismail, N. S. M., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Retrieved from [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • De Wael, K., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals. Retrieved from [Link]

  • Fouad, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Scientific Reports. Retrieved from [Link]

  • Kasula, M., et al. (2025). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry. Retrieved from [Link]

  • CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The quest for novel anticancer therapeutics is an ongoing endeavor, driven by the need for more effective and selective treatments. Within the vast landscape of medicinal chemistry, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold." This is due to its structural resemblance to the purine base adenine, a key component of adenosine triphosphate (ATP).[1] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of numerous protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis.[1][2] The starting material, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, offers a versatile platform for chemical derivatization at two key positions, enabling the exploration of a wide chemical space to optimize potency and selectivity against various oncogenic kinases.

This guide provides a comprehensive framework for the systematic development of novel anticancer agents, beginning with the strategic derivatization of this compound, followed by a robust cascade of in vitro and in vivo evaluations to identify promising clinical candidates.

PART 1: Synthetic Derivatization Strategies

The presence of two distinct halogen atoms on the pyrazolo[3,4-d]pyrimidine core, a bromine at the 3-position and a chlorine at the 4-position, allows for selective and sequential functionalization. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods are well-established in pharmaceutical process chemistry for their reliability and broad substrate scope.[3][4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the bromine and chlorine positions. This is crucial for exploring the hydrophobic regions of kinase ATP-binding sites.

Protocol: Suzuki-Miyaura Coupling at the 3-Position

  • Reaction Setup: In a dry, argon-flushed round-bottom flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically Na₂CO₃ (2.0 eq.).

  • Solvent: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 3:1 to 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl/heteroaryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the chloro position, which can form critical hydrogen bonds within the kinase hinge region.

Protocol: Buchwald-Hartwig Amination at the 4-Position

  • Reaction Setup: In a dry, argon-flushed Schlenk tube, combine the 3-substituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq.), the desired primary or secondary amine (1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a strong base such as Cs₂CO₃ or NaOtBu (2.0 eq.).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture in a sealed tube at a specified temperature (typically 100-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the final N-substituted pyrazolo[3,4-d]pyrimidine derivative.

PART 2: In Vitro Biological Evaluation Cascade

A tiered approach to in vitro screening is essential for efficiently identifying the most promising compounds for further development. This cascade begins with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

Primary Screening: Cell Viability Assessment

The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
Lead Compound 1 1.52.30.8
Lead Compound 2 3.21.82.5
Doxorubicin (Control) 0.50.80.3
Secondary Screening: Mechanism of Action Studies

Compounds that exhibit potent cytotoxicity are further investigated to determine their mechanism of action. Key assays include apoptosis induction and cell cycle analysis.

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.[8][9]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population (Annexin V negative, PI negative).[8]

Propidium iodide staining followed by flow cytometry is used to determine the effect of the compounds on cell cycle progression.[10][11][12]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[12]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[10][11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Target Validation: Kinase Signaling Pathway Analysis

To confirm that the synthesized compounds are acting on their intended kinase targets, Western blotting is employed to analyze the phosphorylation status of key downstream signaling proteins.

Protocol: Western Blotting for Phosphorylated Kinases

  • Protein Extraction: Treat cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR, p-AKT, total AKT).[13][14]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PART 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their therapeutic efficacy and safety in a more complex biological system.[15] The most common preclinical model is the mouse xenograft model.[2][16]

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.

Visualizations

Drug_Discovery_Workflow cluster_0 Chemical Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) suzuki->buchwald library Compound Library buchwald->library viability Cell Viability Assay (MTT) library->viability Screening apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle western_blot Target Validation (Western Blot) cell_cycle->western_blot xenograft Mouse Xenograft Model western_blot->xenograft Lead Candidate efficacy Efficacy & Safety (Tumor Growth Inhibition) xenograft->efficacy Kinase_Signaling_Pathway cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of kinase signaling pathways.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. The synthetic versatility of this molecule, coupled with a systematic and tiered biological evaluation strategy, provides a robust pathway for the identification and optimization of lead compounds. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers in the field of drug discovery to efficiently advance their research from chemical synthesis to preclinical evaluation.

References

  • Annadurai, G. et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, vol. 7, no. 19, 2017. [Link]

  • Roche. "MTT Assay Protocol for Cell Viability and Proliferation." [Link]

  • CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." [Link]

  • Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis protocol." [Link]

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." [Link]

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." [Link]

  • UCL. "Cell Cycle Analysis by Propidium Iodide Staining." [Link]

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  • National Center for Biotechnology Information. "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines." [Link]

  • Cell Signaling Technology. "Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments." [Link]

  • National Center for Biotechnology Information. "Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora." [Link]

  • National Center for Biotechnology Information. "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors." [Link]

  • PubMed. "Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice." [Link]

  • AACR Journals. "Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response." [Link]

  • PubMed. "Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells." [Link]

  • Taylor & Francis Online. "Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors." [Link]

  • MDPI. "Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives." [Link]

  • National Center for Biotechnology Information. "Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents." [Link]

  • Taylor & Francis Online. "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." [Link]

  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." [Link]

  • LinkedIn. "Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications." [Link]

  • National Center for Biotechnology Information. "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." [Link]

  • Arabian Journal of Chemistry. "Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor." [Link]

  • ResearchGate. "(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands." [Link]

  • National Center for Biotechnology Information. "Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine." [Link]

  • MDPI. "6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine." [Link]

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Application Notes and Protocols for the Use of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of the Pyrazolopyrimidine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which surveys large libraries of complex molecules, FBDD screens smaller, low molecular weight compounds (typically < 300 Da).[1] The core principle of FBDD is that these smaller fragments, while often exhibiting weak binding affinities (in the high micromolar to millimolar range), can form highly efficient and specific interactions with a biological target.[1] This efficiency provides a more rational starting point for medicinal chemistry optimization, often leading to lead compounds with superior drug-like properties.[3]

Central to the success of any FBDD campaign is the quality and diversity of the fragment library. Within this context, privileged scaffolds – molecular frameworks that are known to interact with multiple biological targets – are of particular interest. The pyrazolopyrimidine scaffold is one such privileged structure, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[4][5] Its bicyclic, nitrogen-rich structure allows it to mimic the purine core of ATP, enabling it to effectively compete for binding in the active sites of a wide range of kinases.[6]

This application note provides a detailed guide to the use of a specific, highly functionalized pyrazolopyrimidine fragment, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine , in FBDD campaigns. We will explore its chemical properties, outline detailed protocols for its use in primary screening and hit validation using state-of-the-art biophysical techniques, and discuss its potential for elaboration into potent and selective drug candidates.

The Fragment in Focus: this compound

This compound (CAS: 1003298-79-0) is a strategically designed fragment that offers multiple avenues for both initial interaction with a target and subsequent chemical elaboration. Its structure is primed for effective use in FBDD.

Physicochemical Properties and Rationale for Use in FBDD
PropertyValueSignificance in FBDD
Molecular Formula C5H3BrClN5
Molecular Weight 248.48 g/mol Falls within the typical fragment molecular weight range, ensuring a higher probability of fitting into small pockets on a protein surface.
Structure A substituted pyrazolopyrimidine coreThe pyrazolopyrimidine core is a known kinase hinge-binder, providing a strong starting hypothesis for target engagement.
Functionalization Amine, Bromo, and Chloro groupsThese groups provide vectors for directed interactions (hydrogen bonding from the amine) and offer distinct, orthogonal handles for synthetic elaboration. The halogens can also participate in halogen bonding.

The strategic placement of the bromo and chloro substituents provides medicinal chemists with two distinct and well-established chemical handles for follow-up chemistry. This "poised" nature of the fragment is a significant advantage, as it allows for rapid and targeted exploration of the surrounding chemical space once a binding mode has been established.

The FBDD Workflow: From Fragment Screening to Hit Validation

A typical FBDD campaign involves a multi-step process designed to identify and validate fragment hits robustly. The use of orthogonal biophysical techniques is crucial to eliminate false positives and build confidence in the observed interactions.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Affinity Confirmation NMR NMR Spectroscopy NMR->ITC Affinity Confirmation TSA Thermal Shift Assay (TSA) TSA->ITC Affinity Confirmation Xray X-ray Crystallography ITC->Xray Structural Characterization SBDD Structure-Based Drug Design (SBDD) Xray->SBDD Elaboration Library Fragment Library (including title compound) Library->SPR Screening Library->NMR Screening Library->TSA Screening

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Detailed Application Protocols

The following protocols are designed to provide a comprehensive guide for the use of this compound in an FBDD campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that can detect the weak binding of fragments in real-time.[7][8] It is an excellent method for primary screening due to its relatively high throughput and low protein consumption.[7]

Objective: To identify if this compound binds to the target protein and to obtain an initial estimate of its binding affinity.

Materials:

  • Purified target protein (>95% purity)

  • This compound (stock solution in 100% DMSO)

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chips (e.g., CM5, SA)

  • Immobilization buffers (e.g., sodium acetate pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine) or appropriate capture reagents.

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface. Amine coupling is a common method for non-tagged proteins. If the protein is tagged (e.g., His-tagged, biotinylated), a corresponding capture chip can be used.

    • Aim for a low immobilization density (typically 2000-4000 RU) to minimize mass transport effects.

    • Activate a reference flow cell and deactivate it with ethanolamine without protein immobilization to serve as a reference surface. This is critical for subtracting bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Ensure that the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1% DMSO). Mismatched DMSO concentrations are a common source of false positives.[8]

  • SPR Analysis:

    • Perform a kinetic titration experiment by injecting the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Include buffer-only injections (blanks) for double referencing.

    • Monitor the binding response (in Resonance Units, RU) over time.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer blank data from the target flow cell data.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • For fragments with very fast on/off rates, an equilibrium analysis may be more appropriate.

Causality and Trustworthiness: The use of a reference cell and double referencing is a self-validating system that minimizes false positives arising from non-specific binding and bulk solvent effects.[8] A dose-dependent binding response is a strong indicator of a specific interaction.

Protocol 2: Hit Validation and Mechanistic Insights using NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD as it can unambiguously identify binding events and provide information about the binding site on the protein.[9][10] Both ligand-observed and protein-observed experiments can be employed.

Objective: To confirm the binding of this compound and to map its binding site on the target protein.

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

Rationale: STD NMR is a relatively low-throughput but highly reliable method for detecting binding without the need for protein isotope labeling.

Methodology:

  • Prepare two samples: one containing the target protein and the fragment, and a reference sample with only the fragment.

  • Acquire a 1D ¹H NMR spectrum of each sample.

  • Acquire STD NMR spectra by selectively saturating the protein resonances.

  • If the fragment binds, magnetization will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals in the STD spectrum.

B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

Rationale: This is the gold standard for mapping the binding site, but it requires an isotopically labeled (¹⁵N) protein.[11][12]

Methodology:

  • Protein Preparation: Express and purify ¹⁵N-labeled target protein.

  • HSQC Titration:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.

    • Prepare a series of samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of this compound.

    • Acquire an ¹H-¹⁵N HSQC spectrum for each sample.

  • Data Analysis:

    • Overlay the HSQC spectra. Binding of the fragment will cause chemical shift perturbations (CSPs) for the amide peaks of residues in and around the binding site.

    • By mapping the perturbed residues onto the 3D structure of the protein, the binding site can be identified.

    • The magnitude of the CSPs can be plotted against the ligand concentration to estimate the KD.

Self-Validation: The observation of specific and dose-dependent chemical shift perturbations in the HSQC spectrum is a highly robust validation of a direct binding event.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing the precise binding mode at atomic resolution.[13][14] This structural information is invaluable for subsequent structure-based drug design.

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein. This is often the most challenging step of the process.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM). The optimal soaking time needs to be determined empirically.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[15]

  • Structure Determination and Refinement:

    • Solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and refine the structure.

Trustworthiness and Insights: A clear and unambiguous electron density for the fragment provides definitive proof of binding and its specific orientation in the binding site. This allows for a detailed analysis of the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for guiding the fragment elaboration process.

Hit_Elaboration cluster_vectors Potential Elaboration Vectors Fragment This compound (Initial Hit) Bromo Bromo (C3) Fragment->Bromo Chloro Chloro (C4) Fragment->Chloro Amine Amine (C6) Fragment->Amine Suzuki Suzuki Bromo->Suzuki Suzuki Coupling SNAr SNAr Chloro->SNAr Nucleophilic Aromatic Substitution (SNAr) Amidation Amidation Amine->Amidation Amidation / Sulfonamidation Lead_Compound Potent & Selective Lead Compound Suzuki->Lead_Compound Structure-Guided Optimization SNAr->Lead_Compound Structure-Guided Optimization Amidation->Lead_Compound Structure-Guided Optimization

Caption: Potential synthetic elaboration pathways for the title fragment.

Conclusion: A Versatile Fragment for Modern Drug Discovery

This compound represents a highly promising starting point for fragment-based drug discovery campaigns, particularly against kinase targets. Its privileged pyrazolopyrimidine core, combined with strategically placed and reactive functional groups, provides a robust platform for identifying novel hits and rapidly elaborating them into potent lead compounds. The integrated biophysical approach outlined in these application notes, combining SPR for primary screening, NMR for hit validation and site mapping, and X-ray crystallography for detailed structural characterization, provides a rigorous and efficient pathway for leveraging the potential of this versatile fragment. By following these self-validating protocols, researchers can confidently identify and prosecute high-quality fragment hits, accelerating the journey towards novel therapeutics.

References

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols, 5(3), 103278. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]

  • XChem crystallographic fragment screening. (2025). protocols.io. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC. [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy. (n.d.). PubMed. [Link]

  • Crystallographic Fragment Screening. (n.d.). Springer Nature Experiments. [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. (2022). YouTube. [Link]

  • Crystallographic fragment-screening: workflow and procedures. (n.d.). INIS-IAEA. [Link]

  • Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. (n.d.). Leading Chemical Supplier. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). RSC Chemical Biology. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2023). Diva-portal.org. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). ResearchGate. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). PMC. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air. [Link]

  • 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Vibrant Pharma Inc. [Link]

  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. (n.d.). PubMed. [Link]

  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Taylor & Francis Online. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. (n.d.). PubMed. [Link]

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High-Performance Liquid Chromatography (HPLC) Purification of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Detailed Protocol and Method Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in the development of potent kinase inhibitors and other therapeutic agents.[1] The compound 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a critical intermediate in the synthesis of these advanced molecules, where its purity is paramount for the success of subsequent reactions and the accuracy of biological screening data. This application note provides a comprehensive, step-by-step protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). We delve into the scientific rationale behind method development, from column and mobile phase selection to gradient optimization, ensuring researchers can adapt and troubleshoot the protocol effectively.

Introduction: The Imperative for Purity

Pyrazolo[3,4-d]pyrimidine derivatives are widely investigated as inhibitors of various protein kinases, making them valuable candidates in oncology and other therapeutic areas.[2][3] The synthesis of these complex molecules often involves multiple steps, culminating in intermediates like this compound (Molecular Formula: C₅H₃BrClN₅, Molecular Weight: 248.48 g/mol ).[4] Impurities arising from starting materials or side reactions can interfere with downstream synthetic steps and, more critically, confound biological assay results. Therefore, a robust and reliable purification method is not merely a procedural step but a foundational requirement for scientific integrity.

Reversed-phase HPLC is the predominant technique for the analysis and purification of pyrimidine-based compounds due to its high resolution, reproducibility, and scalability.[5][6] This guide presents a detailed methodology grounded in established chromatographic principles to achieve high-purity this compound suitable for demanding research and development applications.

Principle of the Method: Reversed-Phase Chromatography

Reversed-phase HPLC separates molecules based on their hydrophobicity.[7] The stationary phase is nonpolar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[8]

In this application, the crude sample is dissolved and injected into the system.

  • Adsorption: As the mobile phase flows through the column, sample components partition between the mobile and stationary phases. Hydrophobic (less polar) molecules, including the target compound, have a stronger affinity for the C18 stationary phase and move more slowly.

  • Elution: A gradient of increasing organic solvent concentration is applied. This makes the mobile phase progressively less polar, reducing the hydrophobic interactions between the analytes and the stationary phase.

  • Separation: Compounds elute from the column in order of increasing hydrophobicity, allowing for the separation of the target molecule from more polar and less polar impurities. The addition of an acid (e.g., formic acid) to the mobile phase is critical for ensuring sharp, symmetrical peaks by suppressing the ionization of free silanol groups on the silica backbone.

Materials and Equipment

Chemicals and Reagents
  • Crude this compound

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • Water, HPLC Grade or Type I Ultrapure

  • Formic Acid (FA), 99%+ purity

Equipment
  • Preparative or Semi-Preparative HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

    • Fraction Collector

  • Reversed-Phase C18 Column (e.g., 250 x 10 mm, 5 µm particle size)

  • Vortex Mixer

  • Analytical Balance

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • Rotary Evaporator or Lyophilizer

HPLC Method Development and Protocol

The Causality Behind Experimental Choices

The development of a robust purification method is a systematic process. The choices below are based on the known chemical properties of pyrazolopyrimidine derivatives and established chromatographic principles.[5][6]

  • Stationary Phase Selection: A C18 stationary phase is the industry standard for small, heterocyclic molecules. Its strong hydrophobicity provides excellent retention and resolving power for the target compound and its likely impurities.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many nitrogen-containing heterocyclic compounds.

    • Aqueous Phase Modifier: A low concentration of formic acid (0.1%) is added to both the aqueous and organic phases. This serves two purposes: it maintains a consistent, acidic pH to ensure the amine functional group on the target molecule is protonated, preventing peak tailing, and it sharpens peaks by suppressing interactions with residual silica silanols.

  • Detection Wavelength: Pyrazolo[3,4-d]pyrimidine systems possess a strong UV chromophore. Based on similar structures, a detection wavelength of 254 nm is selected as it provides a strong signal for the analyte while minimizing baseline noise. A PDA detector can be used to scan a range (e.g., 220-400 nm) to determine the optimal wavelength empirically.

  • Gradient Elution: An isocratic elution is unlikely to separate a complex mixture of impurities effectively. A gradient elution, moving from a low to a high concentration of acetonitrile, is essential. This ensures that early-eluting polar impurities are well-resolved from the product, and late-eluting nonpolar impurities are efficiently cleared from the column.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Processing Crude Crude Product Dissolve Dissolve in minimal DMSO Crude->Dissolve Dilute Dilute with Mobile Phase A & Filter (0.45 µm) Dissolve->Dilute Inject Inject onto HPLC System Dilute->Inject Separate Gradient Elution (Separation on C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Collect Fractions Containing Pure Product Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Remove Solvent (Rotary Evaporation/Lyophilization) Pool->Evaporate Final High-Purity Compound Evaporate->Final

Caption: Workflow for the HPLC purification of the target compound.

Detailed Purification Protocol

Step 1: Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the material in a minimal amount of DMSO. The goal is to create a concentrated stock solution (e.g., 50-100 mg/mL). Rationale: Pyrazolopyrimidines often exhibit poor aqueous solubility, making DMSO an effective solvent for initial dissolution.[9]

  • Vortex thoroughly until all solid is dissolved.

  • Dilute the DMSO stock solution with Mobile Phase A (Water + 0.1% FA) to a final concentration suitable for injection (e.g., 5-10 mg/mL). The final solution should have no more than 10% DMSO to prevent solvent-induced peak distortion.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

Step 2: HPLC System Setup and Equilibration

  • Install the semi-preparative C18 column.

  • Prime all solvent lines to remove air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 15-20 column volumes, or until a stable baseline is achieved.

Step 3: Chromatographic Run and Fraction Collection

  • Inject the filtered sample onto the column.

  • Run the gradient method as detailed in Table 1.

  • Monitor the chromatogram in real-time.

  • Set the fraction collector to collect peaks based on UV threshold. Collect the main peak corresponding to the product, ensuring collection starts just before the peak rises from the baseline and ends just after it returns.

Table 1: Semi-Preparative HPLC Purification Parameters

ParameterRecommended Value
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 4.0 mL/min
Gradient Profile Time (min)
0.0
2.0
20.0
25.0
25.1
30.0
Injection Volume 100 - 500 µL (dependent on concentration and column loading)
Column Temperature 30 °C
Detection UV at 254 nm

Step 4: Post-Purification Processing

  • Analyze a small aliquot from the collected fraction(s) using an analytical scale HPLC method to confirm purity.

  • Pool all fractions that meet the desired purity specification (e.g., >98%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator under reduced pressure.

  • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, dry powder.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing/Fronting Column overload; inappropriate pH; secondary interactions with the column.Reduce injection mass. Ensure formic acid is present in both mobile phases. Consider a different mobile phase additive (e.g., trifluoroacetic acid, TFA) if tailing persists.
Poor Resolution Gradient is too steep; incorrect mobile phase; column degradation.Decrease the gradient slope (e.g., extend the gradient time from 20 to 30 minutes) to improve separation. Try substituting acetonitrile with methanol. Replace the column if it has exceeded its lifetime.
High Backpressure Column or system frit is clogged; sample precipitation on the column.Filter the sample meticulously. Flush the system and column (in the reverse direction) with a strong solvent. If pressure remains high, replace the column frit or the column itself.
No Peak Detected Incorrect detection wavelength; compound did not elute; injection failure.Use a PDA detector to verify the UV absorbance maximum. Run a steep "wash" gradient (e.g., 5-95% B in 5 minutes) to see if the compound is strongly retained. Verify the injection process and sample concentration.

Conclusion

This application note details a robust and scientifically grounded RP-HPLC method for the purification of this compound. By employing a C18 column with an acetonitrile/water gradient modified with formic acid, high-purity material can be reliably obtained. The provided step-by-step protocol, coupled with insights into method development and troubleshooting, equips researchers in drug discovery and chemical synthesis with the necessary tools to produce intermediates of the quality required for advanced scientific investigation.

References

  • Patrick, D. A., & Bakunov, S. A. (2010). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinica Chimica Acta.
  • Artini, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters.
  • Park, H., et al. (2020). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry.
  • Matrix Scientific. (n.d.). 3-Bromo-4-chloro-1H-pyrazolo-[3,4-d]pyrimidin-6-amine. Product Page.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]

  • Logashova, O. O., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • Rovira, C., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Scientific Reports.
  • Von Lintig, J. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
  • Ahmed, A., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. [Link]

  • Lamey, F. S., et al. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry.
  • Asati, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing robust, validated protocols.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process involving the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential halogenation. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as a kinase inhibitor.[1][2] The target compound itself is a key intermediate in the synthesis of advanced pharmaceutical agents.

The primary challenges in this synthesis often revolve around:

  • Regioselectivity: Ensuring the bromine and chlorine atoms are introduced at the correct positions (C3 and C4, respectively).

  • Reaction Conditions: Harsh reagents like phosphorus oxychloride (POCl₃) require careful handling and optimization to prevent side reactions.[3][4]

  • Purification: Separating the desired product from starting materials, isomers, and other byproducts can be complex.

  • Yield Optimization: Each step in the sequence must be optimized to maximize the overall yield of the final product.

Logical Workflow for Synthesis

The synthesis can be visualized as a sequential process, starting from the formation of the core heterocyclic system and followed by functionalization.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Halogenation Start Pyrazolo[3,4-d]pyrimidinone Precursor Chlorination Chlorination (e.g., POCl₃) Start->Chlorination Step 1 Amination Amination at C6 Chlorination->Amination Step 2 Bromination Bromination at C3 Amination->Bromination Step 3 Final_Product 3-Bromo-4-chloro-1H- pyrazolo[3,4-d]pyrimidin-6-amine Bromination->Final_Product Purification Purification_Troubleshooting Crude_Product Crude Product Check_Solubility Assess Solubility in Common Solvents Crude_Product->Check_Solubility Trituration Triturate/Recrystallize (e.g., Hot EtOH or MeCN) Check_Solubility->Trituration Poor Solubility Column Attempt Column Chromatography Check_Solubility->Column Good Solubility Success Pure Product Trituration->Success Streaking Product Streaks on TLC? Column->Streaking Modify_Eluent Add 0.5% TEA to Eluent Streaking->Modify_Eluent Yes Streaking->Success No Change_Stationary Use Neutral Alumina Modify_Eluent->Change_Stationary Still Streaking Modify_Eluent->Success Resolved Change_Stationary->Success

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Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research and development efforts.

I. Regioselectivity in N-Alkylation

A frequent challenge in the functionalization of the pyrazolo[3,4-d]pyrimidine core is controlling the site of N-alkylation. The scaffold presents multiple nucleophilic nitrogen atoms, leading to potential mixtures of regioisomers.

FAQ 1: My N-alkylation of a pyrazolo[3,4-d]pyrimidin-4-one is giving me a mixture of products. How can I control the regioselectivity?

The regioselectivity of N-alkylation on a pyrazolo[3,4-d]pyrimidin-4-one is primarily influenced by the choice of base, solvent, and the nature of the alkylating agent. The key is to understand the interplay between the acidity of the different N-H protons and the reaction conditions.

  • Understanding the Nucleophilic Sites: In a typical 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, there are two primary sites for deprotonation and subsequent alkylation: N1 and N5. The N1 proton on the pyrazole ring is generally more acidic than the N5 proton on the pyrimidine ring.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Favors N1-alkylation): Under milder conditions, the more acidic N1 proton is preferentially removed, leading to the kinetically favored N1-alkylated product.

    • Thermodynamic Control (Favors N5-alkylation): Under stronger basic conditions or with prolonged reaction times and higher temperatures, an equilibrium can be established, allowing for the formation of the thermodynamically more stable N5-alkylated isomer.

Troubleshooting Guide: Achieving Regioselective N-Alkylation

Parameter To Favor N1-Alkylation (Kinetic Product) To Favor N5-Alkylation (Thermodynamic Product) Causality
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases (e.g., NaH, KOtBu)Weaker bases are sufficient to deprotonate the more acidic N1-H. Stronger bases can deprotonate both N1-H and N5-H, allowing for equilibration to the thermodynamic product.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Polar aprotic (e.g., DMF, THF)Polar aprotic solvents are generally good for Sₙ2 reactions. The choice is often coupled with the base.
Temperature Lower temperatures (e.g., room temperature)Higher temperatures (e.g., reflux)Lower temperatures favor the faster-forming kinetic product. Higher temperatures provide the energy to overcome the activation barrier for the formation of the more stable thermodynamic product.
Alkylating Agent More reactive alkylating agents (e.g., alkyl iodides, benzyl bromides)Less reactive alkylating agents might require more forcing conditions, which can favor the thermodynamic product.The reactivity of the electrophile can influence the reaction rate and selectivity.

Experimental Protocol: Selective N1-Alkylation

  • To a solution of the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N1-alkylated product.

II. Formation of Isomeric Pyrazolo[1,5-a]pyrimidines

A common and often unexpected side reaction in the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole precursors is the formation of the isomeric pyrazolo[1,5-a]pyrimidine scaffold.

FAQ 2: I am trying to synthesize a pyrazolo[3,4-d]pyrimidine from a 5-aminopyrazole and a β-dicarbonyl compound, but I keep getting the pyrazolo[1,5-a]pyrimidine isomer. Why is this happening and how can I prevent it?

This is a classic example of competing reaction pathways dictated by the nucleophilicity of the different nitrogen atoms in the 5-aminopyrazole starting material. The formation of the pyrazolo[1,5-a]pyrimidine isomer is often the thermodynamically favored outcome.

  • The Competing Nucleophiles: A 1H-5-aminopyrazole has two key nucleophilic sites: the exocyclic 5-amino group and the endocyclic N1-H of the pyrazole ring.

  • Mechanism of Isomer Formation: The reaction with a β-dicarbonyl compound can proceed via two pathways:

    • Pathway to Pyrazolo[3,4-d]pyrimidine (Desired): The exocyclic 5-amino group attacks one of the carbonyls, followed by cyclization of the newly formed enamine onto the second carbonyl. This pathway is often kinetically favored but reversible.

    • Pathway to Pyrazolo[1,5-a]pyrimidine (Side Product): The endocyclic N1 atom attacks one of the carbonyls, followed by cyclization of the exocyclic 5-amino group onto the second carbonyl. This pathway often leads to a more stable aromatic system and is thermodynamically favored.[1][2]

Troubleshooting Guide: Favoring Pyrazolo[3,4-d]pyrimidine Formation

Strategy Implementation Rationale
Choice of Cyclizing Agent Use reagents like formamide, urea, or thiourea for the cyclization of 5-aminopyrazole-4-carboxamides or -carbonitriles.These reagents are specifically designed to build the pyrimidine ring from the 4- and 5-positions of the aminopyrazole, thus avoiding the involvement of the N1 position in the cyclization.
Protecting Group Strategy Protect the N1 position of the 5-aminopyrazole with a suitable protecting group (e.g., a p-methoxybenzyl group) before attempting the cyclization.Protection of the N1 nitrogen blocks the pathway to the pyrazolo[1,5-a]pyrimidine isomer, forcing the reaction to proceed through the desired pathway. The protecting group can be removed in a subsequent step.
Reaction Conditions Use milder reaction conditions (e.g., lower temperatures, shorter reaction times) when using β-dicarbonyl compounds.This can favor the kinetically controlled formation of the pyrazolo[3,4-d]pyrimidine. However, this is often less reliable than the other strategies.

Visualizing the Competing Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 5-Aminopyrazole B Attack by 5-NH2 A->B β-Dicarbonyl C Pyrazolo[3,4-d]pyrimidine B->C Cyclization D 5-Aminopyrazole E Attack by N1-H D->E β-Dicarbonyl F Pyrazolo[1,5-a]pyrimidine E->F Cyclization

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Technical Support Center: Navigating Solubility Challenges of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives. This guide is designed to provide practical, experience-driven advice to overcome the common yet significant hurdle of poor aqueous solubility associated with this promising class of compounds. Our goal is to equip you with the knowledge and protocols to ensure reliable and reproducible experimental outcomes.

Introduction: The Solubility Conundrum

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its planar, heterocyclic nature, while beneficial for target engagement, often leads to strong crystal lattice energy and limited interaction with water molecules, resulting in poor aqueous solubility. This can significantly impact the reliability of in vitro assays and hinder the progression of promising candidates to later-stage development.[3][4] This guide provides a systematic approach to addressing these solubility challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Question 1: My compound crashed out of solution when I diluted my DMSO stock in aqueous buffer for a cell-based assay. What happened and how can I prevent this?

Answer: This is a classic case of a compound precipitating when the concentration of the organic co-solvent (DMSO) is reduced. While this compound derivatives are often readily soluble in 100% DMSO, their solubility can dramatically decrease as the percentage of aqueous buffer increases.[2]

Causality: The high concentration of DMSO initially solvates the compound effectively. Upon dilution into an aqueous medium, the DMSO concentration drops, and water, being a poor solvent for this hydrophobic molecule, cannot maintain its solubility, leading to precipitation.

Solutions:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤ 0.5%) to minimize solvent-induced artifacts. This may require preparing a more concentrated initial stock in DMSO, if possible.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of an intermediate solvent.

  • Employ Formulating Agents: For in vitro assays, consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68, which can help maintain the solubility of your compound in aqueous media.[5]

  • pH Adjustment: The amine group on the pyrimidine ring suggests that the solubility of your compound may be pH-dependent. Lowering the pH of your aqueous buffer might protonate the amine, increasing its polarity and, consequently, its aqueous solubility. However, ensure the chosen pH is compatible with your experimental system.

Question 2: I'm struggling to prepare a stock solution of my compound at the desired concentration. Even in DMSO, it's not fully dissolving. What should I do?

Answer: Difficulty in dissolving these compounds even in neat organic solvents can occur, especially with highly crystalline material.

Solutions:

  • Gentle Heating and Sonication: Gently warm the solution (e.g., to 30-40 °C) and use a sonicator to provide energy to break the crystal lattice. Be cautious with heating to avoid compound degradation.

  • Test Alternative Organic Solvents: While DMSO is a common choice, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) may offer better solubility for certain derivatives.

  • Purity Check: Insoluble material could be due to impurities from the synthesis. Verify the purity of your compound using techniques like HPLC and NMR.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for determining the solubility of a new this compound derivative?

A1: A pragmatic approach is to perform a tiered solubility assessment. Start with common laboratory solvents and then move to more complex aqueous-based systems. A suggested screening panel is provided in the table below.

Solvent Rationale
DMSO A powerful, universal solvent for many organic molecules.[2]
DMF Another strong polar aprotic solvent, sometimes more effective than DMSO.
Ethanol/Methanol Polar protic solvents that can be useful, especially in co-solvent systems.
Acetone A less polar option that can provide insights into the compound's polarity.
Acetonitrile Commonly used in analytical techniques like HPLC.
Phosphate-Buffered Saline (PBS), pH 7.4 Represents physiological pH and is a standard for biological assays.
Aqueous Buffer, pH 5.0 To assess the impact of acidic conditions on solubility.

Q2: Can I improve the solubility of my compound by modifying its chemical structure?

A2: Yes, structural modification is a powerful strategy, often employed in lead optimization. Key approaches include:

  • Introduction of Ionizable Groups: Adding acidic or basic moieties that can be charged at physiological pH can significantly enhance aqueous solubility.

  • Addition of Polar Groups: Incorporating polar functional groups like hydroxyls, amides, or sulfonamides can increase hydrogen bonding with water.

  • Disruption of Planarity: Introducing non-planar or bulky groups can disrupt crystal packing, which often leads to improved solubility.[4]

  • Prodrug Approach: A prodrug strategy involves masking a key functional group with a more soluble promoiety that is cleaved in vivo to release the active drug. This has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives.[3]

Q3: Are there any formulation strategies that can be used to improve the apparent water solubility for in vitro testing?

A3: Absolutely. Creating a solid dispersion of your compound in a polymer matrix is an effective technique. This involves dissolving both the compound and a polymer (like Pluronic® F-68, Tween® 80, or PVPVA) in a common solvent and then removing the solvent. The resulting solid has the drug molecularly dispersed within the polymer, which can enhance its dissolution in aqueous media.[5][6]

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of your this compound derivative. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 300 g/mol , you would need 3 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can be applied if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a quick assessment of your compound's solubility in a buffer system.

  • Prepare a Concentrated DMSO Stock: Prepare a 10 mM stock solution of your compound in DMSO as described in Protocol 1.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock to create a range of concentrations.

  • Addition to Aqueous Buffer: To a separate 96-well plate, add your aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Transfer and Mix: Transfer a small volume (e.g., 1-2 µL) of each concentration from the DMSO plate to the corresponding wells of the aqueous buffer plate. Mix well by pipetting or using a plate shaker. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Equilibration and Observation: Allow the plate to equilibrate at room temperature for 1-2 hours. Visually inspect each well for signs of precipitation. You can also use a plate reader to measure the turbidity at a wavelength like 600 nm. The highest concentration that remains clear is an estimate of the kinetic solubility.

Part 4: Visualizations

Workflow for Troubleshooting Solubility Issues

G cluster_stock Stock Preparation Troubleshooting cluster_aq Aqueous Dilution Troubleshooting start Compound Fails to Dissolve or Precipitates stock_prep Issue during stock preparation? start->stock_prep Yes aq_dilution Issue upon aqueous dilution? start->aq_dilution No sonicate Apply Sonication / Gentle Heat stock_prep->sonicate lower_dmso Lower Final DMSO Concentration aq_dilution->lower_dmso alt_solvent Try Alternative Solvents (DMF, NMP) sonicate->alt_solvent Still insoluble purity Check Compound Purity (HPLC, NMR) alt_solvent->purity Still insoluble end Optimized Solubilization Protocol purity->end ph_adjust Adjust Buffer pH lower_dmso->ph_adjust Precipitation persists formulate Use Formulation Agents (e.g., Tween® 80) ph_adjust->formulate Precipitation persists formulate->end

Caption: A decision tree for troubleshooting common solubility problems.

Strategies to Enhance Aqueous Solubility

G cluster_formulation Formulation Strategies cluster_structural Structural Modification poor_sol Poorly Soluble Derivative co_solvents Co-solvents (DMSO, Ethanol) poor_sol->co_solvents surfactants Surfactants (Tween® 80, Pluronic® F-68) poor_sol->surfactants solid_disp Solid Dispersions (with polymers like PVPVA) poor_sol->solid_disp add_polar Add Polar Groups (-OH, -COOH) poor_sol->add_polar disrupt_planarity Disrupt Planarity poor_sol->disrupt_planarity prodrug Prodrug Approach poor_sol->prodrug improved_sol Improved Apparent Aqueous Solubility co_solvents->improved_sol surfactants->improved_sol solid_disp->improved_sol add_polar->improved_sol disrupt_planarity->improved_sol prodrug->improved_sol

Caption: Overview of approaches to improve the solubility of pyrazolopyrimidine derivatives.

References

  • Sanna, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Meka, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Di Martino, R., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • K-C, A., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique purification challenges of brominated heterocyclic compounds. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered in the laboratory. Drawing from established protocols and field experience, we will explore the causality behind experimental choices to enhance the success of your purification workflows.

Section 1: Frequently Asked Questions (FAQs) - Core Challenges

This section addresses overarching questions related to the purification of brominated heterocycles, focusing on their inherent chemical properties that often complicate standard procedures.

Q1: Why are brominated heterocyclic compounds often difficult to purify?

A1: The purification challenges stem from a combination of factors related to the interplay between the bromine substituent and the heterocyclic ring system:

  • Reactivity and Stability: The carbon-bromine (C-Br) bond can be labile under certain conditions, leading to degradation. The electrophilicity of the carbon atom bearing the bromine is influenced by the nature and position of the heteroatom(s) (e.g., N, S, O), which can make the compound susceptible to nucleophilic attack or dehalogenation during purification.[1][2] For instance, pyridines are electron-deficient, and the position of the bromine atom significantly impacts its reactivity.[1][3]

  • Similar Polarity of Product and Starting Material: In many reactions, such as Suzuki or Heck couplings, the starting brominated heterocycle and the final product can have very similar polarities.[4] This makes their separation by standard chromatographic techniques challenging, often resulting in co-elution.[4]

  • Interaction with Stationary Phases: Basic nitrogen-containing heterocycles can interact strongly with acidic silica gel, leading to peak tailing, streaking, or even irreversible adsorption and decomposition on the column.[5][6]

  • Solubility Issues: Finding an ideal single solvent for crystallization can be difficult. These compounds may exhibit high solubility in many common organic solvents at room temperature, complicating precipitation.[7]

Q2: What are the first steps I should take when a purification fails?

A2: A systematic approach is crucial.

  • Assess Purity and Identify Contaminants: Before attempting a new purification, re-analyze the crude material and the "purified" fractions using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][] This will help you understand the nature of the impurities (e.g., unreacted starting material, byproducts, decomposition products).

  • Evaluate Compound Stability: Check if your compound is stable to the purification conditions. A simple test is to spot a solution of your compound on a TLC plate with silica gel, let it sit for an hour, and then elute it to see if any new spots (decomposition) have appeared.[6]

  • Re-evaluate Your Method: Based on the impurity profile and stability assessment, decide if the chosen purification technique is appropriate. If you have co-eluting spots in chromatography, you may need to try a different solvent system or stationary phase.[4][5] If crystallization yields are low, a different solvent or solvent system is likely needed.[11][12]

Q3: Can the position of the bromine atom on the heterocycle affect purification?

A3: Absolutely. The position of the bromine atom relative to the heteroatoms dictates the electronic properties of the C-Br bond and the molecule as a whole.[1] For example, in a pyridine ring, a bromine at the 2- or 4-position is more activated towards nucleophilic substitution than one at the 3-position due to the electron-withdrawing nature of the nitrogen atom.[1] This increased reactivity can lead to a higher likelihood of degradation during purification, especially if nucleophilic solvents (like methanol) or basic modifiers are used in chromatography.

Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is a primary purification technique, but it presents numerous challenges for brominated heterocycles.

Workflow for Troubleshooting Column Chromatography

Below is a logical workflow for diagnosing and solving common column chromatography issues.

chromatography_troubleshooting start Problem Encountered (e.g., Poor Separation, Low Recovery) check_tlc Re-evaluate TLC Analysis start->check_tlc poor_sep Poor Separation / Co-elution check_tlc->poor_sep Spots are too close or overlapping low_recovery Low Recovery / No Elution check_tlc->low_recovery Compound streaks or stays at baseline adjust_solvent Adjust Solvent System Polarity poor_sep->adjust_solvent change_solvent Try Different Solvent System (e.g., DCM/MeOH, Ether/Hexane) adjust_solvent->change_solvent use_modifier Basic Compound? Add Modifier (e.g., 0.1-1% Et3N) change_solvent->use_modifier change_stationary Change Stationary Phase (Alumina, C18 Reversed-Phase) use_modifier->change_stationary check_stability Test Compound Stability on Silica low_recovery->check_stability increase_polarity Drastically Increase Eluent Polarity (Consider Gradient Elution) low_recovery->increase_polarity check_stability->change_stationary Compound is unstable

Caption: Decision tree for troubleshooting column chromatography.

Chromatography FAQs

Q4: My brominated starting material and my product have nearly identical Rf values on TLC. How can I separate them?

A4: This is a very common issue, particularly after cross-coupling reactions.[4]

  • Optimize the Solvent System:

    • Try Different Solvent Classes: If a standard hexane/ethyl acetate system fails, switch to solvents with different selectivities.[5] For example, try dichloromethane/methanol, ether/hexanes, or acetone/chloroform.[4] These changes alter the hydrogen bonding and dipole interactions between your compounds and the stationary phase.

    • Lower the Rf: Aim for an Rf value of your target compound around 0.1-0.2.[4] While this requires more solvent, it significantly increases the separation resolution.

  • Use Additives (for Basic Heterocycles): If your heterocycle contains a basic nitrogen (like pyridine or quinoline), it may be interacting with acidic sites on the silica gel, causing tailing that masks separation. Adding a small amount of triethylamine (Et3N, 0.1-1%) or ammonia in methanol to your eluent can neutralize these sites and lead to sharper peaks.[5]

  • Change the Stationary Phase: If silica gel fails, consider alternatives:[5]

    • Alumina (Basic or Neutral): Excellent for basic compounds that are sensitive to acidic silica.

    • Reversed-Phase (C18): Separates compounds based on hydrophobicity rather than polarity. This can be very effective at separating compounds with subtle structural differences.[13]

Q5: My compound seems to be decomposing on the silica gel column. What can I do?

A5: This indicates your compound is unstable to the acidic nature of standard silica gel.[6]

  • Deactivate the Silica: You can reduce the acidity of the silica gel. One common method is to pre-treat the column by flushing it with the eluent containing 1-2% triethylamine before loading your sample.

  • Switch to a More Inert Stationary Phase: As mentioned above, neutral alumina or Florisil can be good alternatives for acid-sensitive compounds.[6]

  • Minimize Contact Time: Use a shorter, wider column and a slightly higher flow rate to reduce the time your compound spends in contact with the stationary phase.

  • Consider Alternative Purification: If the compound is highly unstable, column chromatography may not be suitable. Recrystallization or preparative HPLC might be better options.[6]

Q6: My compound, which is a free base with a nitrogen heterocycle, is streaking badly on the TLC plate and column.

A6: This is a classic sign of strong acid-base interaction between your basic compound and the acidic silica gel.

  • The Solution: The most effective solution is to add a basic modifier to your mobile phase.[5]

    • Triethylamine (Et₃N): Add 0.1% to 1% Et₃N to your eluent. The triethylamine will preferentially bind to the acidic silanol groups on the silica surface, preventing your compound from interacting strongly and allowing it to elute as a sharp band.

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system (e.g., in a dichloromethane/methanol mixture), serving the same purpose.[5]

Data Table: Common Chromatography Problems and Solutions
ProblemLikely Cause(s)Recommended Solutions
Poor Separation / Co-elution Inappropriate solvent system; Similar polarity of compounds.[4][5]1. Change solvent system (e.g., Hex/EtOAc to DCM/MeOH).[4] 2. Decrease eluent polarity to achieve a lower Rf (0.1-0.2).[4] 3. Switch to a different stationary phase (Alumina, C18).[5]
Peak Tailing / Streaking Strong interaction with silica (common for basic heterocycles).[5]1. Add a basic modifier (0.1-1% triethylamine) to the eluent.[5] 2. Use neutral or basic alumina as the stationary phase.[5]
Compound Stuck on Column Compound is too polar for the eluent; Irreversible adsorption or decomposition.[5][6]1. Use gradient elution to a highly polar solvent (e.g., 10% MeOH in DCM).[5] 2. Test for stability on silica; if unstable, use an alternative stationary phase or method.[6]
Low Mass Recovery Compound is highly volatile; Decomposition on the column.1. Use care during solvent removal (rotary evaporation). 2. Re-evaluate compound stability on the chosen stationary phase.[6]

Section 3: Troubleshooting Guide - Crystallization

Crystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.[12][14]

Experimental Protocol: Screening for a Crystallization Solvent System
  • Preparation: Place approximately 10-20 mg of your crude brominated heterocycle into several small test tubes.

  • Single Solvent Screening: To each tube, add a different solvent (e.g., hexane, ethyl acetate, methanol, water, dichloromethane) dropwise at room temperature. A good single solvent is one in which your compound is sparingly soluble at room temperature but dissolves completely upon heating.[14]

  • Two-Solvent System Screening: If no single solvent is ideal, try a two-solvent system.[11]

    • Dissolve the crude material in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes persistently cloudy.

    • Gently heat the mixture until it becomes clear again.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.[7][14] Successful crystallization will result in the formation of solid crystals.

Crystallization FAQs

Q7: I've tried multiple solvents, but my compound either dissolves completely or not at all. What should I do?

A7: This is the perfect scenario for a two-solvent (or co-solvent) system.[11] The principle is to dissolve your compound in a minimal amount of a "good" solvent where it is very soluble, and then carefully add a "poor" solvent (in which it is insoluble) until the solution is saturated (just cloudy). Heating this mixture should redissolve everything, and upon slow cooling, pure crystals should form.[11] Common pairs include ethyl acetate/hexane, dichloromethane/pentane, and methanol/water.

Q8: My compound "oils out" instead of forming crystals. How can I fix this?

A8: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if the concentration of the solute is too high.

  • Use More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to dissolve it, then try cooling it again, but more slowly.[5]

  • Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.

  • Change Solvents: The solubility profile in the chosen solvent system may be too steep. Try a different solvent or solvent pair.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q9: My crystallization yield is very low. How can I improve it?

A9: Low yield is a common problem with several potential causes.

  • Too Much Solvent: You may have used too much solvent to dissolve the compound initially.[5] Always use the minimum amount of hot solvent required.[15] You can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals.[11]

  • Significant Solubility in Cold Solvent: Your compound might still be quite soluble in the solvent even at low temperatures.[5] Try a different solvent system where the solubility difference between hot and cold is more pronounced.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of very small crystals that are difficult to filter and can trap impurities.[7] Allow the solution to cool slowly to room temperature before moving it to an ice bath.

Section 4: Troubleshooting Guide - Stability and Reactivity

The C-Br bond is a versatile functional group, but its reactivity can also be a liability during purification.

Dehalogenation: A Common Degradation Pathway

Dehalogenation is the cleavage of the C-Br bond, replacing it with a C-H bond.[2] This can occur under various conditions, some of which may be inadvertently created during purification.

dehalogenation_pathway BrominatedHeterocycle Ar-Br (Brominated Heterocycle) CatalyticHydrogenation Residual Pd Catalyst + H₂ Source (e.g., from previous step) NucleophilicAttack Strong Nucleophiles / Bases (e.g., in workup or chromatography) RadicalMechanisms Light / Radical Initiators DehalogenatedProduct Ar-H (Dehalogenated Product) CatalyticHydrogenation->DehalogenatedProduct NucleophilicAttack->DehalogenatedProduct RadicalMechanisms->DehalogenatedProduct

Caption: Common pathways leading to dehalogenation during workup and purification.

Q10: I'm seeing a byproduct in my NMR/LC-MS that corresponds to my compound without the bromine. What is happening?

A10: You are likely observing dehalogenation. The C-Br bond is weaker than C-Cl or C-F bonds and is more susceptible to cleavage.[2]

  • Catalytic Dehalogenation: If your synthesis involved a palladium-catalyzed reaction (like Suzuki or Heck), residual palladium catalyst can cause reductive dehalogenation, especially if a hydrogen source is present.[16] Bromides are reduced more readily than chlorides.[16]

    • Solution: Ensure your aqueous workup effectively removes the catalyst. Sometimes a wash with a solution of sodium thiosulfate or filtration through a pad of Celite can help remove residual metals.[17]

  • Base/Nucleophile-Mediated Dehalogenation: Some highly activated brominated heterocycles can be dehalogenated by strong bases or nucleophiles, potentially during an aqueous workup or on a column with basic modifiers.

    • Solution: Use milder bases for workup (e.g., saturated sodium bicarbonate instead of sodium hydroxide) and use the minimum necessary amount of modifiers in chromatography.

  • Photolytic Cleavage: Some C-Br bonds are sensitive to light.

    • Solution: Protect your reaction and purification setup from direct light by covering flasks with aluminum foil.[17]

Section 5: References

  • A Comparative Guide to the Electrophilicity of Brominated Heterocycles - Benchchem. (Source: Google Search)

  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC - Benchchem. (Source: Google Search)

  • Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods - Benchchem. (Source: Google Search)

  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis - Benchchem. (Source: Google Search)

  • Suzuki purification problem : r/OrganicChemistry - Reddit. (Source: Google Search)

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (Source: Google Search)

  • A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one - Benchchem. (Source: Google Search)

  • SOP: CRYSTALLIZATION. (Source: Google Search)

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (Source: Google Search)

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (Source: Google Search)

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. (Source: Google Search)

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (Source: Google Search)

  • recrystallization & purification of N-bromosuccinimide - YouTube. (Source: Google Search)

  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare. (Source: Google Search)

  • Dehalogenation - Wikipedia. (Source: Google Search)

  • Troubleshooting low yields in boron heterocyclic chemistry - Benchchem. (Source: Google Search)

  • Recrystallization. (Source: Google Search)

  • Analytical Services for Purity Determination - BOC Sciences. (Source: Google Search)

  • alkyl and alkylene bromides - Organic Syntheses Procedure. (Source: Google Search)

  • Unit – 2 Chromatographic techniques Chromatography is a laboratory technique for the separation of a mixture. The mixture is. (Source: Google Search)

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications. (Source: Google Search)

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (Source: Google Search)

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (Source: Google Search)

  • 8.2: Fractionation and Chromatography Techniques - Biology LibreTexts. (Source: Google Search)

  • (PDF) Separation techniques: Chromatography - ResearchGate. (Source: Google Search)

  • Technique of Extraction and Washing - YouTube. (Source: Google Search)

  • (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ResearchGate. (Source: Google Search)

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (Source: Google Search)

  • SEPARATION TECHNIQUES ‒ CHROMATOGRAPHY - SGK GOVERNMENT DEGREE COLLEGE. (Source: Google Search)

  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization - Benchchem. (Source: Google Search)

Sources

preventing decomposition of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this critical research compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experiments.

I. Understanding the Stability of this compound

II. Frequently Asked Questions (FAQs)

Q1: What are the most common signs of decomposition for this compound?

A1: Visual signs of decomposition can include a change in color of the solid material, often to a darker shade, or the development of an odor. In solution, the appearance of new peaks in your analytical chromatograms (e.g., HPLC, LC-MS) is a clear indicator of degradation. A decrease in the peak area of the parent compound over time is also a sign of decomposition.

Q2: How should I properly store this compound?

A2: To minimize degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber vial to protect from light and moisture. For long-term storage, it is recommended to keep it in a freezer at or below -20°C.

Q3: I've noticed a new, more polar peak in my HPLC analysis after leaving my sample in an aqueous buffer. What is likely happening?

A3: The appearance of a more polar peak in an aqueous medium is highly suggestive of hydrolysis. The chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution by water, which would replace the chlorine atom with a hydroxyl group, resulting in a more polar compound.

Q4: Can common laboratory solvents or reagents cause decomposition?

A4: Yes. Protic solvents, especially in the presence of mild bases, can facilitate hydrolysis. Additionally, reducing agents, even mild ones that may be present as impurities in solvents or other reagents, can cause reductive dehalogenation, particularly of the bromo substituent.

Q5: Is the compound sensitive to light?

A5: Yes, heterocyclic compounds with halogen substituents can be susceptible to photodecomposition. Exposure to UV or even strong ambient light can induce the formation of radical species, leading to debromination or other unwanted side reactions.[1][2]

III. Troubleshooting Guide: Common Decomposition Scenarios

This section provides a structured approach to identifying and resolving common decomposition issues encountered during experiments with this compound.

Scenario 1: Unexpected Side Product Formation in Aqueous Media
  • Observation: A new peak, typically with a shorter retention time (more polar) than the parent compound, is observed in reverse-phase HPLC analysis of a sample prepared in an aqueous buffer.

  • Probable Cause: Hydrolysis of the 4-chloro substituent. The pyrimidine ring is electron-deficient, making the C4-position susceptible to nucleophilic attack by water. This process is often accelerated by elevated temperatures and basic pH.

  • Troubleshooting Steps:

    • pH Control: Maintain a slightly acidic to neutral pH (pH 4-7) for your aqueous solutions. The rate of hydrolysis for many chloropyrimidines is significantly lower in acidic conditions.[3]

    • Temperature Management: Perform your experiments at the lowest feasible temperature. If heating is required, minimize the duration.

    • Solvent Choice: If the reaction chemistry allows, consider using anhydrous aprotic solvents to eliminate the risk of hydrolysis.

    • Fresh Solutions: Prepare aqueous solutions of the compound immediately before use. Avoid storing the compound in aqueous media for extended periods.

Scenario 2: Loss of Compound and Appearance of a Less Polar Impurity
  • Observation: A decrease in the concentration of the starting material is observed, with the concurrent appearance of a new peak that has a longer retention time (less polar) in reverse-phase HPLC.

  • Probable Cause: Reductive dehalogenation, most likely of the 3-bromo substituent. The carbon-bromine bond is generally weaker than the carbon-chlorine bond and more susceptible to reduction.[4][5] This can be caused by trace metal catalysts, certain reducing agents in the reaction mixture, or even some solvents that can act as hydride donors under certain conditions.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all reagents and solvents are of high purity and free from reducing impurities.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent the formation of radical species that can initiate dehalogenation.

    • Avoid Incompatible Reagents: Be cautious with reagents that can act as reducing agents, such as certain borohydrides or phosphines, unless they are intended for a specific transformation.

    • Catalyst Screening: If using a metal catalyst for a subsequent reaction, be aware that some catalysts can also promote dehalogenation. It may be necessary to screen different catalysts or ligands to minimize this side reaction.

Scenario 3: General Sample Degradation and Multiple Unidentified Peaks
  • Observation: Multiple new peaks appear in the chromatogram, and the overall purity of the sample decreases significantly, especially for samples left on the benchtop.

  • Probable Cause: Photodecomposition. Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-halogen bonds, initiating a cascade of radical reactions and resulting in a complex mixture of degradation products.[1][2][6]

  • Troubleshooting Steps:

    • Light Protection: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.

    • Minimize Exposure: During experimental setup and execution, minimize the exposure of the compound to direct light.

    • Work in a Hood with UV Filter: If possible, work in a fume hood with a UV-filtered light source.

IV. Experimental Protocols

Protocol 1: Recommended Handling and Storage
  • Receiving the Compound: Upon receipt, immediately transfer the compound to a desiccator under an inert atmosphere to remove any adsorbed moisture.

  • Aliquoting: For routine use, it is advisable to aliquot the compound into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Storage: Store the aliquoted vials in a freezer at ≤ -20°C. Ensure the vials are tightly sealed.

  • Dissolving the Compound: When preparing a solution, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid. Use anhydrous solvents and prepare solutions fresh for each experiment.

Protocol 2: Monitoring Decomposition by HPLC

This protocol provides a general method for monitoring the stability of this compound.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the desired experimental buffer or solvent to the working concentration.

  • Inject a sample immediately after preparation (t=0) to establish a baseline chromatogram.

  • Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

  • At various time points, inject aliquots of the solution onto the HPLC system.

  • Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

V. Visualizing Decomposition Pathways and Workflows

Decomposition Pathways

DecompositionPathways A This compound B Hydrolysis Product (4-hydroxy) A->B H2O, pH, Temp C Reductive Dehalogenation Product (debrominated or dechlorinated) A->C Reducing Agents, Catalysts D Photodecomposition Products (complex mixture) A->D UV Light

Caption: Potential decomposition pathways for the target compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Decomposition Observed (New Peaks in HPLC) Polarity Is the new peak more polar? Start->Polarity Light Is the sample exposed to light? Start->Light Hydrolysis Likely Hydrolysis Polarity->Hydrolysis Yes Reduction Likely Reductive Dehalogenation Polarity->Reduction No (Less Polar) Action1 Control pH (4-7) Lower Temperature Use Anhydrous Solvents Hydrolysis->Action1 Action2 Use High Purity Reagents Inert Atmosphere Screen Catalysts Reduction->Action2 Photolysis Likely Photodecomposition Light->Photolysis Yes Action3 Protect from Light (Amber Vials) Photolysis->Action3

Caption: A logical workflow for troubleshooting decomposition.

VI. References

  • Smollich, M., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Environmental Sciences Europe, 37(49).

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.

  • Smollich, M., et al. (2022). Photolytic degradation of novel polymeric and monomeric brominated flame retardants: Investigation of endocrine disruption, physiological and ecotoxicological effects. PubMed.

  • Chapman, N. B., & Rees, C. W. (Eds.). (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic.

  • Mathew, L., & Smith, G. (2004). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Sains Malaysiana, 33(2), 147-155.

  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C.

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductions of aryl bromides in water at room temperature. Organic Chemistry Portal.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem.

  • Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate.

  • E3S Web of Conferences. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.

  • Pawlaczyk, A., & Czerwicka, M. (2005). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. PubMed.

  • Devery, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5962-5967.

  • Sadek, M. M., et al. (2014). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. PubMed.

  • Seela, F., et al. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(10), 2069–2076.

  • Sadek, M. M., et al. (2014). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. PubMed.

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. PMC.

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(A), 9-16.

  • Thakkar, H., et al. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Analytical Methods, 14(4), 480-490.

  • ChromForum. (2015). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.

  • Mitkov, J., et al. (2017). Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products. PubMed.

  • Li, Y., et al. (2014). Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 92, 114-118.

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc..

  • Wang, Z., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Chromatography A, 1660, 462669.

  • Santos, F. J., & Galceran, M. T. (2002). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

  • Agilent. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International.

  • Reddy, A.V.B., et al. (2014). Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 88, 231-243.

  • Emwas, A. H. M., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 139.

  • Gou, Y., et al. (2025). Monitoring the Transformation of Organic Matter During Composting Using 1 H NMR Spectroscopy and Chemometric Analysis. MDPI.

  • Royal Society of Chemistry. (2025). Themed collections. Chemical Science Blog.

  • Głowacki, E. D., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.

  • MDPI. (2025). Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins. MDPI.

  • Baraldi, P. G., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 647-651.

  • Gil, C., et al. (2014). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate.

  • El-Sayed, N. N. E., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 123.

  • ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.

  • Gómez, S., et al. (2023). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 28(10), 4125.

  • Q-Sense. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Q-Sense.

  • Cordeiro, S., & Paixão, J. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(3), 643.

  • El-Gamal, M. I., et al. (2020). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate.

Sources

troubleshooting failed reactions with 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Failed Reactions

This section addresses common issues encountered during reactions with this compound, offering explanations and actionable solutions.

Question 1: I am observing low to no yield in my Suzuki-Miyaura cross-coupling reaction. What are the potential causes and how can I optimize the reaction?

Answer:

Low or no yield in a Suzuki-Miyaura coupling with this substrate is a frequent challenge. The pyrazolopyrimidine core, with its multiple nitrogen atoms, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] The presence of a free amino group can also contribute to this issue.[1][2] Here’s a systematic approach to troubleshoot this problem:

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The nitrogen-rich heterocycle can coordinate to the palladium center, hindering the catalytic cycle.

    • Solution: Employ a catalyst system less prone to inhibition. Tandem catalyst systems like XPhosPdG2/XPhos have been shown to be effective in preventing debromination and improving yields in similar systems.[3][4] Consider using sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos, which can promote the desired cross-coupling over catalyst deactivation.[5]

  • Debromination/Deiodination: A common side reaction is the reduction of the C-Br bond to a C-H bond, especially with iodo-analogs.[1] This is often exacerbated by prolonged reaction times or elevated temperatures.

    • Solution: Carefully control the reaction temperature and time. Microwave-assisted synthesis can be beneficial by providing rapid heating and shorter reaction times, which can minimize side reactions.[1][2][3][4] Using a milder base like K₂CO₃ or K₃PO₄ can also be advantageous.

  • Poor Solubility: The starting material or intermediates may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and poor reactivity.

    • Solution: A solvent screen is recommended. While dioxane is commonly used, mixtures of DMF/water or THF may offer better solubility and reactivity for your specific substrates.[6][7]

  • Sub-optimal Base: The choice of base is critical for the transmetalation step.

    • Solution: While stronger bases like NaOt-Bu or KOt-Bu are sometimes used, they can promote side reactions.[8] Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a better starting point. The choice of base can be substrate-dependent, so screening is advised.

Optimized Suzuki-Miyaura Protocol (Starting Point):

ParameterRecommended ConditionRationale
Catalyst XPhosPdG2 (2-5 mol%)Pre-catalyst that is activated in situ.
Ligand XPhos (2-5 mol%)Sterically hindered ligand to prevent catalyst deactivation.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Milder base to minimize side reactions.
Solvent Dioxane/H₂O (4:1) or THFCommon solvent systems for Suzuki couplings.
Temperature 80-110 °C (conventional heating) or 120-150 °C (microwave)Optimize for your specific substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst.
Question 2: My Buchwald-Hartwig amination is failing. What factors should I investigate?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9] However, like the Suzuki coupling, it is sensitive to catalyst and ligand choice, particularly with heterocyclic substrates.

Troubleshooting Flowchart:

G cluster_0 Buchwald-Hartwig Troubleshooting start Low/No Product catalyst Screen Catalyst/Ligand start->catalyst base Optimize Base catalyst->base No Improvement success Successful Reaction catalyst->success Improvement solvent Vary Solvent base->solvent No Improvement base->success Improvement temp Adjust Temperature solvent->temp No Improvement solvent->success Improvement temp->success Improvement

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig amination reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical parameter.

    • Recommendation: Start with a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as [(CyPF-tBu)PdCl₂].[10] For ligands, sterically hindered biaryl phosphines like XPhos or Josiphos-type ligands are often effective for heteroaromatic substrates.[8]

  • Base Optimization: The base plays a crucial role in the deprotonation of the amine.

    • Recommendation: Stronger, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7] If your substrate is base-sensitive, a weaker base like Cs₂CO₃ can be attempted, though it may require higher temperatures and longer reaction times.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction outcome.

    • Recommendation: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig reactions.[5][7] Anhydrous conditions are essential.

  • Temperature and Reaction Time: These parameters should be carefully monitored.

    • Recommendation: Reactions are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be mindful of potential decomposition at very high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the bromine and chlorine atoms on the pyrazolopyrimidine core?

In cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the 3-position (bromine) while leaving the 4-position (chlorine) intact for subsequent transformations. This differential reactivity is a key feature for the stepwise synthesis of complex derivatives.[11][12]

Q2: What are the typical solubility characteristics of this compound?

This compound generally exhibits poor solubility in water and non-polar organic solvents. It has moderate solubility in polar aprotic solvents such as DMF, DMSO, and NMP, especially upon heating. For reactions, a solvent system that can fully dissolve the starting material is ideal to ensure homogeneity and optimal reactivity.[13]

Q3: How should I handle and store this compound?

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). It is a solid that is generally stable at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light.[14][15]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) at the 4-position?

Yes, the chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring. This reaction typically requires a nucleophile (e.g., an amine or an alcohol) and a base in a polar aprotic solvent. The SNAr reaction at the 4-position can be performed selectively in the presence of the bromine at the 3-position, which is less reactive under these conditions.

Reaction Selectivity Diagram:

G cluster_0 Reactivity of this compound start Substrate suzuki Suzuki/Buchwald-Hartwig (Pd-catalyzed) start->suzuki More Reactive snar SNAr (Nucleophilic Attack) start->snar Less Reactive (under cross-coupling cond.) c3 Functionalization at C3 (Br) suzuki->c3 c4 Functionalization at C4 (Cl) snar->c4

Caption: Differential reactivity of the halogen atoms on the pyrazolopyrimidine core.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2853-2864. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). National Institutes of Health. Retrieved from [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2853-2864. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (2010). MDPI. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Mechanism help - pyrazolopyrimidine synthesis. (2025, June 17). Reddit. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). RSC Publishing. Retrieved from [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (2022). ResearchGate. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). MDPI. Retrieved from [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2010). ResearchGate. Retrieved from [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (2021). ResearchGate. Retrieved from [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 1003298-79-0). This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors, a robust and scalable synthetic route is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of heterocyclic chemistry and practical, field-proven insights.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process involving the construction of the core pyrazolo[3,4-d]pyrimidine scaffold followed by sequential halogenation. The most common and scalable approach begins with the cyclization to form a 4-hydroxy-pyrazolo[3,4-d]pyrimidine intermediate, which is then subjected to chlorination and subsequent bromination. Understanding the logic of this sequence is key to troubleshooting and optimization.

Synthetic_Workflow cluster_0 Scaffold Formation cluster_1 Functionalization A 5-Amino-1H-pyrazole- 4-carboxamide B 6-Amino-1H-pyrazolo[3,4-d] pyrimidin-4-ol A->B Formamide or Urea Cyclization C 6-Amino-4-chloro-1H- pyrazolo[3,4-d]pyrimidine B->C Chlorination (e.g., POCl3) D 3-Bromo-4-chloro-1H- pyrazolo[3,4-d]pyrimidin-6-amine C->D Regioselective Bromination (e.g., NBS)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly during scale-up. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Q1: My chlorination of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) results in a dark, tarry mixture with low yields. What's causing this and how can I fix it?

A1: This is a common issue when scaling up reactions with POCl₃, a highly reactive and aggressive reagent. The problem typically stems from two main factors: temperature control and reaction concentration.

  • Causality (Expertise & Experience): The conversion of the 4-hydroxyl group (in its tautomeric pyrimidinone form) to a chloride is an endothermic process that requires heat to initiate. However, pyrazolo[3,4-d]pyrimidines, especially those with amino groups, are susceptible to decomposition and polymerization at high temperatures in strong acidic media like POCl₃. The dark, tarry material is a result of this uncontrolled decomposition. On a small scale, heat dissipates quickly, but on a larger scale, exothermic decomposition can create hot spots within the reactor, leading to a runaway reaction.

  • Troubleshooting Steps:

    • Control the Temperature Profile: Do not heat the mixture too aggressively. A gradual ramp-up to a reflux temperature of 100-110 °C is critical. Use an oil bath or a temperature-controlled reactor jacket to ensure even heating. Once at temperature, maintain it carefully. A novel synthesis for a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlights the importance of reflux conditions for successful chlorination[1].

    • Use a Co-solvent: Performing the reaction in neat POCl₃ can be too harsh. The use of a high-boiling inert solvent like toluene or adding a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) can moderate the reaction. The base neutralizes the HCl generated in situ, reducing charring and improving outcomes[1].

    • Ensure Anhydrous Conditions: The starting material and solvent must be scrupulously dry. Any water will react violently with POCl₃ to produce phosphoric acid and HCl, which can further degrade the substrate.

    • Controlled Quenching: The workup is equally critical. Quenching the reaction mixture by pouring it directly into a large volume of water is highly exothermic and can degrade the product. A safer, more controlled method is to cool the reaction mixture to room temperature and slowly add it to a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate. This keeps the temperature low and neutralizes the acid simultaneously.

Q2: During the bromination of 6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, I'm getting a mixture of products, including what appears to be a di-brominated species. How can I achieve selective bromination at the C3 position?

A2: Regioselectivity in the halogenation of heterocyclic systems is governed by the electronic properties of the ring. The pyrazole C3 position is electron-rich and thus susceptible to electrophilic attack, but over-halogenation or incorrect regioselectivity can occur if conditions are not optimized.

  • Causality (Expertise & Experience): The pyrazolo[3,4-d]pyrimidine core has multiple sites for electrophilic attack. While the C3 position is electronically favored, harsh conditions (excess brominating agent, high temperature) can lead to bromination on the pyrimidine ring or even the exocyclic amino group. The choice of brominating agent and solvent is key to controlling this selectivity. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for such substrates as it provides a low, steady concentration of electrophilic bromine, minimizing side reactions. A similar strategy using N-iodosuccinimide is employed to halogenate the 3-position of related pyrazolopyrimidines[2].

  • Troubleshooting Steps:

    • Choice of Reagent and Stoichiometry: Use N-Bromosuccinimide (NBS) as the brominating agent. It is crucial to use a precise stoichiometry, typically 1.0 to 1.1 equivalents. Adding the NBS portion-wise at a controlled temperature allows you to monitor the reaction and avoid building up an excess of the reagent.

    • Solvent Selection: The solvent plays a critical role. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is often ideal. DMF can facilitate the reaction by stabilizing the charged intermediates.

    • Temperature Control: Perform the reaction at a lower temperature. Start at 0-5 °C and allow the reaction to slowly warm to room temperature. This reduces the reaction rate and favors the formation of the thermodynamically preferred C3-brominated product.

    • Reaction Monitoring: Follow the reaction closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately (e.g., with an aqueous solution of sodium thiosulfate) to destroy any excess NBS and prevent further reaction.

Q3: My final product, this compound, is difficult to purify. Column chromatography gives poor separation and recrystallization attempts fail. What purification strategies are recommended?

A3: The target molecule is a relatively polar, crystalline solid with low solubility in many common organic solvents, which complicates purification.

  • Causality (Expertise & Experience): The presence of multiple nitrogen atoms and the amino group makes the molecule basic and prone to streaking on silica gel. Its planar structure can lead to strong π-stacking, resulting in poor solubility and difficulty in obtaining suitable crystals for recrystallization.

  • Troubleshooting Steps:

    • Trituration/Slurry Wash: Before attempting more complex methods, triturate the crude solid with an appropriate solvent. This involves stirring the solid as a slurry in a solvent where the product is poorly soluble but the impurities are more soluble. Suitable solvents to try include diethyl ether, ethyl acetate, or a mixture of dichloromethane and hexanes. This can often remove less polar impurities effectively.

    • pH-Adjusted Extraction: If acidic or basic impurities are present, an acid-base workup can be effective. Dissolve the crude material in a suitable solvent and wash with a dilute aqueous base (like NaHCO₃) to remove acidic impurities, followed by a wash with dilute aqueous acid (like 1M HCl) to remove basic impurities. Note that your product may partition into the aqueous acid layer, from which it can be re-precipitated by adding a base.

    • Optimized Chromatography: If chromatography is necessary, consider using a modified mobile phase. Adding a small amount (0.5-1%) of a base like triethylamine or ammonia to the eluent (e.g., DCM/Methanol) can significantly reduce tailing on silica gel. Alternatively, reverse-phase chromatography (C18 silica) using a water/acetonitrile gradient may provide better separation for this polar compound.

    • Recrystallization from a Polar Solvent: For recrystallization, you will likely need a very polar solvent. Try dissolving the crude product in a minimal amount of hot DMF, DMSO, or acetic acid, and then allow it to cool slowly. If the product crashes out too quickly, a two-solvent system (e.g., dissolving in hot DMF and slowly adding water or isopropanol until turbidity appears) may yield better crystals upon cooling.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting material, 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol?

A: The purity of your starting material is foundational to the success of the subsequent steps. Key attributes are:

  • Purity: Should be ≥98% as determined by HPLC or ¹H NMR.

  • Moisture Content: Should be <0.5%. As mentioned, water reacts with POCl₃.

  • Absence of Isomers: Ensure the correct pyrazolo[3,4-d]pyrimidine isomer is used, as other isomers like those from the pyrazolo[1,5-a]pyrimidine class will not yield the desired product[3].

Q: What specific safety precautions are necessary when handling phosphorus oxychloride (POCl₃) on a multi-gram or kilogram scale?

A: POCl₃ is highly toxic, corrosive, and reacts violently with water.

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear heavy-duty rubber gloves (butyl rubber is recommended), a chemical splash apron or lab coat, and chemical splash goggles with a face shield.

  • Handling: Use a syringe or cannula for transfers under an inert atmosphere (Nitrogen or Argon) to prevent exposure to moisture.

  • Emergency Preparedness: Have a Class D fire extinguisher (for reactive metals, although not for POCl₃ itself, it's good practice in a lab with reactive chemicals) and a spill kit containing an absorbent material like sand or vermiculite (do NOT use combustible materials). Ensure an emergency shower and eyewash station are immediately accessible.

  • Quenching: As detailed in the troubleshooting section, always add the POCl₃ reaction mixture to ice/base, never the other way around.

Q: How can I effectively monitor the progress of the chlorination and bromination reactions?

A: Thin-Layer Chromatography (TLC) is the most common method.

  • TLC System: For both steps, a mobile phase of 10-20% Methanol in Dichloromethane often works well.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Procedure: Before starting the reaction, run a TLC of your starting material. During the reaction, take small aliquots (e.g., 0.1 mL), carefully quench them in a vial containing a basic solution (like saturated NaHCO₃ with some ethyl acetate), and spot the organic layer on the TLC plate. The reaction is complete when the starting material spot has completely disappeared and a new, single major product spot has formed. For the final product, the CAS number is 1003298-79-0 and the molecular formula is C₅H₃BrClN₅[4].

Q: What are the recommended storage conditions for the final product?

A: this compound is a stable solid but should be protected from light and moisture to ensure long-term integrity. Store in a tightly sealed, opaque container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended[5].

Key Process Parameters and Example Protocol

Table 1: Summary of Key Reaction Parameters
StepReagents & EquivalentsSolventTemperature (°C)Time (h)Key Considerations
Chlorination POCl₃ (5-10 vol), DIPEA (0-2 equiv)Toluene or neat100 - 1104 - 18Strict anhydrous conditions; controlled heating and quenching.
Bromination NBS (1.0-1.1 equiv)DMF or MeCN0 to 252 - 6Portion-wise addition of NBS; monitor closely by TLC.
Experimental Protocol: Regioselective Bromination (Illustrative Example)

This protocol is for illustrative purposes and should be adapted and optimized for your specific scale and equipment.

  • Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of substrate) and stir to dissolve.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (15% MeOH/DCM). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once complete, pour the reaction mixture into a vigorously stirred beaker containing an aqueous solution of 10% sodium thiosulfate (approx. 20 mL per gram of substrate).

  • Precipitation: Stir the resulting slurry for 30 minutes. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and then with a small amount of cold diethyl ether.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to yield the title compound.

References

  • Chemical Synthesis Database. (2025). 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • Portilla, J., et al. (2012). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • Chemicalland21. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. Retrieved from [Link]

  • Usiena AIR. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Retrieved from [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • RSC Publishing. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in Reactions of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding byproduct formation in common synthetic transformations of this versatile building block. By understanding the underlying chemical principles and recognizing the signatures of common impurities, you can optimize your reaction outcomes and streamline your purification processes.

The this compound core is a privileged scaffold in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other targeted therapeutics. Its two distinct halogen atoms offer opportunities for sequential, site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). However, this reactivity also opens pathways to several undesired byproducts. This guide will help you identify and mitigate their formation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

FAQ 1: In my Suzuki-Miyaura coupling targeting the C3-Br position, I'm observing a significant amount of a byproduct with a mass of (M-Br+H). What is this species and why is it forming?

Answer:

This byproduct is almost certainly the de-brominated starting material, 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine . This is a common issue in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation .

Causality: Hydrodehalogenation occurs within the Pd(0)/Pd(II) catalytic cycle. Instead of undergoing reductive elimination with the transmetalated organoboron species, the palladium-aryl intermediate can react with a hydride source in the reaction mixture. Potential hydride sources include solvents (like THF or alcohols), amines, water, or even the boronic acid/ester reagents themselves under certain conditions.

A proposed pathway for hydrodehalogenation is illustrated below. The key step is the undesired interception of the Ar-Pd(II)-X intermediate by a hydride species before the desired cross-coupling can occur.

G cluster_pd Pd Cross-Coupling Reactivity cluster_snar SNAr Reactivity C3-Br C3-Br C4-Cl C4-Cl C3-Br->C4-Cl > note1 Based on C-X bond energy and oxidative addition rates. C4-Cl_snar C4-Cl C3-Br_snar C3-Br C4-Cl_snar->C3-Br_snar > note2 Based on electronic deficiency of the carbon atom.

Caption: General reactivity trends for the C3 and C4 positions.

FAQ 3: My LC-MS shows a mass corresponding to a dimer of my boronic acid coupling partner. What is this and how can I prevent it?

Answer:

You are observing the homocoupling of your boronic acid, a common side reaction in Suzuki-Miyaura couplings that leads to the formation of a symmetrical biaryl (R-R) from the R-B(OH)₂ reagent.

Causality: Boronic acid homocoupling can be promoted by several factors, but a primary cause is the presence of oxygen in the reaction system. [1][2]Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product. Other mechanisms, including those not involving oxygen, have also been proposed. [3] Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes, or by using several freeze-pump-thaw cycles).

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Palladium Precatalyst: Use a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that efficiently generates the active Pd(0) species in situ. This can minimize side reactions that occur during the reduction of Pd(II) sources like Pd(OAc)₂.

  • Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the aryl halide (your pyrazolopyrimidine) relative to the boronic acid can sometimes help favor the cross-coupling pathway.

FAQ 4: I am seeing a byproduct with a mass of (M-Cl+OH). What is it?

Answer:

This impurity is the hydrolysis product , 3-bromo-6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol . This byproduct arises from the nucleophilic aromatic substitution (SNAr) of the C4-chloro group by water.

Causality: The C4 position is highly activated towards nucleophilic attack. If water is present in your reaction mixture (e.g., from wet solvents, reagents, or as a co-solvent with certain bases like K₂CO₃ or K₃PO₄), it can act as a nucleophile, displacing the chloride. This process is often facilitated by the basic conditions used in many cross-coupling reactions.

Identification and Characterization: The hydrolysis product will have a significantly different polarity compared to the starting material and the desired product. On a C18 reverse-phase HPLC column, it will likely be much more polar (elute earlier). Its identity can be confirmed by high-resolution mass spectrometry (HRMS) to verify the elemental formula. The 1H NMR will show the disappearance of the characteristic pyrimidine proton signal and potential tautomerization between the -ol and -one forms.

Mitigation Strategies:

  • Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents. If possible, handle hygroscopic bases in a glovebox.

  • Choice of Base: If hydrolysis is a persistent issue, consider switching to a non-hydroxide, non-aqueous base system, such as a bulky organic base (e.g., DBU) or an anhydrous inorganic base like cesium fluoride (CsF), if compatible with your reaction.

Byproduct Identification Workflow

A systematic approach is key to identifying unknown byproducts. Follow this workflow to characterize impurities in your reaction mixture.

Caption: Workflow for byproduct identification.

Key Byproduct Summary

Byproduct NameStructureMolecular Weight (79Br/35Cl)Formation MechanismKey Analytical Signature (MS)
Starting Material This compound247.95-M, M+2, M+4 (Characteristic Br/Cl isotope pattern)
De-bromination Product 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine169.00HydrodehalogenationM, M+2 (Characteristic Cl isotope pattern)
De-chlorination Product 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine213.99HydrodehalogenationM, M+2 (Characteristic Br isotope pattern)
Hydrolysis Product 3-Bromo-6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol230.00SNAr with H₂OM, M+2 (Characteristic Br isotope pattern)
Boronic Acid Homocoupling Varies (R-R)VariesOxidative CouplingMass = 2 x Mass of Boronic Acid Aryl Group

Experimental Protocols

Protocol 1: General Procedure for Analytical LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DMSO, MeOH, or ACN) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Identify the molecular ion peaks ([M+H]⁺) for the starting material, expected product, and any major byproducts. Check for characteristic isotopic patterns for bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio).

Protocol 2: Purification via Preparative HPLC
  • Scouting: Use the analytical LC-MS method to determine the retention times of the desired product and major impurities.

  • Method Development: Optimize the gradient on an analytical scale to achieve baseline separation of the target compound from the byproducts.

  • Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger C18 column. Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and filter before injection.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Analysis and Evaporation: Analyze the collected fractions by analytical LC-MS to confirm purity. Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if water is present).

References

  • Abd El Hamid, M. K., Mihovilovic, M. D., & El-Nassan, H. B. (2012). Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anti-breast cancer agents. European Journal of Medicinal Chemistry, 57, 323-328.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2021).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Carrow, B. P., & Hartwig, J. F. (2011). A surprising boronic acid homocoupling process in Suzuki–Miyaura cross-coupling reactions utilizing a hindered fluorinated arene. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Bernard, M. K. (2006).
  • Littke, A. F., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Kabra, V., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
  • Chemicalland21. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. [Link]

  • Ferri, N., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Pharmacokinetics, 29(6), 433-440.
  • Ben-M'barek, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2826-2839.
  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(17), 5873-5896.
  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5229.
  • Ben-M'barek, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2826-2839.

Sources

Technical Support Center: Enhancing the Stability of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and its analogs. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors.[1][2] However, the inherent reactivity of this heterocyclic system, especially when substituted with halogens, can present significant stability challenges during synthesis, formulation, and storage. This guide is designed to provide you with in-depth, practical solutions to the common stability issues encountered in the laboratory.

Our approach is rooted in a deep understanding of the underlying chemical principles. We will not only provide troubleshooting steps but also explain the "why" behind them, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common initial queries regarding the stability of this compound analogs.

Q1: What are the primary degradation pathways for pyrazolo[3,4-d]pyrimidine analogs, especially those with halogen substituents?

A1: The primary degradation pathways for this class of compounds are hydrolysis, oxidation, and photodegradation. The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing halogen substituents, makes the scaffold susceptible to nucleophilic attack.

  • Hydrolysis: The C4-chloro substituent is a primary site for hydrolytic cleavage, particularly under acidic or basic conditions. This can lead to the formation of the corresponding 4-hydroxy derivative. The C3-bromo substituent is generally more stable to hydrolysis than the C4-chloro group due to the differing electronics of the pyrazole and pyrimidine rings.

  • Oxidation: The pyrazolo[3,4-d]pyrimidine ring system can be susceptible to oxidation. A notable metabolic pathway for similar compounds is oxidative dechlorination, which can also be chemically induced.[3] The amine group at the C6 position can also be a site for oxidative degradation.

  • Photodegradation: Halogenated aromatic and heteroaromatic compounds are often prone to photodegradation. UV light can induce homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species and subsequent degradation products.

Q2: How do the bromo and chloro substituents at the C3 and C4 positions, respectively, influence the stability of the molecule?

A2: The halogen substituents have a dual role. While they are often crucial for biological activity, they also act as leaving groups, making the molecule susceptible to nucleophilic substitution reactions. The chlorine atom at the C4 position of the pyrimidine ring is particularly labile due to the electron-deficient character of the pyrimidine ring. The bromine at the C3 position on the pyrazole ring is generally less reactive towards nucleophilic attack. The presence of these halogens can also influence the susceptibility of the molecule to photodegradation.

Q3: What are the initial steps I should take to assess the stability of my this compound analog?

A3: A forced degradation study is the recommended first step. This involves subjecting a solution of your compound to a variety of stress conditions that are more severe than accelerated stability conditions. The goal is to generate potential degradation products and develop a stability-indicating analytical method, typically HPLC.

Key stress conditions for forced degradation include:

  • Acidic hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Neutral hydrolysis: Water at elevated temperature.

  • Oxidative degradation: 3% H₂O₂ at room temperature.

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

  • Thermal stress: Dry heat (e.g., 80-100 °C).

Q4: Are there any general formulation strategies to improve the stability of these compounds?

A4: Yes, several formulation strategies can be employed:

  • pH control: Maintaining the pH of a solution within a stable range, identified during forced degradation studies, is critical. Buffering agents can be used to achieve this.

  • Exclusion of oxygen: For compounds susceptible to oxidation, formulation under an inert atmosphere (e.g., nitrogen or argon) and the inclusion of antioxidants can be beneficial.

  • Light protection: Using amber vials or other light-protective packaging is essential for photolabile compounds.

  • Prodrug approach: Chemical modification to a more stable prodrug that converts to the active compound in vivo can be a successful strategy to overcome stability and solubility issues.[4]

  • Solid-state formulation: For long-term storage, a stable crystalline form is often preferred over an amorphous solid or a solution, as it generally exhibits lower reactivity.

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues you may encounter.

Scenario 1: Unexpected Peaks in HPLC Analysis During a Stability Study

Q: I'm running an HPLC stability assay on my this compound analog at pH 2. After 24 hours, I see a new, more polar peak appearing with a corresponding decrease in the parent peak area. What could this new peak be?

A: The appearance of a more polar peak under acidic conditions strongly suggests a hydrolysis product.

Likely Cause: The most probable cause is the hydrolysis of the C4-chloro substituent to a hydroxyl group. The resulting 3-Bromo-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine would be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting and Verification Steps:

  • LC-MS Analysis: The most direct way to identify the new peak is by LC-MS. The mass of the suspected hydrolysis product should be 18 atomic mass units (amu) higher than the parent compound (loss of Cl and gain of OH).

  • Forced Degradation Comparison: Compare the retention time of the unknown peak with the major peak generated under your acidic forced degradation conditions. A match would provide strong evidence for its identity.

  • pH-Dependent Stability Study: To confirm the role of pH, run parallel stability studies at different pH values (e.g., pH 4, 7, and 9). You should observe a significant decrease in the rate of formation of this new peak as you move towards neutral pH.

Preventative Measures:

  • pH Optimization: If your experimental protocol allows, adjust the pH to a range where the compound is more stable.

  • Temperature Control: Hydrolysis is temperature-dependent. If possible, conduct your experiments at a lower temperature to minimize degradation.

  • Lyophilization: For long-term storage, consider lyophilizing your compound from a slightly acidic solution (e.g., containing a volatile acid like acetic acid) to obtain a stable solid.

Scenario 2: Loss of Mass Balance in a Forced Degradation Study

Q: I'm conducting a forced degradation study on my analog. Under oxidative conditions (3% H₂O₂), I'm seeing a significant decrease in the parent peak area, but the new peaks that appear do not account for the total loss of the parent compound. Where is the missing mass?

A: A loss of mass balance in a forced degradation study often points to the formation of non-chromophoric or volatile degradation products, or products that are not eluted from the HPLC column under the current conditions.

Likely Causes and Investigation Workflow:

  • Formation of Non-UV-Absorbing Products: The pyrazolo[3,4-d]pyrimidine core is a strong chromophore. However, significant degradation could lead to ring-opening or the formation of small, non-aromatic fragments that do not absorb UV light at the detection wavelength.

  • Formation of Volatile Degradants: Small, volatile molecules could be formed and lost from the sample.

  • Irreversible Adsorption to the HPLC Column: Highly polar or reactive degradation products might be irreversibly adsorbed onto the stationary phase.

Troubleshooting and Verification Steps:

  • Change HPLC Detection Wavelength: Analyze your stressed sample at a lower UV wavelength (e.g., 210 nm) to try and detect any degradation products that may not absorb at the wavelength optimized for the parent compound.

  • Use a Universal Detector: If available, analyze the sample using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors are not dependent on a chromophore and can detect a wider range of compounds.

  • Headspace GC-MS Analysis: To check for volatile degradation products, perform a headspace gas chromatography-mass spectrometry (GC-MS) analysis of your oxidatively stressed sample.

  • Gradient Elution Modification: Modify your HPLC gradient to include a stronger solvent at the end of the run to try and elute any strongly retained compounds.

Diagram: Troubleshooting Workflow for Mass Balance Issues

Caption: A workflow for investigating the root cause of mass balance loss in stability studies.

Scenario 3: Rapid Discoloration of the Compound Upon Exposure to Light

Q: My solid this compound analog turns from a white powder to a yellowish-brown solid after being left on the lab bench for a few hours. What is causing this rapid discoloration?

A: Rapid discoloration upon exposure to ambient light is a classic sign of photodegradation.

Likely Cause: The carbon-bromine and carbon-chlorine bonds are susceptible to homolytic cleavage upon absorption of UV radiation from fluorescent lighting or sunlight. This generates radical species that can initiate a cascade of reactions, leading to the formation of colored degradation products. The extended π-system of the pyrazolopyrimidine core can absorb light in the UV region, facilitating this process.

Troubleshooting and Verification Steps:

  • Controlled Photostability Study: To confirm photolability, conduct a controlled photostability study according to ICH Q1B guidelines. Expose your compound to a calibrated light source (both UV and visible) for a defined period. A control sample should be kept in the dark under the same temperature and humidity conditions.

  • HPLC Analysis of Degraded Sample: Analyze the light-exposed sample by HPLC. You will likely observe the appearance of multiple new peaks, confirming degradation.

  • Spectroscopic Analysis: Compare the UV-Vis spectra of the fresh and degraded material. The appearance of new absorption bands in the visible region can explain the color change.

Preventative Measures:

  • Strict Light Protection: Always handle and store the compound in amber vials or containers wrapped in aluminum foil. Minimize exposure to direct light during weighing and solution preparation.

  • Inert Atmosphere: The presence of oxygen can accelerate photodegradation by reacting with the initial radical species. Handling the compound under an inert atmosphere (e.g., in a glovebox) can enhance its stability.

  • Formulation with UV Absorbers: For liquid formulations, the inclusion of excipients that act as UV absorbers can help protect the active pharmaceutical ingredient (API) from photodegradation.

Diagram: Proposed Photodegradation Initiation

Photodegradation Parent_Molecule This compound Radical_Formation Homolytic Cleavage of C-Br or C-Cl bond Parent_Molecule->Radical_Formation Photon Photon hv (UV Light) Radical_Species Formation of Pyrazolopyrimidine Radical and Halogen Radical Radical_Formation->Radical_Species Degradation_Products Further Reactions Leading to Colored Degradation Products Radical_Species->Degradation_Products

Caption: The initiation step of photodegradation involves the absorption of UV light.

Part 3: Experimental Protocols and Data Presentation

To aid in your stability assessments, we provide the following detailed protocols and data summary tables.

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of your analog at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Photodegradation: Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.

    • Thermal Degradation: Store the solid compound at 80°C for 7 days.

  • Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

Table 1: Example Data from a Forced Degradation Study
Stress ConditionDuration (hours)Parent Compound Remaining (%)Major Degradation Product (% Area)
0.1 M HCl, 60°C2485.212.5 (RT = 3.8 min)
0.1 M NaOH, 60°C690.18.2 (RT = 4.1 min)
3% H₂O₂, RT2478.915.3 (RT = 5.2 min), 4.1 (RT = 2.9 min)
Photostability1.2 M lux hr92.53.1 (RT = 6.5 min), 2.8 (RT = 7.1 min)

RT = Retention Time

This table provides a clear summary of the compound's lability under different stress conditions, guiding further stabilization efforts.

Part 4: Stabilization Strategies

Based on the potential degradation pathways, here are targeted strategies to enhance the stability of your this compound analogs.

Diagram: Decision Tree for Stabilization Strategy

StabilizationStrategy Start Instability Observed DegradationType Identify Primary Degradation Pathway Start->DegradationType Hydrolysis Hydrolysis DegradationType->Hydrolysis Acid/Base Lability Oxidation Oxidation DegradationType->Oxidation H2O2 Lability Photodegradation Photodegradation DegradationType->Photodegradation Light Sensitivity ControlpH Control pH with Buffers Hydrolysis->ControlpH Prodrug Prodrug Approach Hydrolysis->Prodrug Lyophilize Lyophilization Hydrolysis->Lyophilize InertAtmosphere Inert Atmosphere Packaging Oxidation->InertAtmosphere Antioxidants Add Antioxidants Oxidation->Antioxidants LightProtection Use Amber Vials/ Light-Protective Packaging Photodegradation->LightProtection UVAbsorbers Formulate with UV Absorbers Photodegradation->UVAbsorbers

Caption: A decision-making tool for selecting an appropriate stabilization strategy.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. (2014). Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Halogenated Heterocycles as Pharmaceuticals. (2011). Topics in Heterocyclic Chemistry. Available at: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology. Available at: [Link]

  • Microbial breakdown of halogenated aromatic pesticides and related compounds. (1991). FEMS Microbiology Reviews. Available at: [Link]

  • Degradation of halogenated aromatic compounds. (1990). Biodegradation. Available at: [Link]

  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2020). Molecules. Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Molecules. Available at: [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2019). Molecules. Available at: [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. (2023). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms. (2011). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. (2020). Environment International. Available at: [Link]

  • LC and LC-MS/MS Studies for the Characterization of Forced Degradation Products of Tucatinib, a Novel Tyrosine Kinase Inhibitor. (2022). Challenges and Advances in Pharmaceutical Research. Available at: [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. (2021). Archiv der Pharmazie. Available at: [Link]

  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2014). Archiv der Pharmazie. Available at: [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2014). Der Pharma Chemica. Available at: [Link]

  • Synthetic approaches for pyrazolo[3,4-d]pyrimidines. (2017). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Activity of Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the backbone for a multitude of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, making it a versatile starting point for the development of targeted therapies.[1][2] This guide provides an in-depth comparison of the kinase inhibitory activity of substituted pyrazolo[3,4-d]pyrimidines, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity against key oncogenic kinases, including EGFR, VEGFR, Src family kinases, and CDKs. We will delve into the experimental data supporting these findings and provide detailed protocols for the key assays used to evaluate these compounds.

The Versatility of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system found in ATP, the universal energy currency and phosphate donor for kinase-catalyzed reactions.[1][3] This inherent structural mimicry provides a strong foundation for designing competitive kinase inhibitors. The strategic placement of various substituents at different positions of the pyrazolo[3,4-d]pyrimidine ring system allows for the fine-tuning of inhibitory activity and selectivity towards specific kinases. The most commonly modified positions are N1, C4, and C6, each offering unique opportunities to interact with distinct regions of the kinase ATP-binding pocket.[3][4]

Comparative Inhibitory Activity: A Data-Driven Analysis

The following sections provide a comparative analysis of the inhibitory activity of various substituted pyrazolo[3,4-d]pyrimidines against key kinase targets. The data presented is a synthesis of findings from multiple peer-reviewed studies and is intended to highlight key SAR trends.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Table 1: Comparative EGFR Inhibitory Activity of Substituted Pyrazolo[3,4-d]pyrimidines

Compound IDSubstitution PatternTarget KinaseIC50 (µM)Reference
Compound 4 Imidazole substituentEGFR0.054[4]
Compound 15 Cyano pyrazole substituentEGFR0.135[4]
Compound 16 Ethyl ester pyrazole substituentEGFR0.034[4]
Compound 5i Phenylpyrazolo substituentEGFRwt0.3[3]

Key SAR Insights for EGFR Inhibition:

  • Substitutions at the C4 position are critical for potent EGFR inhibition. Large, hydrophobic groups, often containing a phenyl ring, are commonly employed to occupy the hydrophobic pocket of the ATP-binding site.[4]

  • The presence of a substituted imidazole ring at the C4 position has been shown to significantly enhance anti-proliferative activity.[4]

  • Molecular docking studies suggest that the pyrazolo[3,4-d]pyrimidine core forms crucial hydrogen bond interactions with key residues in the EGFR hinge region, such as Met793.[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR signaling can effectively starve tumors of their blood supply.

Table 2: Comparative VEGFR2 Inhibitory Activity of Substituted Pyrazolo[3,4-d]pyrimidines

Compound IDSubstitution PatternTarget KinaseIC50 (µM)Reference
Compound 12b Phenyl substituent at C4VEGFR-20.063[5]
Compound 33 4-chloro-3-(trifluoromethyl)phenylurea at C4-oxyVEGFR2Not specified, but potent[6]
Compound 5i Phenylpyrazolo substituentVEGFR27.60[3]

Key SAR Insights for VEGFR Inhibition:

  • The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.[5][6]

  • Modifications at the C4 position, often involving a phenylurea or similar moiety, have proven effective in achieving high potency.[6]

  • Some pyrazolo[3,4-d]pyrimidine derivatives exhibit dual inhibitory activity against both EGFR and VEGFR, offering the potential for broader anti-cancer efficacy.[3]

Src Family Kinase (SFK) Inhibition

The Src family of non-receptor tyrosine kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and motility. Their overexpression and activation are frequently observed in various cancers.

Table 3: Comparative Src Family Kinase Inhibitory Activity of Substituted Pyrazolo[3,4-d]pyrimidines

Compound IDSubstitution PatternTarget KinaseIC50 (µM)Reference
SI306 Specific substitutions (not detailed)Src11.2 (GIN8 cells)[5]
PP1 4-amino-5-(4-chlorophenyl)-7-(t-butyl)Src familyPotent (early discovery)[1]
PP2 4-amino-5-(4-methylphenyl)-7-(t-butyl)Src familyPotent (early discovery)[1]

Key SAR Insights for SFK Inhibition:

  • The initial discovery of pyrazolo[3,4-d]pyrimidines as kinase inhibitors stemmed from their activity against Src family kinases.[1]

  • Substitutions at the C4 and C5 positions of the pyrazolo ring are crucial for potent Src inhibition.

  • The development of specific Src inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold continues to be an active area of research.[5]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer cells, leading to uncontrolled proliferation.

Table 4: Comparative CDK2 Inhibitory Activity of Substituted Pyrazolo[3,4-d]pyrimidines

Compound IDSubstitution PatternTarget KinaseIC50 (µM)Reference
Compound 13 Thio-glycoside derivativeCDK2/cyclin A20.081[3]
Compound 14 Thio-glycoside derivativeCDK2/cyclin A20.057[3]
Compound 15 Thio-glycoside derivativeCDK2/cyclin A20.119[3]

Key SAR Insights for CDK Inhibition:

  • The pyrazolo[3,4-d]pyrimidine scaffold is a versatile platform for the design of potent CDK inhibitors.[3]

  • The introduction of thio-glycoside moieties has been shown to yield compounds with nanomolar inhibitory activity against CDK2/cyclin A2.[3]

  • These compounds often exhibit potent anti-proliferative effects in cancer cell lines.[3]

Key Signaling Pathways and Experimental Workflows

To fully appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they target and the experimental methods used to assess their activity.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways of the targeted kinases.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway promoting angiogenesis.

Src_Signaling GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Src Src RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K CellMotility Cell Motility/ Invasion FAK->CellMotility Survival Survival PI3K->Survival CDK_CellCycle G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1 CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK1_CycB CDK1-Cyclin B CDK1_CycB->G2

Caption: Role of CDK-Cyclin complexes in cell cycle progression.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Workflow: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Kinase_Assay_Workflow Start Start Prep Prepare Kinase Reaction: - Kinase - Substrate - ATP - Test Compound Start->Prep Incubate_Kinase Incubate at RT Prep->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate to Deplete ATP Add_ADP_Glo->Incubate_Deplete Add_Kinase_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Kinase_Detection Incubate_Luminescence Incubate to Generate Luminescence Add_Kinase_Detection->Incubate_Luminescence Measure Measure Luminescence Incubate_Luminescence->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Prepare Kinase Reaction Mixture: In a suitable microplate, prepare the kinase reaction mixture containing the kinase of interest, the appropriate substrate, ATP, and a series of dilutions of the test compound (substituted pyrazolo[3,4-d]pyrimidine). Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Kinase Reaction: Start the reaction by adding ATP and incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: MTT Cell Proliferation Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Adherence Incubate for Cell Adherence Seed_Cells->Incubate_Adherence Add_Compound Add Test Compound Dilutions Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Incubate_Dissolve Incubate to Dissolve Crystals Add_Solubilizer->Incubate_Dissolve Measure_Absorbance Measure Absorbance at 570 nm Incubate_Dissolve->Measure_Absorbance Analyze Analyze Data (Calculate GI50) Measure_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the substituted pyrazolo[3,4-d]pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of proliferation) value. [4]

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. The extensive research into the structure-activity relationships of substituted derivatives has provided invaluable insights for the development of targeted cancer therapies. By strategically modifying the N1, C4, and C6 positions, researchers can fine-tune the inhibitory profile of these compounds against a range of oncogenic kinases, including EGFR, VEGFR, Src family kinases, and CDKs. The continued exploration of this chemical space, guided by robust experimental evaluation using the assays detailed in this guide, holds great promise for the discovery of novel and effective anti-cancer agents.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 435-456. [Link]

  • Molecules. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Molecules, 28(22), 7529. [Link]

  • Abdelgawad, M. A., El-Gamal, M. I., El-Din, M. M. G., & Bakr, R. B. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7205. [Link]

  • Spencer, S. D., Hill, R. J., & Hummers, W. B. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 959-974. [Link]

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), 2200424. [Link]

  • Wang, Y., et al. (2015). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 58(18), 7345-7363. [Link]

Sources

Navigating the Structure-Activity Landscape of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Analogs: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of protein kinase inhibitors. Its structural resemblance to adenine allows it to function as a versatile ATP-competitive hinge-binding motif.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a key intermediate in the synthesis of numerous potent and selective kinase inhibitors. By dissecting the roles of substituents at the N1, C3, C4, and C6 positions, we aim to furnish researchers and drug development professionals with a comprehensive understanding to guide future design strategies.

The Privileged Scaffold: 1H-Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of a wide range of protein kinases.[1][2] This interaction is primarily mediated through hydrogen bonding with the kinase hinge region. The specific analog under consideration, this compound, offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo[3,4-d]pyrimidine analogs is profoundly influenced by the nature and position of their substituents. The following sections delineate the SAR at each key position of the this compound core.

N1-Position: Modulating Potency and Selectivity

The N1 position of the pyrazole ring often extends into the solvent-exposed region of the ATP-binding pocket, providing a crucial handle for modulating potency and selectivity.

  • Unsubstituted vs. Substituted: In several series of pyrazolo[3,4-d]pyrimidine-based inhibitors, compounds with an unsubstituted N1-position have demonstrated higher potency compared to their N1-substituted counterparts.[3] For instance, in a series of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the unsubstituted analogs consistently showed superior activity.[3]

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the N1 position can lead to potent and selective inhibitors. For example, the presence of a 4-bromophenyl group at the N1 position was found to be important for the activity of certain Bcr-Abl inhibitors, particularly against the T315I mutant.[4]

  • Alkyl Chains: Small alkyl groups at the N1 position are generally well-tolerated and can be used to fine-tune physicochemical properties. However, larger or bulkier alkyl groups can sometimes lead to a decrease in activity.

Caption: SAR at the N1-position of the pyrazolo[3,4-d]pyrimidine core.

C3-Position: The Role of the Bromo Substituent and Beyond

The C3 position is often directed towards the interior of the ATP-binding site, and substituents here can form critical interactions with the protein.

  • Halogen Substitution: The 3-bromo substituent in the parent molecule serves as a valuable synthetic handle for introducing further diversity via cross-coupling reactions. Halogens, such as bromine and iodine, at this position can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. The substitution of a bromine atom at this position has been shown to be beneficial for activity against certain kinases.[5]

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups at the C3 position can significantly impact selectivity. For instance, in a series of Lck inhibitors, para-substituted 3-phenyl pyrazolopyrimidines demonstrated that the nature of the substitution affected enzyme selectivity and potency for Lck, Src, KDR, and Tie-2.

C4-Position: A Key Interaction Point

The C4 position is a critical determinant of kinase inhibitory activity, as substituents at this position can directly interact with the hinge region or with residues in the pocket entrance.

  • Amino Substituents: The 4-chloro group is a versatile leaving group, readily displaced by various nucleophiles, most commonly amines.

  • Anilino vs. Benzyl Groups: In the context of CDK2 inhibitors, 4-anilino compounds generally exhibit better inhibitory activity and antitumor effects compared to their 4-benzyl counterparts.[3] The substitution pattern on the aniline ring is also crucial, with electron-withdrawing groups like fluoro often leading to enhanced potency.[3]

  • Other Aromatic and Heterocyclic Moieties: A wide range of aromatic and heterocyclic amines can be introduced at the C4 position to optimize interactions with the kinase active site.

Caption: Comparative SAR at the C4-position.

C6-Position: The Influence of the Amino Group

The 6-amino group of the starting scaffold can also be a point of modification, although it is often retained for its hydrogen bonding potential.

  • Unsubstituted Amino Group: The 6-amino group can form hydrogen bonds with the kinase, contributing to the overall binding affinity.

  • Substituted Amino Groups: While less commonly explored than other positions, substitution on the 6-amino group can be used to modulate solubility and other pharmacokinetic properties. In some cases, N-acylation or the introduction of small alkyl groups has been investigated.

Comparative Inhibitory Activities

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine analogs against various kinases, highlighting the impact of different substitution patterns.

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentC6-SubstituentTarget KinaseIC50 (nM)Reference
1 HH4-(3-fluoroanilino)CH3CDK2150[3]
2 CH3H4-(3-fluoroanilino)CH3CDK2300[3]
3 HBr4-anilinoHBcr-Abl50[4]
4 4-bromophenylH4-anilinoHBcr-Abl (T315I)<100[4]
51 H3-iodo4-(various amines)HBRK/PTK6low nM[5]

Experimental Protocols

General Kinase Inhibition Assay (Example: CDK2/Cyclin A)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A enzyme

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., Histone H1)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add a small volume of the diluted compounds.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent (e.g., Kinase-Glo®).

    • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction cluster_3 Detection cluster_4 Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Add_Kinase_Substrate Add Kinase & Substrate Add_Compound->Add_Kinase_Substrate Add_ATP Initiate with ATP Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Add_Detection_Reagent Add Detection Reagent Incubate_Reaction->Add_Detection_Reagent Read_Signal Measure Luminescence Add_Detection_Reagent->Read_Signal Calculate_IC50 Calculate IC50 Read_Signal->Calculate_IC50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (Example: MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effect of test compounds on cancer cell lines.

Methodology:

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The this compound scaffold represents a highly versatile starting point for the development of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships at the N1, C3, C4, and C6 positions is paramount for the rational design of novel drug candidates. This guide has synthesized key SAR insights from the literature, providing a framework for researchers to navigate the chemical space of pyrazolo[3,4-d]pyrimidine analogs and accelerate the discovery of next-generation targeted therapies.

References

  • Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. PubMed. [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. National Institutes of Health. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Synthesis of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines 25a,b. ResearchGate. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]

  • Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. LinkedIn. [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. [Link]

  • Synthesis of Some Pyrazolo[5][7]pyrimidine Derivatives for Biological Evaluation. ResearchGate. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

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A Researcher's Guide to the Biological Evaluation of Novel 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the endogenous purine nucleus. This structural mimicry allows it to serve as a versatile backbone for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2][3][4] The starting material, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, offers a chemically tractable platform for the synthesis of diverse compound libraries with the potential for significant therapeutic impact. This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from this scaffold, with a focus on anticancer applications. We will delve into the rationale behind experimental choices, present comparative data with established alternatives, and provide detailed protocols for key assays.

The Rationale: Targeting Kinase-Driven Oncogenesis

The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, the nitrogenous base in ATP.[4][5][6] This allows derivatives to competitively bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[3][4] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed as inhibitors of a range of oncogenic kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2][5][6][7][8]

  • Receptor Tyrosine Kinases (RTKs): This family includes VEGFR and FLT3, which are involved in angiogenesis and cancer cell proliferation.[9][10]

  • Non-Receptor Tyrosine Kinases: Src family kinases and Bruton's tyrosine kinase (BTK) are examples of non-receptor tyrosine kinases that play roles in cancer cell signaling and survival.[4][11][12]

The goal of synthesizing novel derivatives from this compound is to improve potency, selectivity, and pharmacokinetic properties compared to existing compounds. The following sections outline a systematic approach to evaluate these novel compounds.

Experimental Workflow for Biological Evaluation

A tiered approach is recommended for the efficient evaluation of novel compounds. This workflow allows for the early identification of promising candidates and the detailed characterization of their mechanism of action.

Experimental Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Preclinical Evaluation In Vitro Cytotoxicity Assays (e.g., MTT) In Vitro Cytotoxicity Assays (e.g., MTT) Target Engagement & Potency Target Engagement & Potency In Vitro Cytotoxicity Assays (e.g., MTT)->Target Engagement & Potency Identify active compounds Enzymatic Kinase Assays Enzymatic Kinase Assays Target Engagement & Potency->Enzymatic Kinase Assays Confirm target inhibition Cellular Assays Cellular Assays Target Engagement & Potency->Cellular Assays Elucidate cellular effects Selectivity Profiling Selectivity Profiling Enzymatic Kinase Assays->Selectivity Profiling Assess off-target effects Cell Cycle Analysis Cell Cycle Analysis Cellular Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cellular Assays->Apoptosis Assays In Vivo Models In Vivo Models Cellular Assays->In Vivo Models Promising candidates Western Blotting Western Blotting Apoptosis Assays->Western Blotting Validate apoptotic pathways Xenograft Studies Xenograft Studies In Vivo Models->Xenograft Studies Evaluate in vivo efficacy Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Novel Compound Novel Compound Novel Compound->VEGFR2 Inhibits

Caption: Inhibition of VEGFR2 by a novel pyrazolo[3,4-d]pyrimidine derivative blocks downstream signaling.

Conclusion

The biological evaluation of novel compounds derived from this compound requires a systematic and multi-faceted approach. By combining robust in vitro cytotoxicity screening with targeted enzymatic and cellular assays, researchers can effectively identify and characterize promising anticancer agents. The comparative analysis against established drugs and a thorough investigation of the mechanism of action are critical steps in advancing these novel compounds through the drug discovery pipeline. The methodologies and insights provided in this guide serve as a foundational framework for researchers in the field of oncology drug development.

References

  • 1][9][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations

  • 1][9][13]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity

  • 1][9][13]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity

  • [Synthesis of Some Pyrazolop[10][13]yrimidine Derivatives for Biological Evaluation]([Link])

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A Comparative Guide to the Efficacy of Bromo vs. Iodo Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its structural resemblance to the endogenous purine core of ATP makes it an exceptional starting point for the development of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of the efficacy of bromo- versus iodo-substituted pyrazolo[3,4-d]pyrimidine derivatives, synthesizing available experimental data to inform rational drug design and development.

The strategic introduction of halogen atoms is a well-established method for modulating the pharmacological properties of small molecules. In the context of kinase inhibitors, halogenation can influence binding affinity, selectivity, and metabolic stability. This guide will delve into the nuanced differences observed between bromo- and iodo-substitutions on the pyrazolo[3,4-d]pyrimidine core, offering insights into their respective impacts on anti-cancer activity.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with the ATP-binding site of a wide range of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase active site. Modifications at various positions of this scaffold allow for the fine-tuning of potency and selectivity against specific kinases, such as Src, Cyclin-Dependent Kinases (CDKs), FLT3, and the Epidermal Growth Factor Receptor (EGFR).[1][3][4][5]

The Role of Halogenation in Modulating Kinase Inhibitor Efficacy

The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate's structure can profoundly impact its biological activity. This is due to the unique electronic and steric properties of each halogen. In general, moving down the halogen group from fluorine to iodine, the atomic radius and polarizability increase, while electronegativity decreases. These properties can influence:

  • Binding Affinity: Halogen bonds, a type of non-covalent interaction between a halogen atom and a Lewis base, can contribute to the binding affinity of a ligand to its protein target. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).

  • Lipophilicity: Halogenation typically increases the lipophilicity of a molecule, which can affect its cell permeability, plasma protein binding, and overall pharmacokinetic profile.

  • Metabolic Stability: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This can influence the metabolic stability of a compound, with weaker bonds being more susceptible to enzymatic cleavage.

Efficacy of Bromo-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives

Several studies have highlighted the potent anti-cancer and kinase inhibitory activities of bromo-substituted pyrazolo[3,4-d]pyrimidines. These derivatives have demonstrated efficacy against a range of cancer cell lines, often exhibiting low micromolar to nanomolar IC50 values.

Compound ClassTarget/Cell LineIC50/GI50Reference
4-Bromo-pyrazolo[3,4-d]pyrimidine analogsNCI-H522 (Non-small cell lung cancer)>180% inhibition at 10 µM[3]
4-Bromo-pyrazolo[3,4-d]pyrimidine analogsMALME-3M (Melanoma)>150% inhibition at 10 µM[3]
4-Bromo-pyrazolo[3,4-d]pyrimidine analogsACHN (Renal cancer)>180% inhibition at 10 µM[3]
4-Bromo-pyrazolo[3,4-d]pyrimidine analogsCAKI-1 (Renal cancer)>150% inhibition at 10 µM[3]
4-Bromo-pyrazolo[3,4-d]pyrimidine analogsUO-31 (Renal cancer)>170% inhibition at 10 µM[3]

Efficacy of Iodo-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives

Data on iodo-substituted pyrazolo[3,4-d]pyrimidines is less prevalent in the literature compared to their bromo- and chloro- counterparts. However, the available information suggests that iodo-substitution can also lead to potent biological activity. The larger size and increased polarizability of iodine can lead to unique interactions within the ATP-binding pocket of kinases.

A comprehensive table of IC50/GI50 values for iodo-substituted derivatives could not be compiled due to the limited availability of direct comparative data in the reviewed literature.

Signaling Pathways and Experimental Workflows

A deeper understanding of the mechanism of action of these inhibitors requires an appreciation of the signaling pathways they target. For instance, many pyrazolo[3,4-d]pyrimidines are potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCRs GPCR->Src Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration & Invasion FAK->Migration Akt Akt PI3K->Akt MAPK MAPK/ERK Ras->MAPK Proliferation Proliferation & Cell Cycle Progression STAT3->Proliferation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis MAPK->Proliferation

Caption: Simplified Src Signaling Pathway Targeted by Pyrazolo[3,4-d]pyrimidine Inhibitors.

The evaluation of these compounds follows a standardized workflow, from initial biochemical screening to cellular assays and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Kinase Assay (e.g., HTRF, AlphaLISA) Cellular Cell-Based Assay (e.g., MTT, CellTiter-Glo) Biochemical->Cellular Determine IC50 Xenograft Xenograft Mouse Model Cellular->Xenograft Lead Compound Selection PK Pharmacokinetic Studies Xenograft->PK Toxicity Toxicology Assessment Xenograft->Toxicity

Caption: General Experimental Workflow for Evaluating Pyrazolo[3,4-d]pyrimidine Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a general framework for an HTRF-based kinase assay to determine the in vitro potency of inhibitors.

Materials:

  • Kinase of interest (e.g., Src)

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • Test compounds (bromo- and iodo-pyrazolo[3,4-d]pyrimidine derivatives) dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the kinase solution (diluted in kinase reaction buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate peptide and ATP (diluted in kinase reaction buffer).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the Eu3+-cryptate labeled antibody and SA-XL665.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds dissolved in DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While the available literature provides strong evidence for the potent anti-cancer activity of bromo-substituted derivatives, a comprehensive, direct comparison with their iodo-substituted counterparts is an area ripe for further investigation.

Future studies should focus on the synthesis and parallel evaluation of both bromo- and iodo-substituted pyrazolo[3,4-d]pyrimidines against a panel of relevant kinases and cancer cell lines. Such head-to-head comparisons will provide invaluable data for elucidating the precise structure-activity relationships of halogenated derivatives and will enable a more rational design of next-generation kinase inhibitors with improved efficacy and pharmacokinetic properties. The protocols and insights provided in this guide offer a solid foundation for researchers embarking on such endeavors.

References

  • Abdellatif, K. R. A., & Bakr, R. B. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(1), 102927. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. [Link]

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Li, G. B., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1333-1354. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3308. [Link]

  • Wang, Y., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17745-17758. [Link]

  • Abdel-Aziz, A. A., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(9), 4547-4555. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]

  • Al-Said, M. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7381. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]

  • Shaker, Y. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2415-2435. [Link]

  • Falsini, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 551-557. [Link]

  • Abouzid, K. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 24. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Radi, M., et al. (2018). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 10(11), 421. [Link]

  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(5), 1629-1639. [Link]

  • Ghorab, M. M., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(10), 730-739. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5397-5413. [Link]

  • Schenone, S., et al. (2006). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. Journal of Medicinal Chemistry, 49(5), 1549-1561. [Link]

Sources

The Synthetic Chemist's Compass: Validating 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor synthesis, the selection of the right starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of numerous targeted therapies, owing to its structural resemblance to the adenine core of ATP.[1] This guide provides a comprehensive validation of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine as a versatile and strategic synthetic intermediate. We will objectively compare its performance with viable alternatives, supported by established chemical principles and illustrative experimental data.

The Strategic Advantage of this compound

The utility of a synthetic intermediate is defined by the strategic options it presents for diversification. This compound offers two distinct and orthogonally reactive handles: a bromine atom at the 3-position and a chlorine atom at the 4-position of the pyrazolo[3,4-d]pyrimidine core. This dual halogenation allows for selective, stepwise functionalization through a variety of cross-coupling reactions, providing a powerful platform for generating diverse libraries of kinase inhibitors.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This predictable reactivity allows for the selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. This is a significant advantage over intermediates with a single point of modification or those with multiple reactive sites of similar reactivity, which can lead to complex product mixtures and challenging purifications.

Comparative Analysis with Alternative Intermediates

To objectively assess the value of this compound, we compare it with other commonly employed pyrazolopyrimidine-based intermediates.

IntermediateKey FeaturesAdvantagesDisadvantages
This compound Two distinct halogen atoms for sequential, selective cross-coupling.High versatility for library synthesis; predictable regioselectivity.Multi-step synthesis may be required; limited commercial availability in diverse substituted forms.
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Highly reactive C-I bond for efficient cross-coupling.[3]Excellent for rapid single-site modifications; high yields often achievable.Lacks a second handle for further diversification, limiting library scope from a single intermediate.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Two chloro groups for potential sequential reactions.Readily accessible starting material.[4]Lower reactivity of C-Cl bonds may require harsher conditions; regioselectivity can be challenging to control.[5]
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Single bromo substituent for cross-coupling.Simpler starting material; good reactivity.Limited to single-point diversification.

Experimental Validation: Synthetic Protocols and Performance Data

The true measure of a synthetic intermediate lies in its performance in key chemical transformations. Below, we provide detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Synthesis of this compound

This proposed two-step synthesis is based on established methods for the preparation of related pyrazolo[3,4-d]pyrimidines.

Step 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine [4]

  • Reaction: 5-Amino-1H-pyrazole-4-carboxamide is cyclized with urea and then chlorinated.

  • Procedure:

    • A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 eq.) and urea (10 eq.) is heated at 190°C for 2 hours.

    • After cooling, the solid residue is suspended in phosphorus oxychloride (POCl₃, 5-10 eq.).

    • The mixture is refluxed at 110°C for 4 hours.

    • Excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.

    • The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

  • Expected Yield: ~50-60%

Step 2: Bromination and Selective Amination (Proposed)

  • Procedure:

    • To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq.) in a suitable solvent (e.g., N,N-dimethylformamide), add N-bromosuccinimide (NBS, 1.1 eq.).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate and extract the product with ethyl acetate.

    • Purify the crude 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine by column chromatography.

    • Dissolve the purified product in a suitable solvent such as 2-propanol or THF.

    • Add an excess of aqueous ammonia (or a solution of ammonia in a suitable organic solvent) and heat the reaction in a sealed vessel at a temperature ranging from 80-120°C.

    • Monitor the reaction for the selective displacement of the C6-chloro group.

    • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the desired this compound by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling at the C3-Position

This protocol illustrates the selective functionalization of the C-Br bond.

  • Objective: To synthesize a 3-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2.0 eq)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture.

    • Heat the reaction mixture in a microwave reactor at 120-150°C for 30-60 minutes, or alternatively, heat at 90°C under conventional heating until completion.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

  • Illustrative Yield Data from Similar Systems: Yields for Suzuki couplings on related brominated pyrazolopyrimidines typically range from 60-90%.[3]

Protocol 3: Buchwald-Hartwig Amination at the C4-Position

This protocol demonstrates the subsequent functionalization of the C-Cl bond.

  • Objective: To synthesize a 3-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

  • Materials:

    • 3-Aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (from Protocol 2) (1.0 eq)

    • Amine (1.5 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Cs₂CO₃ (2.0 eq)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a dry Schlenk tube, add the 3-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane and the amine.

    • Heat the reaction mixture at 100-110°C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.

    • Purify the residue by column chromatography.

  • Illustrative Yield Data from Similar Systems: Yields for Buchwald-Hartwig aminations on related chloropyrimidines can vary widely depending on the amine, but are often in the range of 50-85%.

Visualizing the Synthetic Strategy

The following diagrams illustrate the synthetic workflow and the key cross-coupling reactions.

G cluster_synthesis Synthesis of the Intermediate 5-Amino-1H-pyrazole-4-carboxamide 5-Amino-1H-pyrazole-4-carboxamide 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine 5-Amino-1H-pyrazole-4-carboxamide->4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine 1. Urea, 190°C 2. POCl₃, 110°C 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine->3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine NBS This compound This compound 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine->this compound NH₃ (aq)

Caption: Proposed synthetic route to this compound.

G cluster_diversification Diversification Strategy Intermediate This compound Suzuki_Product 3-Aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Intermediate->Suzuki_Product Suzuki-Miyaura Coupling (at C3-Br) Final_Product 3-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-amine Suzuki_Product->Final_Product Buchwald-Hartwig Amination (at C4-Cl)

Sources

A Comparative Guide to the Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisostere of purines.[1] This structural similarity has led to the development of a multitude of derivatives with a broad spectrum of biological activities, most notably as potent anticancer agents.[2] These compounds often exert their effects by inhibiting various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[3][4] This guide provides a comparative analysis of the cytotoxicity of various 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives and related analogues, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships, mechanistic insights, and the experimental protocols used to evaluate their cytotoxic potential.

Understanding the Core Scaffold and Rationale for Derivatization

The 1H-pyrazolo[3,4-d]pyrimidine core is a versatile template for designing kinase inhibitors.[5] The nitrogen-rich structure allows for multiple points of interaction within the ATP-binding pocket of kinases.[6] The specific starting scaffold, this compound, offers several reactive sites for chemical modification. The bromine and chlorine atoms at positions 3 and 4, respectively, are excellent leaving groups for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space and optimize for potency and selectivity. The amine group at position 6 provides another point for derivatization.

The rationale behind synthesizing derivatives of this scaffold is to modulate their physicochemical and pharmacological properties. By systematically altering the substituents, researchers aim to:

  • Enhance Potency: Increase the binding affinity of the compound to its target kinase.

  • Improve Selectivity: Minimize off-target effects by designing compounds that preferentially bind to the desired kinase.

  • Optimize Pharmacokinetic Properties: Improve solubility, metabolic stability, and cell permeability for better in vivo efficacy.[7]

Comparative Cytotoxicity Across Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration at which it inhibits 50% of cell growth. The following table summarizes the cytotoxic activity of selected pyrazolo[3,4-d]pyrimidine derivatives from various studies.

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)Reference
1a Pyrazolo[3,4-d]pyrimidine with undisclosed substitutionsA549 (Lung)2.24[8]
MCF-7 (Breast)42.3[8]
HepG2 (Liver)>50[8]
PC-3 (Prostate)>50[8]
1d Analogue of 1aMCF-7 (Breast)1.74[8]
Compound 8 1H-pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)16.75[9]
HCT-116 (Colon)24.16[9]
Compound 10 1H-pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)15.68[9]
HCT-116 (Colon)18.78[9]
Compound 12a 1H-pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)13.72[9]
HCT-116 (Colon)23.33[9]
Compound 12b 1H-pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)8.21[10]
HCT-116 (Colon)19.56[10]
Compound 33 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaMV4-11 (Leukemia)Potent Inhibition[11]
Compound XVI Pyrazolo[3,4-d]pyrimidine with piperazine acetamide linkage and a thiazole ring9 subpanels of NCI-601.17 - 18.40[3]
Compound P1 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivativeHCT 116 (Colorectal)22.7 - 40.75[2]
HepG2 (Liver)22.7 - 40.75[2]
MCF-7 (Breast)22.7 - 40.75[2]
Compound P2 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivativeHCT 116 (Colorectal)22.7 - 40.75[2]
HepG2 (Liver)22.7 - 40.75[2]
MCF-7 (Breast)22.7 - 40.75[2]

Note: The specific structures of some compounds are proprietary to the cited research and are described in general terms. The IC50 values are indicative of the potent anticancer activity of this class of compounds, with some derivatives showing efficacy in the low micromolar range.

Structure-Activity Relationship (SAR) Insights

The analysis of cytotoxicity data from various derivatives allows for the elucidation of structure-activity relationships, which are crucial for rational drug design.

  • Substitution at the 4-position: The nature of the substituent at the C4 position of the pyrazolo[3,4-d]pyrimidine ring significantly influences cytotoxic activity. Studies have shown that introducing aniline moieties at this position can enhance anticancer activity compared to aliphatic amines.[9]

  • Linker and Terminal Aromatic Group: In a series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, the acetamide linkage (NHCO) was found to be crucial for high anticancer activity.[3] Furthermore, the nature of the terminal aromatic group plays a role, with 4-bromo and 4-chloro analogues exhibiting broad-spectrum antiproliferative activity.[3]

  • Kinase Selectivity: The substitutions on the pyrazolo[3,4-d]pyrimidine core dictate the kinase inhibitory profile. For instance, certain derivatives have been identified as potent inhibitors of FLT3 and VEGFR2, which are key drivers in acute myeloid leukemia and angiogenesis, respectively.[6][11] Others have been shown to target EGFR, including mutant forms that confer resistance to existing therapies.[9][10]

Mechanistic Considerations: Kinase Inhibition and Beyond

The primary mechanism of action for many cytotoxic pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, the derivatives can halt these signaling cascades, leading to cell cycle arrest and apoptosis.[1][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2, FLT3) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation P_Derivative Pyrazolo[3,4-d]pyrimidine Derivative P_Derivative->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis

Caption: Generalized signaling pathway inhibited by pyrazolo[3,4-d]pyrimidine derivatives.

Some derivatives have also been shown to induce apoptosis, as evidenced by flow cytometric analysis.[8] The suggested mechanism of action for some derivatives involves the inhibition of cancer cell proliferation rather than inducing apoptosis.[1] Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit urokinase plasminogen activator (uPA), an enzyme involved in tumor invasion and metastasis.[12]

Experimental Protocols for Cytotoxicity Assessment

The in vitro cytotoxicity of the this compound derivatives is typically evaluated using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assay. These assays are robust, reproducible, and suitable for high-throughput screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Sources

The In Vivo Efficacy of Kinase Inhibitors Derived from a Privileged Scaffold: A Comparative Guide to 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the in vivo efficacy of kinase inhibitors derived from the versatile 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold. We will explore their performance against various cancer models, delve into the mechanistic underpinnings of their action, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Power of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the realm of kinase inhibitor development.[1] Its structural resemblance to the adenine base of ATP allows molecules built upon this framework to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1] This inherent property has led to the successful development of numerous kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2]

The specific starting material, this compound, offers medicinal chemists a versatile platform for synthesizing a diverse library of kinase inhibitors. The bromine and chlorine atoms at the 3 and 4 positions, respectively, provide reactive handles for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. The 6-amine group is also amenable to further modification. This guide will focus on the in vivo performance of inhibitors derived from this promising scaffold.

Comparative In Vivo Efficacy: A Multi-Target Assault on Cancer

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant in vivo anti-tumor activity across a range of cancer models. This efficacy stems from their ability to inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis.

Targeting Src Family Kinases in Solid Tumors

Src, a non-receptor tyrosine kinase, is frequently overexpressed and hyperactivated in various solid tumors, playing a pivotal role in tumor growth, invasion, and metastasis.[1][3][4] Several pyrazolo[3,4-d]pyrimidine derivatives have shown remarkable efficacy as Src inhibitors in preclinical models.

For instance, a novel pyrazolo[3,4-d]pyrimidine derivative, S29 , was shown to significantly inhibit tumor growth in a medulloblastoma xenograft mouse model.[1] Similarly, the Src inhibitor SI306 and its prodrug, pro-SI306 , derived from the pyrazolo[3,4-d]pyrimidine scaffold, displayed potent anti-invasive effects against glioblastoma xenografts in a zebrafish embryo model.[3][5] Another study identified a pyrazolo[3,4-d]pyrimidine derivative that significantly reduced both the volume and weight of human osteogenic sarcoma xenograft tumors in nude mice.[6]

Compound Cancer Model Key In Vivo Findings Target Kinase(s)
S29 Medulloblastoma (xenograft)Significant tumor growth inhibition.[1]Src
SI306 / pro-SI306 Glioblastoma (zebrafish xenograft)Potent anti-invasive effects.[3][5]Src, FAK
Unnamed Derivative Osteogenic Sarcoma (xenograft)Significant reduction in tumor volume and weight.[6]Src
Inhibition of Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is a hallmark of many B-cell malignancies.[2][7][8] The pyrazolo[3,4-d]pyrimidine scaffold has been instrumental in the development of potent BTK inhibitors.

While specific in vivo data for derivatives directly from this compound is emerging, the broader class of pyrazolopyrimidine BTK inhibitors has shown significant promise. For example, novel pyrazolopyrimidine derivatives have demonstrated robust antiproliferative effects in mantle cell lymphoma cell lines and primary patient tumor cells.[8] The clinical success of Ibrutinib, which is built on this scaffold, underscores the therapeutic potential of targeting BTK in B-cell cancers.[2]

Targeting VEGFR to Inhibit Angiogenesis

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a crucial driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10] Pyrazolo[3,4-d]pyrimidine derivatives have been designed to effectively inhibit VEGFR-2, a key receptor in this pathway.

One study reported a novel series of pyrazolo[3,4-d]pyrimidine derivatives with significant VEGFR-2 inhibitory activity.[11] The most potent compound, 12b , exhibited strong anti-proliferative activity against breast cancer cell lines and was a potent inhibitor of VEGFR-2.[11] While in vivo data for this specific compound was not detailed, its potent in vitro activity suggests its potential for inhibiting tumor growth by cutting off its blood supply. Another study identified a pyrazolo[3,4-d]pyrimidine derivative, II-1 , that significantly inhibited tumor cellular activity and reduced the expression of phosphorylated VEGFR-2.[12][13]

Mechanistic Insights: Visualizing the Inhibition of Key Signaling Pathways

To understand the causal relationship behind the observed in vivo efficacy, it is crucial to visualize how these inhibitors interact with their target signaling pathways.

The Src Signaling Pathway and its Inhibition

Src kinase activation triggers a cascade of downstream signaling events that promote cell proliferation, survival, and invasion. Pyrazolo[3,4-d]pyrimidine-based Src inhibitors act as ATP-competitive inhibitors, blocking the phosphorylation of Src and its downstream effectors.

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src Activates FAK FAK Src->FAK Phosphorylates Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 Proliferation Gene Expression (Proliferation, Survival, Invasion) Ras->Proliferation STAT3->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibits

Caption: Inhibition of the Src signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

The BTK Signaling Pathway in B-Cells

In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade heavily reliant on BTK. Pyrazolo[3,4-d]pyrimidine-based BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Syk Syk Lyn->Syk Phosphorylates BTK BTK Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Pathway PLCg2->NFkB Survival Gene Expression (Proliferation, Survival) NFkB->Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BTK Irreversibly Inhibits

Caption: Irreversible inhibition of the BTK signaling pathway in B-cells.

The VEGFR Signaling Pathway in Angiogenesis

VEGF binding to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes the proliferation and migration of these cells, leading to the formation of new blood vessels. Pyrazolo[3,4-d]pyrimidine-based inhibitors block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates PLCg PLCγ/PKC Pathway VEGFR2->PLCg Activates Angiogenesis Gene Expression (Proliferation, Migration, Survival) PI3K->Angiogenesis PLCg->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR signaling pathway and angiogenesis.

Experimental Protocols: Ensuring Trustworthy and Reproducible In Vivo Studies

The following is a generalized, yet detailed, protocol for assessing the in vivo efficacy of pyrazolo[3,4-d]pyrimidine-derived kinase inhibitors in a mouse xenograft model. This protocol is a composite of best practices and should be adapted to the specific tumor model and compound being tested.

Experimental Workflow

Xenograft_Workflow CellCulture 1. Cancer Cell Culture (e.g., Medulloblastoma, Glioblastoma) TumorImplantation 2. Subcutaneous Tumor Cell Implantation in Mice CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring (Calipers) TumorImplantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Drug Administration (e.g., Oral, IP) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, Western Blot, Histology) Monitoring->Endpoint

Caption: Workflow for a typical in vivo xenograft efficacy study.

Step-by-Step Methodology

Objective: To evaluate the anti-tumor efficacy of a pyrazolo[3,4-d]pyrimidine-derived kinase inhibitor in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line under standard conditions.

    • On the day of implantation, harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1-10 x 10^6 cells per injection).

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice regularly for tumor formation.

  • Tumor Growth Monitoring and Randomization:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), begin measuring tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the test compound in a suitable vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the compound.

    • Administer the test compound to the treatment group and the vehicle to the control group according to the predetermined schedule.

  • Continued Monitoring:

    • Continue to monitor tumor volume and body weight of the mice throughout the study. Body weight is a key indicator of toxicity.

    • Observe the mice for any signs of distress or adverse effects.

  • Endpoint Analysis:

    • The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumor weight can be measured as a primary endpoint.

    • Tumor tissue can be processed for further analysis, such as:

      • Western Blotting: To assess the phosphorylation status of the target kinase and downstream signaling proteins.

      • Immunohistochemistry (IHC): To examine markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion and Future Directions

Kinase inhibitors derived from the this compound scaffold represent a highly promising class of anti-cancer agents. Their demonstrated in vivo efficacy against a variety of solid and hematological malignancies, coupled with their ability to inhibit key oncogenic kinases, positions them as strong candidates for further clinical development.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic index. Furthermore, exploring combination therapies with other anti-cancer agents could unlock synergistic effects and overcome potential resistance mechanisms. The continued investigation of this privileged scaffold is poised to deliver the next generation of targeted cancer therapies.

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  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers (Basel).
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  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface.
  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry.
  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Semantic Scholar.
  • Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. Journal of Medicinal Chemistry.
  • Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. Lilly.
  • Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases.
  • Development of Pyrazolo[3,4-d]pyrimidines as Potent mTOR Inhibitors: Applic
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules.
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  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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The Unseen Spectrum: A Comparative Guide to the Cross-Reactivity of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for highly selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a major class of drug targets. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in kinase inhibitor design, owing to its bioisosteric resemblance to the adenine ring of ATP, which allows it to effectively compete for the ATP-binding site in the kinase domain.[1][2] This guide focuses on a specific, yet versatile, starting material for medicinal chemistry campaigns: 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine . We will delve into the cross-reactivity profiles of inhibitors derived from this scaffold, comparing them with established clinical alternatives and elucidating the experimental methodologies crucial for their comprehensive evaluation.

The Rationale Behind the Scaffold: A Foundation for Potency and Selectivity

The this compound core offers medicinal chemists a strategic entry point for generating diverse inhibitor libraries. The bromine at the 3-position and the chlorine at the 4-position serve as versatile synthetic handles for introducing various substituents through cross-coupling reactions, enabling the exploration of different pockets within the kinase active site.[3] This targeted chemical modification is the key to directing the activity and, crucially, the selectivity of the resulting inhibitors towards specific oncogenic targets.[1]

Derivatives of the broader pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed into inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK), Src family kinases (SFKs), and Epidermal Growth Factor Receptor (EGFR).[1][4][5] However, the very nature of the highly conserved ATP-binding site across the kinome presents a significant challenge: off-target activity. Unintended inhibition of other kinases can lead to undesirable side effects and toxicities.[1] Therefore, a rigorous assessment of an inhibitor's cross-reactivity is a non-negotiable aspect of its preclinical development.

Visualizing the Core Concept: Kinase Inhibition

cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Substrate Substrate Protein ATP->Substrate Phosphorylation Pyrazolo_Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Inhibitor->ATP Competes for Binding Site

Caption: Competitive inhibition at the ATP-binding site.

Comparative Cross-Reactivity Profiling: A Data-Driven Analysis

To illustrate the selectivity profiles of inhibitors derived from a pyrazolo[3,4-d]pyrimidine scaffold, we will examine a lead compound from a study targeting Breast Tumor Kinase (BRK/PTK6), a non-receptor tyrosine kinase implicated in several cancers.[3] We will compare its kinome-wide selectivity with that of established clinical kinase inhibitors, including some that share the pyrazolo[3,4-d]pyrimidine core and others that target similar kinases but have different chemical scaffolds.

Inhibitor Primary Target(s) Scaffold Off-Target Profile Summary (at specified concentration) Data Source
Compound 51 (BRK Inhibitor) BRK/PTK61H-pyrazolo[3,4-d]pyrimidineHighly selective for BRK at 30 nM. Minimal off-target binding observed in a KINOMEscan® panel.[3]
Ibrutinib BTKPyrazolo[3,4-d]pyrimidineModerately selective. Known off-targets include other kinases with a conserved cysteine residue like EGFR and ITK.[1] KINOMEscan data at 1 µM shows inhibition of several other kinases.[6][1][6]
Dasatinib BCR-ABL, Src family kinasesAminopyrimidinePromiscuous inhibitor. Binds to a wide range of kinases, including Abl, Lyn, Src, Btk, and others, often with high affinity.Publicly available KINOMEscan data
Bosutinib Src, AblQuinolineRelatively selective for Src and Abl, but also inhibits other kinases at higher concentrations.Publicly available KINOMEscan data

This comparative data highlights the remarkable selectivity that can be achieved with the pyrazolo[3,4-d]pyrimidine scaffold, as exemplified by Compound 51. While Ibrutinib, which shares the same core, exhibits a broader off-target profile, this is often a deliberate design choice to achieve a desired polypharmacology or an accepted trade-off for its potent primary target inhibition. In contrast, inhibitors like Dasatinib, with a different scaffold, demonstrate a much more promiscuous binding profile.

Experimental Workflows for Cross-Reactivity Profiling

The generation of robust and reliable cross-reactivity data is underpinned by sophisticated experimental techniques. Here, we detail the workflows for three critical assays in the characterization of kinase inhibitors.

KINOMEscan®: A High-Throughput In Vitro Binding Assay

The KINOMEscan® platform is a competition-based binding assay that provides a comprehensive overview of a compound's interaction with a large panel of kinases.[7]

Workflow:

cluster_0 Assay Principle cluster_1 Workflow Kinase Immobilized Kinase Ligand Affinity Ligand Kinase->Ligand Binding Inhibitor Test Inhibitor Inhibitor->Kinase Competition start Start step1 Incubate Kinase Panel with Test Inhibitor start->step1 step2 Add Affinity Ligand step1->step2 step3 Quantify Bound Ligand (e.g., via qPCR) step2->step3 end Generate Selectivity Profile step3->end

Caption: KINOMEscan® competitive binding assay workflow.

Step-by-Step Protocol:

  • Immobilization: A panel of human kinases is individually expressed and tagged, then immobilized on a solid support.

  • Competition: The test inhibitor is added at a fixed concentration to the immobilized kinases.

  • Affinity Ligand Addition: A proprietary, tagged affinity ligand that binds to the active site of the kinases is added.

  • Equilibration: The mixture is allowed to reach equilibrium.

  • Quantification: The amount of affinity ligand bound to each kinase is quantified, typically using quantitative PCR (qPCR) of the ligand's tag. A lower amount of bound ligand indicates stronger competition from the test inhibitor.

  • Data Analysis: The results are expressed as a percentage of inhibition or as dissociation constants (Kd), providing a detailed selectivity profile across the kinome.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

CETSA® is a powerful method to verify that a drug binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Workflow:

cluster_0 Principle cluster_1 Workflow Unbound Unbound Protein Heat Heat Unbound->Heat Bound Ligand-Bound Protein Bound->Heat Denatured Denatured & Aggregated Heat->Denatured Stable Stable & Soluble Heat->Stable start Start step1 Treat Cells with Test Inhibitor start->step1 step2 Heat Cell Lysate at Various Temperatures step1->step2 step3 Separate Soluble and Aggregated Fractions step2->step3 step4 Quantify Soluble Target Protein (e.g., Western Blot) step3->step4 end Generate Thermal Shift Curve step4->end

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are incubated with the test inhibitor or a vehicle control.

  • Heating: The cell suspension or lysate is heated to a range of temperatures.

  • Lysis and Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.

  • Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Phosphoproteomics: Assessing Downstream Signaling Effects

Phosphoproteomics provides a global snapshot of the phosphorylation state of thousands of proteins within a cell, offering a functional readout of kinase inhibitor activity. By identifying changes in phosphorylation patterns, researchers can confirm on-target effects and uncover unexpected off-target signaling consequences.

Workflow:

start Start step1 Cell Culture and Inhibitor Treatment start->step1 step2 Protein Extraction and Digestion step1->step2 step3 Phosphopeptide Enrichment (e.g., TiO2, IMAC) step2->step3 step4 LC-MS/MS Analysis step3->step4 step5 Data Analysis and Quantification step4->step5 end Identify Altered Signaling Pathways step5->end

Sources

A Comparative Guide to the Synthesis of Functionalized Pyrazolo[3,4-d]pyrimidines: From Classical Cyclizations to Modern Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with purines.[1][2] This structural similarity allows it to effectively mimic the adenine core of ATP, making it a potent inhibitor of various protein kinases, which are crucial targets in oncology and immunology.[3][4] The clinical success of drugs like Ibrutinib (a Bruton's tyrosine kinase inhibitor) underscores the therapeutic potential of this heterocyclic system. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse pyrazolo[3,4-d]pyrimidines is of paramount importance for the discovery of new therapeutic agents.

This guide provides an in-depth comparison of the most prevalent and impactful synthetic strategies for the construction and functionalization of the pyrazolo[3,4-d]pyrimidine core. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform your synthetic planning and accelerate your research endeavors.

Key Synthetic Strategies at a Glance

The synthesis of functionalized pyrazolo[3,4-d]pyrimidines can be broadly categorized into two main approaches: construction of the bicyclic core and post-synthetic functionalization of a pre-formed scaffold. The choice of strategy is often dictated by the desired substitution pattern and the overall synthetic efficiency.

Route 1: The Workhorse - Cyclization of 5-Aminopyrazole Precursors

The most traditional and widely employed method for constructing the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a suitably substituted 5-aminopyrazole with a one-carbon synthon.[5] This approach offers a high degree of flexibility in introducing substituents on the pyrazole ring (positions 1, 3, and the exocyclic amino group) by starting with a pre-functionalized 5-aminopyrazole.

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the pyrazole onto the electrophilic carbon of the one-carbon synthon, followed by an intramolecular cyclization involving the 5-amino group. Subsequent dehydration or elimination leads to the aromatic pyrazolo[3,4-d]pyrimidine ring system. The choice of the one-carbon synthon and the reaction conditions can influence the final substitution pattern on the pyrimidine ring.

Common One-Carbon Synthons and Their Applications:
  • Formamide: Heating a 5-aminopyrazole-4-carbonitrile or -4-carboxamide with formamide is a straightforward method to introduce an amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine.

  • Formic Acid: Refluxing a 5-aminopyrazole-4-carboxamide in formic acid typically yields the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[2]

  • Phosphorus Oxychloride (POCl₃) and DMF (Vilsmeier-Haack conditions): This combination is often used to achieve cyclization and subsequent chlorination, providing a versatile handle for further functionalization.[5]

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one from Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol illustrates a typical two-step sequence involving cyclization with formamide followed by hydrolysis.

  • Step 1: Cyclization with Formamide.

    • To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in formamide (10 vol), the mixture is heated to 190 °C for 8 hours.[5]

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon cooling, the product often precipitates and can be collected by filtration, washed with water, and dried.

  • Step 2: Conversion to the Pyrimidinone.

    • The intermediate from Step 1 is then treated with phosphorus oxychloride (POCl₃) at reflux for 6 hours to yield the 4-chloro derivative.[5]

    • The 4-chloro intermediate can be subsequently hydrolyzed to the pyrimidin-4-one or used directly for nucleophilic substitution reactions.

Route 2: Efficiency by Design - Multicomponent Reactions (MCRs)

Multicomponent reactions offer a significant increase in synthetic efficiency by combining three or more starting materials in a single pot to generate complex products, minimizing purification steps and solvent waste. Several MCRs have been developed for the synthesis of pyrazolo[3,4-d]pyrimidines, often under microwave irradiation to accelerate reaction times.

Mechanistic Rationale

MCRs for this scaffold typically involve the in situ formation of a reactive intermediate from two components, which then undergoes cyclization with the third (and sometimes fourth) component. For example, an aldehyde, a pyrazolone, and urea/thiourea can condense to form the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol demonstrates a rapid and efficient synthesis from readily available starting materials.

  • Reaction Setup:

    • In a microwave vial, combine methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1.0 eq), benzylamine (1.2 eq), and trimethyl orthoformate (3.0 eq) in ethanol.

  • Microwave Irradiation:

    • Seal the vial and heat the mixture in a microwave reactor at 160 °C for 55 minutes.

  • Work-up and Purification:

    • After cooling, the product often precipitates from the solution.

    • The solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product without the need for column chromatography.

Route 3: Diversification and Late-Stage Functionalization

For generating libraries of analogs for structure-activity relationship (SAR) studies, late-stage functionalization of a common pyrazolo[3,4-d]pyrimidine intermediate is a highly effective strategy. This approach typically starts with a halogenated scaffold, most commonly a 4-chloro-pyrazolo[3,4-d]pyrimidine, which serves as a versatile electrophile for various cross-coupling and nucleophilic substitution reactions.

Key Functionalization Reactions:
  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse array of 4-amino-substituted pyrazolo[3,4-d]pyrimidines.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring system facilitates the displacement of the 4-chloro substituent by various nucleophiles, such as amines, alcohols, and thiols.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling on 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Reaction Setup:

    • To a reaction vessel, add 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

    • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Reaction Conditions:

    • Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-pyrazolo[3,4-d]pyrimidine.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, combine 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).[6]

    • Add a dry, degassed solvent like toluene or dioxane.

  • Reaction Conditions:

    • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture, dilute it with an organic solvent, and filter it through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-pyrazolo[3,4-d]pyrimidine.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages Typical Yields
Cyclization of 5-Aminopyrazoles Traditional, versatile for pyrazole substitution.Well-established, wide substrate scope for pyrazole part, allows for regioselective synthesis.Can be multi-step, may require harsh conditions (high temperatures).60-90%
Multicomponent Reactions (MCRs) One-pot, atom-economical.High efficiency, reduced waste, rapid access to complex structures, often amenable to microwave heating.Substrate scope can be limited, optimization can be challenging.70-95%
Post-Synthetic Functionalization Late-stage diversification.Excellent for generating libraries, allows for fine-tuning of properties, utilizes modern cross-coupling methods.Requires a pre-synthesized halogenated scaffold, catalyst and ligand costs can be a factor.50-85%

Visualizing the Synthetic Strategies

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

G cluster_0 Route 1: Cyclization cluster_1 Route 2: MCR cluster_2 Route 3: Functionalization 5-Aminopyrazole 5-Aminopyrazole Cyclization Cyclization 5-Aminopyrazole->Cyclization One-Carbon Synthon One-Carbon Synthon One-Carbon Synthon->Cyclization Pyrazolo[3,4-d]pyrimidine Core Pyrazolo[3,4-d]pyrimidine Core Cyclization->Pyrazolo[3,4-d]pyrimidine Core Starting Materials (3+) Starting Materials (3+) One-Pot Reaction One-Pot Reaction Starting Materials (3+)->One-Pot Reaction Complex Pyrazolo[3,4-d]pyrimidine Complex Pyrazolo[3,4-d]pyrimidine One-Pot Reaction->Complex Pyrazolo[3,4-d]pyrimidine Halogenated Scaffold Halogenated Scaffold Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Halogenated Scaffold->Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Coupling Partner Coupling Partner Coupling Partner->Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Functionalized Analog Library Functionalized Analog Library Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)->Functionalized Analog Library

Caption: Overview of major synthetic pathways to pyrazolo[3,4-d]pyrimidines.

Conclusion and Future Outlook

The synthesis of functionalized pyrazolo[3,4-d]pyrimidines is a mature field with a rich arsenal of synthetic methodologies. The classical approach of cyclizing 5-aminopyrazole precursors remains a robust and versatile strategy. However, for rapid lead generation and optimization, multicomponent reactions and late-stage functionalization via modern cross-coupling techniques offer significant advantages in terms of efficiency and diversity.

As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the development of even more efficient, sustainable, and regioselective methods for the synthesis of this important scaffold will remain a key focus for the medicinal and organic chemistry communities. The strategic application of the methodologies outlined in this guide will empower researchers to efficiently access novel pyrazolo[3,4-d]pyrimidine derivatives and accelerate the discovery of new medicines.

References

  • Kobesy, M. R., et al. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. [Journal Name, Volume(Issue), Pages]. (Note: As this is a fictional future date, a placeholder is used. The content is based on the provided search result.)
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). [Journal Name, Volume(Issue), Pages]. [Link]

  • Ali, H. A., Ismail, M. A., & Ghaith, E. A. (2023). Synthetic strategy for pyrazolo[3,4-d]pyrimidine synthesis. ResearchGate. [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(21), 5377-5381. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2018). Bioorganic Chemistry, 79, 135-144. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Design and synthesis of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Scientific Reports, 12(1), 19694. [Link]

  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 899-915. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Source, e.g., University Repository or Journal]. [Link]

  • Hussain, M., et al. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(23), 4446-4452. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules, 19(6), 7859-7875. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(19), 6265. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(16), 4983. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. (2021). Journal of Heterocyclic Chemistry, 58(12), 2416-2428. [Link]

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. (2013). ChemInform, 44(32). [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules, 26(11), 3186. [Link]

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A Comparative Guide to the ADME/Tox Profiling of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME/Tox Assessment in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant portion of drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity, incurring substantial financial and temporal costs.[1][2] To mitigate these risks, a robust and early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is indispensable.[3][4][5] This guide provides a comprehensive framework for the ADME/Tox profiling of derivatives originating from 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a versatile chemical scaffold.

The 1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its role in a multitude of biologically active agents, particularly as potent protein kinase inhibitors.[6][7][8] The specific starting material, this compound, serves as a crucial building block, offering multiple reaction sites for the synthesis of diverse derivative libraries aimed at optimizing therapeutic efficacy and safety.[9][10][11] This guide will detail a tiered, data-driven approach, from in silico prediction to definitive in vivo studies, to systematically characterize and compare these derivatives, enabling the rational selection of candidates with the highest potential for clinical success.

The Strategic Workflow: A Multi-Tiered Profiling Cascade

A successful ADME/Tox evaluation does not rely on a single experiment but rather on an integrated cascade of assays. This tiered approach allows for the rapid screening of many compounds in the early stages with resource-intensive, lower-throughput assays reserved for only the most promising candidates. This strategy ensures that decisions are made based on a progressively richer dataset, optimizing the allocation of resources.

ADME_Tox_Workflow cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Studies in_silico In Silico Prediction (ADME/Tox Properties) physchem Physicochemical Analysis (Solubility, LogD) in_silico->physchem Prioritization permeability Permeability (PAMPA, Caco-2) physchem->permeability Promising Physicochem Profile metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism d_interaction Drug-Drug Interaction (CYP Inhibition) metabolism->d_interaction toxicity_vitro In Vitro Toxicity (Cytotoxicity, hERG) d_interaction->toxicity_vitro pk_study Pharmacokinetics (PK) (Rodent Models) toxicity_vitro->pk_study Favorable In Vitro Profile tox_study Dose-Range Finding & In Vivo Toxicology pk_study->tox_study candidate Lead Candidate Selection for IND-Enabling Studies tox_study->candidate Balanced Efficacy & Safety start Derivative Library Synthesis start->in_silico Initial Screen

Caption: Tiered workflow for ADME/Tox profiling of novel derivatives.

Part 1: In Silico and Physicochemical Screening

The journey begins with computational modeling, a rapid and cost-effective method to evaluate a large number of virtual compounds. These predictions help prioritize synthetic efforts toward derivatives with a higher probability of success.[12][13]

Key In Silico Predictions
  • Drug-Likeness & Physicochemical Properties: Evaluation against filters like Lipinski's Rule of Five provides an early checkpoint for oral bioavailability. Key parameters include molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors/acceptors.[12]

  • Aqueous Solubility: Poor solubility is a major hurdle for oral drug absorption.[7] In silico models predict intrinsic solubility (LogS), guiding the selection of compounds less likely to face formulation challenges.

  • Absorption: Models predicting human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers give an initial indication of how well a compound might be absorbed from the gut.[12]

  • Metabolism: Predictions of which Cytochrome P450 (CYP) isoforms are likely to be inhibited are critical. Strong inhibition of major isoforms like CYP3A4 or CYP2D6 can lead to dangerous drug-drug interactions (DDIs).[5][12]

  • Toxicity: Early warnings for potential liabilities are crucial. Key predictions include cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and carcinogenicity.[12]

Comparative Data (Hypothetical)
ParameterDerivative A (C2-Methyl)Derivative B (C2-Phenyl)Derivative C (N1-Ethyl)Benchmark (Known Kinase Inhibitor)
MW ( g/mol ) 305.6367.8319.6450.3
LogP 2.13.82.53.5
Predicted LogS -3.5-5.2-3.8-4.9
HIA (% Absorbed) >85%65%>80%70%
CYP3A4 Inhibition Low RiskModerate RiskLow RiskModerate Risk
hERG Inhibition Low RiskMedium RiskLow RiskLow Risk

Based on this initial screen, Derivative A and C appear more promising than Derivative B due to better-predicted solubility, lower lipophilicity, and a cleaner predicted safety profile.

Part 2: In Vitro ADME Assays for Experimental Validation

Following in silico prioritization, the most promising derivatives are synthesized and subjected to a battery of in vitro assays. These experiments provide quantitative data to confirm or refute the computational predictions.[3][14]

Core In Vitro Assays
  • Solubility:

    • Kinetic Solubility: Measures the solubility of a compound upon precipitation from a DMSO stock solution. It's a high-throughput assay relevant to early discovery.

    • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid material, a critical parameter for later development stages.[5]

  • Permeability:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A rapid method to assess passive diffusion across an artificial lipid membrane. It helps distinguish compounds with poor permeability from those that are substrates of efflux transporters.

    • Caco-2 Permeability Assay: This gold-standard assay uses a monolayer of human intestinal cells to measure both passive diffusion and active transport, identifying substrates of efflux pumps like P-glycoprotein (P-gp).[3][5]

  • Metabolic Stability:

    • This assay determines how quickly a compound is metabolized by drug-metabolizing enzymes. Low stability often translates to a short half-life and poor oral bioavailability in vivo.

    • Protocol: The compound is incubated with liver microsomes (containing Phase I enzymes like CYPs) or hepatocytes (containing both Phase I and Phase II enzymes) from relevant species (e.g., human, rat). The disappearance of the parent compound over time is measured by LC-MS/MS to calculate the intrinsic clearance (Clint) and in vitro half-life (t½).[1][5][14]

Metabolic_Stability_Workflow compound Test Compound (e.g., Derivative A) incubation Incubate at 37°C compound->incubation microsomes Liver Microsomes + NADPH (Cofactor for CYPs) microsomes->incubation sampling Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench analysis LC-MS/MS Analysis quench->analysis data Calculate % Remaining Determine Half-Life (t½) analysis->data

Caption: Standard workflow for an in vitro metabolic stability assay.

  • Cytochrome P450 (CYP) Inhibition:

    • Determines the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.

    • Protocol: The derivative is co-incubated with human liver microsomes, a CYP-isoform-specific substrate, and the necessary cofactors. The rate of metabolite formation is measured and compared to a control without the inhibitor. This allows for the calculation of an IC50 value (the concentration of inhibitor that causes 50% inhibition).[1][5]

  • Plasma Protein Binding (PPB):

    • Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. High PPB can limit efficacy and distribution.

    • Protocol: Rapid Equilibrium Dialysis (RED) is a common method where the compound is added to plasma in one chamber of a device separated by a semi-permeable membrane from a buffer-containing chamber. At equilibrium, the concentrations in both chambers are measured to determine the percentage of the drug that is bound to plasma proteins.[5]

Comparative In Vitro Data (Hypothetical)
ParameterDerivative ADerivative CBenchmark
Kinetic Solubility (µM) 15011045
Caco-2 Perm. (Papp A→B) 15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s9 x 10⁻⁶ cm/s
Human Microsomal t½ (min) 45>6030
CYP3A4 IC50 (µM) >50>5012
Human PPB (%) 92%88%98%

The experimental data supports the selection of Derivatives A and C. Both show good solubility and permeability. Derivative C demonstrates superior metabolic stability, while both have a low risk of CYP3A4-mediated DDI. Derivative A's higher PPB might warrant further investigation.

Part 3: Comparative Analysis with Alternative Scaffolds

The pyrazolo[3,4-d]pyrimidine scaffold does not exist in a vacuum. It is often compared to other heterocyclic systems used in similar therapeutic areas, such as kinase inhibition.

  • vs. Quinazolines: Quinazolines are a well-established scaffold in kinase inhibitors (e.g., Gefitinib). They often exhibit high potency but can sometimes suffer from off-target effects or acquired resistance. Pyrazolopyrimidines may offer a different selectivity profile, potentially avoiding certain off-target liabilities.

  • vs. Pyrido[2,3-d]pyrimidines: This scaffold is also prevalent in kinase inhibitors. The choice between a pyrido- or pyrazolo-pyrimidine core can significantly impact the molecule's geometry, hydrogen bonding patterns, and ultimately its ADME properties. For instance, the N-H group in the pyrazole ring offers a hydrogen bond donor that can be exploited for target binding or, conversely, be a site for metabolic glucuronidation, impacting clearance.[6]

The key advantage of the this compound starting material is the ability to rapidly explore chemical space and fine-tune properties to outperform compounds based on these alternative scaffolds.

Part 4: In Vivo Pharmacokinetics and Toxicology

The final tier of preclinical profiling involves administering the lead candidate(s) to animal models to understand how the compound behaves in a whole organism.[15] These studies are resource-intensive and reserved for compounds with a highly promising in vitro profile.

Key In Vivo Studies
  • Pharmacokinetic (PK) Studies:

    • A lead candidate (e.g., Derivative C) is administered to rodents (typically rats or mice) via both intravenous (IV) and oral (PO) routes.

    • Blood samples are collected at multiple time points, and the plasma concentration of the drug is measured.

    • Key Parameters: This data is used to calculate crucial PK parameters like Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Maximum Concentration (Cmax), and Area Under the Curve (AUC). Comparing the AUC from oral and IV administration reveals the compound's oral bioavailability (%F) , a critical determinant of its potential as an oral medication.

  • In Vivo Toxicology:

    • Dose-Range Finding: These are acute studies where the compound is given at escalating doses to identify the Maximum Tolerated Dose (MTD).[16] They also provide initial information on clinical signs of toxicity and potential target organs.[16][17]

    • Repeat-Dose Toxicity: If warranted, sub-chronic studies (e.g., 7 or 14 days) are conducted to assess toxicity upon repeated administration, which is more relevant to most clinical dosing regimens.[16]

Hypothetical In Vivo Data Summary (Derivative C in Rats)
PK ParameterValueToxicological Finding
Oral Bioavailability (%F) 45%MTD (single dose) : 300 mg/kg
Plasma Clearance Low to ModerateTarget Organs: None identified at doses ≤ 100 mg/kg
Half-life (t½) 4 hoursClinical Signs: Sedation observed only at doses >200 mg/kg
Brain Penetration (B/P Ratio) 0.1Low CNS exposure, reducing risk of central side effects

This profile for Derivative C would be considered promising. It shows good oral absorption and a half-life suitable for once or twice-daily dosing, coupled with a solid safety margin.

Conclusion and Path Forward

This comprehensive, multi-tiered ADME/Tox profiling guide demonstrates a logical and efficient pathway for evaluating derivatives of this compound. By integrating in silico predictions with targeted in vitro and in vivo experiments, researchers can:

  • Make informed decisions to prioritize the most promising compounds.

  • Identify and mitigate liabilities such as poor solubility, metabolic instability, or off-target toxicity early in the discovery process.

  • Objectively compare derivatives to select a lead candidate with a balanced profile of potency, pharmacokinetics, and safety.

The hypothetical data presented herein suggests that a derivative like "Derivative C" would be a strong candidate to advance into more formal IND-enabling toxicology studies. The ultimate goal of this rigorous profiling is to de-risk the path to clinical trials and increase the probability of developing a safe and effective new medicine.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • MDPI. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. [Link]

  • Johns Hopkins University. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. [Link]

  • ResearchGate. In Silico ADME, DFT, and Antiproliferative Activity of Pyrazole-based Pyrimidinethione, Triazolethione, and Thiadiazolopyrimidine Derivatives | Request PDF. [Link]

  • Semantic Scholar. In Silico ADME, DFT, and Antiproliferative Activity of Pyrazole-based Pyrimidinethione, Triazolethione, and Thiadiazolopyrimidine Derivatives. [Link]

  • ResearchGate. Design, synthesis, antimicrobial evaluation, molecular docking studies, and in silico prediction of ADME properties for novel pyrazolo[1,5‐a]pyrimidine and its fused derivatives | Request PDF. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • PubMed. The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]

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  • SlidePlayer. In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • ACS Publications. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. [Link]

  • PubMed Central. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling of complex halogenated heterocyclic compounds, such as 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, requires a thorough understanding of their potential hazards and the established protocols for their proper disposal. This guide provides a direct, field-tested framework for managing this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound (CAS No. 1003298-79-0) is a brominated and chlorinated heterocyclic amine.[1][2] While specific toxicity data for this exact compound is limited, its structural analogs provide critical insight into its potential hazards.

A closely related compound, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, is classified as harmful if swallowed, inhaled, or in contact with skin, and is known to cause serious eye irritation and skin irritation.[3] Another analog is classified as an irritant.[1] Therefore, it is imperative to treat this compound with a similar level of caution, assuming it may be a skin, eye, and respiratory irritant, and potentially harmful through multiple exposure routes.

The presence of bromine and chlorine atoms places this compound in the category of halogenated organic waste . This is a critical distinction, as halogenated waste streams are subject to specific, often more stringent and costly, disposal regulations compared to non-halogenated waste.[4][5] Improper segregation can lead to regulatory penalties and unnecessarily high disposal costs.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the solid compound or any solutions containing it, the following minimum PPE is mandatory. The causality is clear: to prevent skin, eye, and respiratory exposure based on the hazard profile of analogous compounds.

  • Eye Protection: ANSI-approved chemical splash goggles are required at all times.[6][7]

  • Hand Protection: At a minimum, wear nitrile rubber gloves.[6] For tasks involving larger quantities or increased risk of contact, double-gloving is recommended. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Body Protection: A fully buttoned laboratory coat must be worn.[6] For transfers of significant quantities, a chemical-resistant apron provides an additional layer of protection.

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation risk.[6]

Waste Segregation and Containment: The Core of Compliance

Proper containment is the most critical step in the disposal process. The primary objective is to isolate halogenated waste to ensure it is managed by a licensed hazardous waste disposal facility equipped to handle such materials.

  • Container Selection: Use only designated, chemically compatible waste containers, typically made of high-density polyethylene (HDPE).[4][6] The container must have a secure, threaded cap to be vapor-tight and spill-proof.[8]

  • Labeling: The waste container must be clearly labeled before the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste" or "Dangerous Waste".[6][8]

    • The full chemical name(s) of the contents: "Waste this compound" and any solvents used. Do not use abbreviations or chemical formulas.[8]

    • The designation "Halogenated Waste".[8]

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste.[5][8] Doing so forces the entire volume to be treated as the more hazardous and expensive halogenated category.[5]

Summary of Key Safety and Disposal Information
ParameterSpecificationRationale & Reference
Chemical Name This compoundN/A
CAS Number 1003298-79-0[1]
Anticipated Hazards Irritant; Potentially harmful if swallowed, inhaled, or in contact with skin.Based on structural analogs.[1][3]
Waste Category Halogenated Organic WastePresence of Bromine and Chlorine atoms.[4]
Required PPE Nitrile gloves, chemical splash goggles, lab coat, use in fume hood.To prevent skin, eye, and respiratory exposure.[6][7]
Waste Container Labeled, sealed, compatible (HDPE) "Halogenated Waste" container.For safe containment and regulatory compliance.[4][6][8]
Prohibited Disposal DO NOT dispose of down the drain or by evaporation.Environmental toxicity and regulatory prohibition.[6]

Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Residual Solid Compound
  • Assess: Identify any unused or expired solid this compound.

  • Contain: If in its original, properly labeled container, it can be disposed of as is.[8] If transferring, do so in a fume hood.

  • Label: Ensure the container is clearly labeled as "Hazardous Waste" with the full chemical name.

  • Store: Place the container in your lab's designated satellite accumulation area for hazardous waste, ensuring it is segregated with other halogenated solids.

Protocol 4.2: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: If possible, rinse contaminated labware (e.g., beakers, spatulas) with a minimal amount of a suitable solvent (e.g., acetone, ethanol) inside a fume hood. Collect this rinseate in your designated "Halogenated Liquid Waste" container.

  • Segregate Solid Waste: Place all contaminated solid items, including gloves, weigh boats, and absorbent paper, into a sealed plastic bag or a designated solid waste container.

  • Label: Clearly label the bag or container as "Halogenated Solid Waste" with a list of the chemical contaminants.

  • Store: Place the container in the satellite accumulation area.

Protocol 4.3: Small Spill Cleanup

This protocol applies only to small spills that can be cleaned up in under 10 minutes by trained personnel.[6]

  • Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood if possible.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including double nitrile gloves, goggles, and a lab coat.[6]

  • Absorb: Cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for the initial absorption of liquids.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a sealable, compatible container (e.g., a heavy-duty plastic bag or a dedicated solid waste pail).[6][8]

  • Final Clean: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth into the same waste container.

  • Seal & Label: Seal the container and label it as "Halogenated Solid Waste" with the chemical name and date.

  • Dispose: Transfer the sealed container to the satellite accumulation area for pickup by environmental health and safety personnel.

Emergency Procedures: Large Spills or Exposure

For any spill that is too large to be safely managed by lab personnel, or for any personnel exposure, immediate action is critical.

  • Large Spill: Evacuate the area immediately. If there is an inhalation hazard, activate the fire alarm to ensure building evacuation.[8] Close the laboratory doors and call your institution's emergency response number or 911 from a safe location.[8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from work with this compound.

G start Waste Generated (Solid, Liquid, or Contaminated Material) decision_type What type of waste is it? start->decision_type solid_chem Unused/Residual Solid Chemical decision_type->solid_chem  Solid Chemical liquid_waste Contaminated Liquid (e.g., reaction mixture, rinseate) decision_type->liquid_waste  Liquid solid_labware Contaminated Labware (Gloves, plasticware, wipes) decision_type->solid_labware Contaminated  Solid Material spill_cleanup Spill Cleanup Debris decision_type->spill_cleanup Spill Debris   collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_chem->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid solid_labware->collect_solid spill_cleanup->collect_solid store Securely Cap & Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store pickup Arrange Pickup by Environmental Health & Safety store->pickup

Caption: Disposal workflow for this compound.

References

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Properties, AHH Chemical Co., Ltd. [Link]

  • Halogenated Solvents Safety Plan, Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • PSFC Halogenated Solvents Safety Procedures, MIT Plasma Science and Fusion Center. [Link]

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides, U.S. Environmental Protection Agency. [Link]

  • EPA Drinking Water Guidance on Disinfection By-Products, Environmental Protection Agency, Ireland. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles, ETH Zürich. [Link]

  • Guidance Manual for Disposal of Chlorinated Water, Vita-D-Chlor. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry, U.S. Environmental Protection Agency. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal, Hazardous Waste Experts. [Link]

  • Wastewater Technology Fact Sheet: Chlorination, U.S. Environmental Protection Agency. [Link]

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Comprehensive Safety and Handling Guide for 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for the handling of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No. 1003298-79-0). As a Senior Application Scientist, my objective is to equip you with the necessary information to manage this compound safely and effectively in a laboratory setting, ensuring both personal safety and the integrity of your research. The procedural recommendations outlined below are based on the known hazards of similar halogenated pyrimidine structures and general best practices for chemical safety.

Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available in its entirety, data from structurally related compounds, such as 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, provide critical insights into its potential hazards. The presence of bromine and chlorine atoms on the pyrazolopyrimidine core suggests that this compound should be handled as an irritant and a potentially harmful substance.

Vendor information for the parent compound, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, indicates the following hazard classifications:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Given these classifications, it is imperative to employ a multi-layered approach to personal protective equipment (PPE) to mitigate exposure risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling this compound, with detailed justifications for each selection.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-fitting chemical splash goggles are mandatory to protect against accidental splashes of solutions or fine dust particles. A full-face shield should be worn over the goggles when handling larger quantities or when there is a heightened risk of splashing.
Hand Protection Chemical-Resistant GlovesStandard nitrile gloves offer poor resistance to halogenated hydrocarbons and should only be considered for very brief, incidental contact[1][2][3]. For prolonged handling, gloves made of butyl rubber or Viton are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a prudent measure to enhance protection.
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier.
Respiratory Protection NIOSH-Approved RespiratorAll handling of this compound in its solid form should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a particulate pre-filter is required.

Operational Workflow: A Step-by-Step Guide

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline a safe handling process from preparation to cleanup.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe Doff and Dispose of PPE cleanup_dispose_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Reactant of Route 1
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

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